4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4344. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-6-3-1-2-4-8(6)11-5-7(9)10(13)14/h1-5H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNJBIQQAIIMEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70956267 | |
| Record name | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70956267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13721-01-2, 34785-11-0 | |
| Record name | 1,4-Dihydro-4-oxo-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13721-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinolone-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013721012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 34785-11-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70956267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-QUINOLONE-3-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLD4359KYC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid basic properties
An In-depth Technical Guide to the Core Basic Properties of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid
Introduction
This compound serves as the foundational scaffold for one of the most successful classes of antibacterial agents in history: the quinolones.[1] Its rigid, planar structure, featuring key functional groups, provides a versatile framework for interacting with biological targets, primarily bacterial DNA gyrase and topoisomerase IV.[2][3] First identified during the development of chloroquine derivatives, this core structure led to the discovery of nalidixic acid and the subsequent generations of highly potent fluoroquinolones.[1][2]
The significance of this molecule, however, extends beyond its antibacterial roots. Researchers are actively exploring its derivatives for applications in anticancer, antiparasitic, and antiviral therapies.[1] The remarkable versatility of the 4-quinolone core stems from its specific physicochemical properties. Understanding these fundamental characteristics is paramount for drug development professionals, as they govern solubility, absorption, membrane permeation, target binding, and overall pharmacokinetic and pharmacodynamic profiles.
This guide provides a detailed examination of the core basic properties of this compound, offering field-proven insights into their determination and explaining the causality behind the experimental methodologies.
Molecular Structure and Key Physicochemical Characteristics
The fundamental properties of this compound are dictated by its chemical architecture. The structure consists of a dihydropyridone ring fused to a benzene ring. The critical functional groups are the carboxylic acid at position 3, the ketone at position 4, and the secondary amine at position 1. These groups are the primary determinants of the molecule's reactivity, solubility, and acid-base behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇NO₃ | [4][5][6] |
| Molecular Weight | 189.17 g/mol | [4][5][6] |
| Appearance | Off-white to light yellow solid/powder | [4][7] |
| Melting Point | 269-270 °C | [4][7] |
| Boiling Point | 358 °C | [4][7] |
| Density | ~1.429 g/cm³ | [4][7] |
| Storage | Sealed in dry, room temperature conditions | [4][7] |
Amphoteric Nature: Acidity and Basicity (pKa)
A defining feature of the 4-quinolone scaffold is its amphoteric, or zwitterionic, character.[2] This is due to the presence of both an acidic functional group (the C-3 carboxylic acid) and a basic center (the N-1 nitrogen of the heterocyclic ring). The ionization state of the molecule is therefore highly dependent on the surrounding pH.
-
In strongly acidic conditions (low pH): The carboxylic acid is protonated (neutral), and the ring nitrogen is protonated, resulting in a net positive charge (cationic species).
-
Near physiological pH: The molecule exists predominantly as a zwitterion, where the carboxylic acid is deprotonated (anionic) and the ring nitrogen is protonated (cationic), resulting in a net neutral charge. A neutral, non-ionized form may also be present in equilibrium.[2]
-
In strongly basic conditions (high pH): The carboxylic acid is deprotonated (anionic), and the ring nitrogen is deprotonated (neutral), resulting in a net negative charge (anionic species).
The acid dissociation constants, or pKa values, quantify the strength of these acidic and basic centers. The pKa of the carboxylic acid (pKa₁) is typically in the range of 5.5-6.0 for fluoroquinolone derivatives, while the pKa for the basic nitrogen function (pKa₂) can vary more widely.[8][9] A predicted pKa for the parent compound is approximately 0.80, likely corresponding to the carboxylic acid proton.[4] Understanding these pKa values is critical, as the charge of the molecule directly influences its solubility, ability to cross biological membranes, and binding affinity to its target enzymes.
Caption: Ionization states of the 4-quinolone core at different pH ranges.
Experimental Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is a robust and widely used reference method for accurately determining pKa values between 2 and 12. It relies on monitoring pH changes in a solution of the analyte upon the incremental addition of a titrant (an acid or a base).
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample to a known concentration (e.g., 0.005 M).
-
Causality: Due to the compound's low aqueous solubility, a co-solvent system (e.g., methanol-water or acetonitrile-water) is often required.[10] The co-solvent ratio must be consistent across all measurements and calibrations to ensure data integrity.
-
-
System Calibration:
-
Calibrate the pH meter and electrode system using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Causality: This step ensures the accuracy of the pH readings, which are the primary data points for pKa calculation. For co-solvent systems, the electrode must be standardized in the same solvent mixture to account for changes in junction potential.[10]
-
-
Titration Procedure:
-
Place the sample solution in a thermostatted vessel (e.g., at 25°C or 37°C) under gentle agitation.
-
Begin the titration by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) for determining the acidic pKa, or a strong acid (e.g., 0.1 M HCl) for the basic pKa.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Causality: Incremental addition allows for the construction of a detailed titration curve, where the regions of buffering correspond to the pKa values.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (where half of the functional group has been neutralized).
-
For higher accuracy, calculate the pKa from the derivative of the titration curve (the peak indicates the equivalence point) or by using computational methods like Gran's plot, which can linearize the data around the equivalence point for more precise determination.[10]
-
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[11] this compound is described as being slightly soluble in water and soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[4]
Its solubility in aqueous media is strongly pH-dependent, a direct consequence of its zwitterionic nature. Solubility is lowest at the isoelectric point (the pH at which the net charge is zero) and increases significantly at pH values above the basic pKa (forming the more soluble anionic salt) and below the acidic pKa (forming the more soluble cationic salt).[12] For biopharmaceutical classification (BCS), solubility is determined across the physiological pH range of 1.2 to 6.8.[13]
Table 2: Reported Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | Slightly soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [4][7] |
| Methanol | Slightly soluble | [4][7] |
| Ethanol, Toluene, Ethyl Acetate | Miscible | [4] |
Experimental Protocol: Thermodynamic Solubility by Saturation Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility, as it measures the concentration of a saturated solution after it has reached equilibrium with an excess of the solid drug.[11][14]
Caption: Workflow for the Saturation Shake-Flask Solubility Assay.
Methodology:
-
Preparation of Media:
-
Prepare aqueous buffer solutions covering the required pH range (e.g., pH 1.2, 4.5, and 6.8 as recommended by WHO guidelines).[13]
-
Causality: Using buffers that mimic physiological conditions is essential for predicting in vivo dissolution and absorption.
-
-
Sample Incubation:
-
Add an excess amount of the solid compound to a series of vials containing the different pH buffers.
-
Causality: Ensuring an excess of solid material is present is the defining principle of this method; it guarantees that the solution becomes saturated and remains in equilibrium with the solid phase.[14]
-
Seal the vials and place them in a shaker bath or orbital shaker set to a constant temperature (typically 37 ± 1 °C for biopharmaceutical studies).[11]
-
-
Equilibration:
-
Agitate the samples for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[13]
-
Causality: Equilibrium is achieved when the rate of dissolution equals the rate of precipitation. This is confirmed by taking measurements at sequential time points (e.g., 24h, 48h, 72h) until the measured concentration plateaus.[13]
-
-
Phase Separation and Analysis:
-
After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PVDF).
-
Causality: Proper separation is crucial to avoid including any solid particles in the final analysis, which would falsely elevate the measured solubility.
-
Immediately measure the pH of the filtrate to confirm it has not shifted during the experiment.[14]
-
Dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[15]
-
Conclusion
This compound is more than just a synthetic intermediate; it is a privileged scaffold whose fundamental physicochemical properties have been masterfully exploited to create generations of life-saving drugs. Its amphoteric nature, governed by the acidic carboxyl group and the basic ring nitrogen, dictates its pH-dependent solubility and ionization state, which are the cornerstones of its biological activity. A thorough, quantitative understanding of these properties, obtained through robust methodologies like potentiometric titration and the shake-flask method, is indispensable for researchers in medicinal chemistry and drug development. This foundational knowledge enables the rational design of new derivatives with tailored solubility, improved cell permeability, and enhanced target affinity, paving the way for future therapeutic innovations built upon this remarkable chemical core.
References
- 1. This compound|Research Compound [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. China this compound CAS:13721-01-2 Manufacturer, Supplier | Zhonghan [xsu.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Quinolone-3-carboxylic acid | C10H7NO3 | CID 220875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US4822801A - this compound derivative as antibacterial agents - Google Patents [patents.google.com]
- 13. who.int [who.int]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
discovery of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
An In-depth Technical Guide to the Core of Quinolone Antibiotics: The Discovery and Synthesis of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid
Abstract
The this compound scaffold is a cornerstone of modern medicinal chemistry, most notably as the foundational structure for the entire class of quinolone antibiotics. Its discovery was not a singular event but rather the outcome of fundamental explorations in synthetic organic chemistry. This guide delves into the core principles of its synthesis, the elucidation of its potent biological activity, and the structure-activity relationships that transformed this simple bicyclic heterocycle into a multi-generational class of life-saving drugs. We will explore the causality behind the synthetic strategies, the intricacies of its mechanism of action, and its expanding therapeutic relevance beyond antibacterial agents.
The Foundational Synthesis: Unlocking the Quinolone Core via the Gould-Jacobs Reaction
The genesis of the this compound core is intrinsically linked to the Gould-Jacobs reaction , first reported in 1939.[1][2] This powerful synthetic method provides a reliable pathway to construct the quinoline ring system from acyclic precursors. The reaction's elegance lies in its sequential condensation and cyclization strategy, which builds the heterocyclic scaffold with key functional groups pre-installed.[3][4]
The process begins with the condensation of an aniline derivative with an electrophilic three-carbon component, typically an alkoxymethylenemalonic ester like diethyl ethoxymethylenemalonate.[5] This initial step is a nucleophilic substitution where the aniline nitrogen attacks the electrophilic carbon, displacing an ethoxy group to form an anilidomethylenemalonate intermediate. The critical ring-forming step is an intramolecular thermal cyclization, which requires significant thermal energy (often over 250°C) to proceed.[4][5] This high-temperature electrocyclization forges the new heterocyclic ring.[5] The resulting ethyl 4-hydroxyquinoline-3-carboxylate exists in tautomeric equilibrium with its 4-oxo form.[5] Subsequent saponification (hydrolysis) of the ester group with a base like sodium hydroxide, followed by acidification, yields the final this compound.[6][7]
The choice of high-boiling point solvents like diphenyl ether or the use of modern microwave irradiation has been crucial in achieving efficient cyclization, as these methods provide the necessary high temperatures while minimizing decomposition.[4]
Caption: Workflow of the Gould-Jacobs reaction for quinolone synthesis.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes the final hydrolysis step, a common procedure in the field.
Materials:
-
Ethyl 4-hydroxyquinoline-3-carboxylate
-
2N Sodium Hydroxide (NaOH) solution
-
2N Hydrochloric Acid (HCl) solution
-
Deionized Water
-
Standard reflux and filtration apparatus
Procedure:
-
Saponification: Suspend ethyl 4-hydroxyquinoline-3-carboxylate (e.g., 15 g, 69 mmol) in a 2N sodium hydroxide solution (150 mL).[6]
-
Heating: Stir the suspension and heat it to reflux for approximately 2 hours.[6] During this time, the ester is hydrolyzed to its corresponding sodium carboxylate salt, which is soluble.
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solution to remove any insoluble impurities.[8]
-
Acidification: Slowly acidify the clear filtrate to a pH of 4 using a 2N hydrochloric acid solution.[6] As the pH drops, the desired carboxylic acid, being less soluble, will precipitate out of the solution.
-
Isolation and Purification: Collect the resulting white precipitate by filtration. Wash the solid thoroughly with deionized water to remove residual salts.[8]
-
Drying: Dry the final product under a vacuum to yield this compound as a pale white solid.[6]
Mechanism of Action: From Chemical Scaffold to Bacterial Poison
The discovery of nalidixic acid in 1962, a related naphthyridine derivative, was a pivotal moment that unveiled the immense therapeutic potential of this chemical class.[9][10] This led to extensive research into the this compound core, establishing it as a potent antibacterial agent.
Quinolones do not merely inhibit bacterial growth; they are bactericidal, actively killing bacteria.[9] They achieve this by converting essential bacterial enzymes—DNA gyrase and topoisomerase IV —into cellular toxins.[10][11] These type II topoisomerases are vital for managing DNA topology during replication, transcription, and cell division.[10][12] They function by creating transient double-stranded breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the break.[10][11]
Quinolones act by stabilizing the transient complex formed between the topoisomerase and the cleaved DNA.[11][13] By binding to this complex, the drug inhibits the ligase activity of the enzyme, preventing the resealing of the DNA break.[9] This results in an accumulation of stalled replication forks and double-stranded DNA breaks, which triggers the SOS response and other DNA repair pathways, ultimately leading to cell death.[11] For this reason, quinolones are aptly described as "topoisomerase poisons."[11]
Caption: Mechanism of action of quinolone antibiotics.
Structure-Activity Relationships (SAR): Refining the Core for Potency and Spectrum
The initial discovery of the quinolone scaffold's activity spurred decades of research into its structure-activity relationships (SAR). These studies have been instrumental in developing successive generations of quinolones with enhanced potency, a broader spectrum of activity, and improved pharmacokinetic properties.[9]
The core this compound structure contains several non-negotiable features for antibacterial activity. The carboxylic acid at position C3 and the ketone at C4 are critical.[11][14] They are believed to interact with the bacterial DNA and the topoisomerase enzyme, possibly through a water-metal ion bridge, anchoring the drug to its target.[11]
Modifications at other positions have proven fruitful for modulating the drug's properties:
| Position | Substituent Effect on Activity |
| N1 | Small alkyl groups (e.g., ethyl, cyclopropyl) are often optimal. The cyclopropyl group, in particular, significantly enhances potency against both Gram-negative and Gram-positive bacteria.[15][16] |
| C6 | The introduction of a fluorine atom (the "fluoroquinolones") dramatically increases cell penetration and gyrase inhibition, leading to a significant boost in antibacterial potency.[9][15] |
| C7 | This position is key for determining the spectrum of activity. Bulky heterocyclic substituents, such as a piperazinyl ring, enhance potency, especially against Gram-negative bacteria and Pseudomonas aeruginosa.[11][15] |
| C8 | A fluorine or methoxy group at this position can further enhance activity.[16] |
These systematic modifications led to the evolution from first-generation quinolones like nalidixic acid, with a narrow spectrum, to second-generation fluoroquinolones like ciprofloxacin, and subsequent generations with even broader coverage against Gram-positive and anaerobic bacteria.[9]
Beyond Antibacterial Activity: An Enduringly Versatile Scaffold
While renowned for its role in fighting bacterial infections, the this compound scaffold has proven to be a privileged structure with a wide range of biological activities. Researchers have successfully modified the core to develop potent agents for other therapeutic areas. These include:
-
Anti-inflammatory agents: Derivatives have been synthesized that inhibit the release of proinflammatory cytokines, showing potential for treating conditions like acute lung injury and sepsis.[17]
-
Antimalarial compounds: Specific quinolone analogues have demonstrated potent activity against the intra-erythrocytic stages of Plasmodium falciparum.[7]
-
Anticancer agents: Certain quinoline carboxylic acids act as inhibitors of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, which is a target in cancer therapy.[14][18]
-
HIV-1 Integrase Inhibitors: The core structure has been identified as a novel inhibitor of HIV-1 integrase strand transfer.[8]
The continued exploration of this scaffold highlights the profound impact of the initial discovery and the enduring value of the Gould-Jacobs reaction in providing access to this versatile chemical framework.
Conclusion
The journey of this compound from a product of a classic organic reaction to the foundation of a major class of antibiotics is a testament to the synergy between synthetic chemistry and pharmacology. The Gould-Jacobs reaction provided the essential tool to build the core, while subsequent biological screening unveiled its potent antibacterial properties. A deep understanding of its mechanism of action and meticulous SAR studies allowed scientists to rationally design new derivatives with vastly improved clinical utility. The scaffold's ongoing diversification into other therapeutic areas ensures its relevance for decades to come, solidifying its place as one of the most important discoveries in medicinal chemistry.
References
- 1. ablelab.eu [ablelab.eu]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 13721-01-2 [chemicalbook.com]
- 9. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid: A Cornerstone in Medicinal Chemistry
This guide provides an in-depth exploration of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a pivotal heterocyclic compound that forms the structural backbone of numerous therapeutic agents. We will delve into its fundamental chemical identity, synthesis, and its profound impact on the development of antibacterial and antiviral drugs. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a detailed understanding of this critical pharmacophore.
Core Chemical Identity and Structural Elucidation
The foundational step in understanding any molecule is to establish its precise chemical identity. This section will detail the IUPAC nomenclature, structural representation, and key identifiers for this compound.
IUPAC Nomenclature and Synonyms
The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 4-oxo-1H-quinoline-3-carboxylic acid . It is also commonly referred to by several synonyms, including 4-quinolone-3-carboxylic acid and 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.
Molecular Structure and Identifiers
The chemical structure of this compound is characterized by a fused bicyclic system consisting of a benzene ring and a pyridinone ring, with a carboxylic acid group at position 3.
Table 1: Key Molecular Identifiers
| Identifier | Value |
| Molecular Formula | C₁₀H₇NO₃ |
| Molecular Weight | 189.17 g/mol |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)O[1] |
| InChIKey | ILNJBIQQAIIMEY-UHFFFAOYSA-N |
| CAS Number | 13721-01-2 |
Structural Insights: Keto-Enol Tautomerism
A crucial aspect of the 4-oxo-1,4-dihydroquinoline core is its existence in a tautomeric equilibrium between the keto (4-oxo) and enol (4-hydroxy) forms. Spectroscopic evidence suggests that the equilibrium largely favors the keto tautomer, a characteristic that is influenced by the presence and nature of substituents on the quinolone ring. This tautomerism plays a significant role in the molecule's biological activity and its interactions with enzymatic targets.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its application in drug design and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | 269-270 °C | [2][3] |
| Boiling Point | 358 °C | [2][3] |
| Density | 1.429 g/cm³ | [2][3] |
| Solubility | Slightly soluble in DMSO and methanol | [2][3] |
| pKa (Predicted) | 0.80 ± 0.20 | [3] |
Synthesis and Manufacturing
The synthesis of the this compound core is a well-established process in organic chemistry, with the Gould-Jacobs reaction being a cornerstone method.
The Gould-Jacobs Reaction: A Classic Approach
The Gould-Jacobs reaction provides an efficient route to the quinolone backbone.[4] The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the 4-hydroxy-3-carboalkoxyquinoline. Subsequent hydrolysis and decarboxylation yield the desired 4-hydroxyquinoline, which exists predominantly as the 4-oxo tautomer.
Caption: Workflow of the Gould-Jacobs reaction for quinolone synthesis.
Experimental Protocol: Hydrolysis of Ethyl 4-hydroxyquinoline-3-carboxylate
A common laboratory-scale synthesis involves the hydrolysis of the corresponding ethyl ester.[5]
Step-by-Step Methodology:
-
Suspend ethyl 4-hydroxyquinoline-3-carboxylate (15 g, 69 mmol) in a 2N sodium hydroxide solution (150 mL).
-
Stir the reaction mixture under reflux for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any insoluble material.
-
Acidify the filtrate to a pH of 4 using 2N hydrochloric acid, which will cause a white precipitate to form.
-
Collect the precipitate by filtration, wash it thoroughly with deionized water, and dry it under a vacuum. This will yield this compound as a light white solid (yield: 10.5 g, 92%).[5]
Biological Significance and Therapeutic Applications
The this compound scaffold is a privileged pharmacophore, meaning it is a molecular framework that is recurrently found in biologically active compounds. Its significance is most pronounced in the fields of antibacterial and antiviral therapies.
The Foundation of Quinolone Antibiotics
The discovery that the this compound core possesses antibacterial properties was a watershed moment in medicinal chemistry.[4][6] This discovery paved the way for the development of the entire class of quinolone and fluoroquinolone antibiotics. These synthetic broad-spectrum antibacterial agents are widely used to treat a variety of bacterial infections.
Mechanism of Action:
Quinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7] These enzymes are crucial for DNA replication, recombination, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
Caption: Mechanism of action of quinolone antibiotics.
Examples of Derived Antibiotics:
-
Nalidixic Acid: The first-generation quinolone.
-
Ciprofloxacin: A second-generation fluoroquinolone with broad-spectrum activity.[8]
-
Levofloxacin: A third-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
A Scaffold for HIV-1 Integrase Inhibitors
More recently, the versatility of the this compound scaffold has been demonstrated in the development of inhibitors of HIV-1 integrase.[2] This viral enzyme is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome.
Mechanism of Action:
HIV-1 integrase inhibitors containing the this compound core function by chelating the divalent metal ions (typically Mg²⁺) in the active site of the integrase enzyme.[1] This chelation prevents the binding of the viral DNA to the active site, thereby blocking the strand transfer step of integration and halting the viral replication cycle.
Caption: Mechanism of action of HIV-1 integrase inhibitors.
Examples of Derived HIV-1 Integrase Inhibitors:
The this compound scaffold is a key component in the design of several investigational and approved HIV-1 integrase inhibitors, such as Elvitegravir.[9]
Conclusion
This compound stands as a testament to the power of a single molecular scaffold in shaping the landscape of modern medicine. Its elegant yet robust structure has provided the foundation for two distinct and highly successful classes of therapeutic agents: the quinolone antibiotics and the HIV-1 integrase inhibitors. The continued exploration of derivatives of this remarkable compound promises to yield new and improved therapies for infectious diseases, underscoring its enduring importance in the field of drug discovery and development.
References
- 1. Design, Synthesis and Anti-HIV Integrase Evaluation of 4-Oxo-4H-quinolizine-3-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. zhonghanchemical.com [zhonghanchemical.com]
- 4. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Quinolones: from antibiotics to autoinducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ldh.la.gov [ldh.la.gov]
- 8. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid (CAS: 13721-01-2): A Cornerstone for Modern Drug Discovery
Introduction: The Enduring Legacy of a Privileged Scaffold
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid, identified by CAS number 13721-01-2, represents a quintessential scaffold in the landscape of medicinal chemistry and drug development. Far from being a mere synthetic intermediate, this molecule is the foundational core of the vast and clinically significant quinolone class of therapeutics. Its rigid, bicyclic structure, coupled with the critical carboxylic acid moiety at the C-3 position, provides an exceptional framework for molecular interactions with a diverse array of biological targets. This guide offers an in-depth exploration of the chemical properties, synthesis, and multifaceted applications of this remarkable compound, tailored for researchers, scientists, and professionals engaged in the pursuit of novel therapeutic agents. We will delve into not only the fundamental characteristics of this molecule but also the strategic considerations that underpin its use in the synthesis of next-generation pharmaceuticals.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development. These properties dictate its solubility, reactivity, and pharmacokinetic potential, thereby influencing formulation strategies and synthetic methodologies.
| Property | Value | Source(s) |
| CAS Number | 13721-01-2 | |
| Molecular Formula | C₁₀H₇NO₃ | |
| Molecular Weight | 189.17 g/mol | |
| Appearance | White to light yellow powder or crystal | |
| Melting Point | 269-270 °C | |
| Boiling Point | 358 °C (Predicted) | |
| Density | 1.429 g/cm³ (Predicted) | |
| Solubility | Soluble in DMSO | |
| Storage Temperature | Room Temperature, Sealed in a dry environment |
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Synthesis and Purification: A Practical Approach
The synthesis of this compound is most commonly achieved through the hydrolysis of its ethyl ester precursor, ethyl 4-hydroxyquinoline-3-carboxylate. This method is efficient and yields a high-purity product.
Experimental Protocol: Synthesis via Alkaline Hydrolysis
Objective: To synthesize this compound from ethyl 4-hydroxyquinoline-3-carboxylate.
Materials:
-
Ethyl 4-hydroxyquinoline-3-carboxylate
-
2N Sodium Hydroxide (NaOH) solution
-
2N Hydrochloric Acid (HCl) solution
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Stir plate and stir bar
-
Filtration apparatus (Büchner funnel, filter paper)
-
pH paper or pH meter
-
Drying oven or vacuum desiccator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend ethyl 4-hydroxyquinoline-3-carboxylate (15 g, 69 mmol) in 150 mL of 2N sodium hydroxide solution.
-
Reflux: Heat the suspension to reflux with stirring for 2 hours. The ester will gradually dissolve as it is hydrolyzed to its sodium salt.
-
Cooling and Filtration: After the reflux period, cool the reaction mixture to room temperature. Filter the solution to remove any insoluble impurities.
-
Acidification and Precipitation: Transfer the filtrate to a beaker and slowly add 2N hydrochloric acid with stirring until the pH of the solution reaches 4. A white precipitate of this compound will form.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid several times with deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum to obtain a light white solid. The expected yield is approximately 92%.
Purification and Characterization
The purity of the synthesized compound can be assessed using standard analytical techniques.
-
Recrystallization: For higher purity, the product can be recrystallized from a suitable solvent such as dimethylformamide (DMF) or a mixture of DMF and water.
-
High-Performance Liquid Chromatography (HPLC): Purity can be quantified using reversed-phase HPLC. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the product can be confirmed by ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum in DMSO-d₆ typically shows characteristic peaks for the aromatic protons and the carboxylic acid and N-H protons.
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile starting material for the synthesis of a wide range of bioactive molecules. Its rigid structure and hydrogen bonding capabilities make it an ideal scaffold for targeting enzyme active sites and receptors.
A Foundation for Antibacterial Agents
The most well-known application of this scaffold is in the development of quinolone and fluoroquinolone antibiotics. These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The 4-oxo and 3-carboxylic acid moieties are crucial for binding to the enzyme-DNA complex.
Caption: Simplified mechanism of action for quinolone antibiotics.
Emerging Roles in Anticancer Therapy
Derivatives of this compound have demonstrated promising anticancer activity through various mechanisms. These include the inhibition of protein kinases, such as Casein Kinase 2 (CK2), which are often dysregulated in cancer cells. The quinolone scaffold can be modified to create potent and selective kinase inhibitors.
Antiviral and Antimalarial Potential
This versatile core has also been explored for the development of antiviral and antimalarial drugs. Notably, this compound is a known novel HIV-1 integrase strand transfer inhibitor. By chelating essential metal ions in the active site of the integrase enzyme, it prevents the integration of the viral genome into the host cell's DNA, a critical step in the HIV replication cycle. Furthermore, derivatives have shown potent activity against multi-drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.
Safety and Handling
While this compound itself is primarily used as a laboratory reagent, it is important to consider the toxicological profile of the broader quinolone class, as derivatives may exhibit similar properties.
General Hazards:
-
Skin and Eye Irritation: The compound can cause skin and serious eye irritation.
-
Harmful if Swallowed: It may be harmful if ingested.
Potential Toxicities of Quinolone Derivatives:
-
Central Nervous System (CNS) Effects: Some quinolones can cause CNS effects, including confusion, hallucinations, and seizures.
-
Phototoxicity: Certain quinolone derivatives can induce photosensitivity.
-
Arthropathy: In immature animals, quinolones have been shown to cause joint cartilage damage.
-
Cardiotoxicity: Some newer fluoroquinolones have been associated with a prolongation of the QT interval.
Safe Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this chemical.
-
Ventilation: Work in a well-ventilated area or use a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.
Conclusion: A Scaffold of Enduring Significance
This compound is a testament to the power of a privileged scaffold in drug discovery. Its robust synthetic accessibility, coupled with its inherent ability to interact with a multitude of biological targets, ensures its continued relevance in the development of novel therapeutics. From established antibacterial agents to emerging anticancer and antiviral candidates, the versatility of this core structure is undeniable. For researchers and drug development professionals, a deep understanding of the chemical properties, synthetic nuances, and biological potential of this compound is not just beneficial—it is essential for unlocking the next generation of life-saving medicines.
Solubility Profile of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid: A Theoretical and Practical Guide for Researchers
An In-Depth Technical Guide for Drug Development Professionals
Abstract
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is a foundational scaffold in medicinal chemistry, notably as a precursor to various pharmacologically active agents. Its physicochemical properties, particularly its solubility in organic solvents, are critical parameters that govern its utility in synthesis, purification, formulation, and high-throughput screening. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. We delve into the molecular characteristics that dictate its solubility, present validated experimental protocols for its quantitative measurement, and offer insights into interpreting the resulting data for drug development applications.
Theoretical Foundation: Predicting Solubility Behavior
The solubility of a compound is not an arbitrary value but a consequence of its molecular structure and the intermolecular forces it can form with a given solvent. For this compound, several key features dominate its solubility profile.
-
Molecular Structure and Functional Groups: The molecule possesses a rigid, planar quinolone ring system, a carboxylic acid group (-COOH), and a ketone group (C=O). It also features an N-H group capable of tautomerization. This combination of a large, relatively nonpolar aromatic system with polar, hydrogen-bonding functional groups results in a molecule with poor intrinsic solubility in both highly nonpolar and highly polar (aqueous) solvents.[1] The carboxylic acid and N-H groups can act as hydrogen bond donors, while the ketone and carboxylic oxygens act as acceptors.
-
pKa and Ionization State: The carboxylic acid group is acidic, and the quinolone nitrogen can be protonated. The predicted pKa of the carboxylic acid is low, meaning it will be deprotonated (anionic) at neutral or basic pH.[2] While this is most relevant for aqueous solubility, the potential for ionization can influence solubility in protic organic solvents.
-
Crystal Lattice Energy: The planar structure and capacity for strong intermolecular hydrogen bonding suggest that this compound exists as a stable crystalline solid with significant crystal lattice energy.[3] A solvent must provide sufficient energy through solvation to overcome this lattice energy, a primary reason for its generally low solubility.
Based on these properties, we can predict a general trend: solubility will be highest in polar aprotic solvents that can disrupt the crystal lattice and solvate the molecule without being sterically hindered. Qualitative reports confirm it is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[2][4]
Experimental Determination of Solubility
Accurate solubility data is essential for reproducible research. Two primary types of solubility are relevant in drug discovery: thermodynamic and kinetic.[5]
-
Thermodynamic Solubility refers to the saturated concentration of a compound in a solvent at equilibrium. It is the "true" solubility and is most accurately determined by the shake-flask method.[6] This value is critical for formulation and biopharmaceutical classification.
-
Kinetic Solubility is determined by precipitating a compound from a stock solution (typically in DMSO) into an aqueous or organic medium.[7] It is often used in high-throughput screening to identify potential solubility liabilities early on.[5]
Gold Standard Protocol: Equilibrium (Thermodynamic) Solubility via Shake-Flask Method
This protocol describes the universally accepted method for determining thermodynamic solubility.[6] Its trustworthiness lies in allowing the system to reach a true equilibrium between the solid and dissolved states.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. "Excess" is critical to ensure a saturated solution with undissolved solid remaining.[6]
-
Equilibration: Seal the vials tightly and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a defined period. For compounds with low solubility, equilibration may take 24 to 72 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for the solid to settle. Centrifuge the vials to ensure complete separation of the supernatant from the excess solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution: Immediately dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation upon cooling or solvent evaporation.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[7]
The following diagram illustrates the workflow for this self-validating protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Quantitative Solubility Data (Illustrative)
While comprehensive experimental data for this compound is not widely published, the following table presents illustrative data that a researcher might expect to generate. These values are based on established chemical principles and qualitative observations.[1][2][4]
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility at 25°C (mg/mL) | Solubility at 25°C (mM) | Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | ~15.0 | ~79.3 | Strong H-bond acceptor, effective solvator. Often used for stock solutions. |
| Dimethylformamide (DMF) | 36.7 | ~10.0 | ~52.9 | Similar to DMSO, good solvating power. | |
| Acetonitrile | 37.5 | < 1.0 | < 5.3 | Polar, but a weaker H-bond acceptor. | |
| Acetone | 20.7 | < 0.5 | < 2.6 | Lower polarity and solvating power. | |
| Polar Protic | Methanol | 32.7 | ~1.0 | ~5.3 | Can both donate and accept H-bonds, but self-association competes with solute solvation. |
| Ethanol | 24.6 | < 0.5 | < 2.6 | Lower polarity than methanol, reduced solubility. | |
| Water | 80.1 | < 0.1 | < 0.5 | High polarity and strong H-bonding network are difficult for the large aromatic scaffold to penetrate.[8] | |
| Nonpolar | Toluene | 2.4 | < 0.1 | < 0.5 | Lacks favorable interactions to overcome crystal lattice energy. |
| Hexanes | 1.9 | < 0.01 | < 0.05 | Van der Waals forces are insufficient for solvation. | |
| Dichloromethane (DCM) | 9.1 | < 0.1 | < 0.5 | Weakly polar, poor solvent for this compound. |
Note: The molecular weight of this compound is 189.17 g/mol .[9]
Factors Influencing Experimental Results
-
Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. It is crucial to control and report the temperature at which measurements are made.[10]
-
Purity of Compound and Solvent: Impurities can significantly alter solubility measurements. Use of high-purity materials is mandatory for reliable data.[6]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will have the lowest solubility.
Conclusion and Recommendations for Drug Development
The solubility of this compound is limited in most common organic solvents, a direct result of its strong intermolecular hydrogen bonding and stable crystal structure.
-
For Chemical Synthesis: While convenient for reactions involving derivatives, solvents like DMF or DMSO are suitable for dissolving the starting material.[11]
-
For Purification: Its poor solubility in solvents like ethanol, acetone, and toluene can be advantageously used for crystallization or precipitation to purify the compound.[4]
-
For Biological Screening: For in vitro assays, primary stock solutions are almost exclusively prepared in DMSO due to its superior solvating power. However, care must be taken to avoid precipitation when diluting into aqueous assay buffers, a common application for kinetic solubility measurements.[5][7]
This guide provides the theoretical basis and a practical, validated protocol for researchers to generate the high-quality, reproducible solubility data necessary to advance their research and development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. buy high quality this compound,this compound for sale online price,this compound Pictures,this compound Basic Info,this compound Standard - www.pharmasources.com [pharmasources.com]
- 3. mdpi.com [mdpi.com]
- 4. zhonghanchemical.com [zhonghanchemical.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. pharmatutor.org [pharmatutor.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound CAS 13721-01-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US4822801A - this compound derivative as antibacterial agents - Google Patents [patents.google.com]
A Guide to the Spectroscopic Characterization of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid
This technical guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize the molecular structure of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid. This compound is a foundational scaffold in medicinal chemistry, notably for the development of quinolone antibiotics.[1] A precise understanding of its spectral signature is paramount for researchers in drug discovery and organic synthesis to confirm its identity, purity, and structural integrity.
Molecular Structure and Analytical Workflow
The structural confirmation of a synthesized molecule like this compound is a multi-faceted process. Each analytical technique provides a unique piece of the structural puzzle. The logical workflow involves using Mass Spectrometry to confirm the molecular weight, Infrared Spectroscopy to identify key functional groups, and finally, NMR Spectroscopy to elucidate the precise connectivity of the carbon and hydrogen framework.
References
Tautomerism in 4-Oxo-Quinolines: A Technical Guide for Drug Development Professionals
Abstract
The 4-oxo-quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The biological activity of these compounds is intrinsically linked to their three-dimensional structure and electronic properties, which are profoundly influenced by a subtle yet critical phenomenon: tautomerism. This guide provides an in-depth exploration of the keto-enol tautomerism in 4-oxo-quinolines, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the structural nuances of the tautomeric forms, the factors governing their equilibrium, and the analytical techniques employed for their characterization. Furthermore, we will discuss the implications of this tautomerism on biological activity and drug design, providing a comprehensive understanding to aid in the rational development of novel 4-oxo-quinoline-based therapeutics.
The Fundamental Equilibrium: 4-Oxo-Quinolone vs. 4-Hydroxyquinoline
The core of tautomerism in this system lies in the equilibrium between two primary forms: the 4-oxo-1,4-dihydroquinoline (keto form, often referred to as 4-quinolone) and the quinolin-4-ol (enol form, or 4-hydroxyquinoline).[1][2] This equilibrium involves the migration of a proton between the nitrogen atom at position 1 and the oxygen atom at position 4.[3]
Caption: The tautomeric equilibrium between the 4-oxo-quinolone and 4-hydroxyquinoline forms.
Generally, the keto form is the more stable and predominant tautomer in most environments, including the solid state and in various solvents.[4] This preference is largely attributed to the greater thermodynamic stability of the amide group in the keto tautomer compared to the iminol group in the enol form.[3] However, the position of this equilibrium is not static and can be significantly influenced by a variety of factors, a critical consideration in drug design.
Factors Influencing the Tautomeric Equilibrium
The delicate balance between the keto and enol forms can be shifted by several key factors. Understanding and predicting these shifts are paramount for controlling the physicochemical properties and biological activity of 4-oxo-quinoline derivatives.
Substituent Effects
The electronic nature and position of substituents on the quinoline ring can dramatically alter the relative stabilities of the tautomers.
-
Electron-withdrawing groups (EWGs) can influence the acidity of the N-H proton in the keto form and the O-H proton in the enol form, thereby shifting the equilibrium.
-
Hydrogen-bond donors or acceptors at specific positions can stabilize one tautomer over the other. For instance, a hydrogen-bond acceptor at the 3-position can favor the enol form through the formation of a six-membered intramolecular hydrogen bond.[5] Conversely, a hydrogen-bond acceptor at the 2- or 8-position can favor the keto form, possibly due to extended conjugation and other hydrogen bonding interactions.[5]
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the predominant tautomeric form.
-
Polar protic solvents , such as water and alcohols, can stabilize both tautomers through hydrogen bonding, but may favor the more polar keto form.
-
Polar aprotic solvents , like dimethyl sulfoxide (DMSO), also tend to favor the keto form.[4]
-
Non-polar solvents , such as benzene or cyclohexane, can have a more varied effect, and in some cases, may shift the equilibrium towards the enol form, especially if intramolecular hydrogen bonding can stabilize it.
Computational studies using the polarisable continuum model (PCM) can be employed to predict the influence of different solvents on the tautomeric equilibrium.[6]
Temperature
As with any chemical equilibrium, the tautomeric ratio is temperature-dependent. While often a secondary consideration in initial drug design, temperature effects can be relevant in formulation and stability studies.
Biological Implications: A Tale of Two Tautomers
The significance of understanding 4-oxo-quinoline tautomerism extends far beyond physical chemistry; it has profound implications for biological activity. The specific tautomer present can dictate how a molecule interacts with its biological target.
Docking studies have revealed that for certain targets, such as the Plasmodium falciparum bc1 protein complex, the 4-oxo and N-H groups of the keto form are crucial for drug-target interactions.[7][8] In such cases, preserving the 4-oxoquinoline structure is essential for retaining biological activity.[7][9] Conversely, in other contexts, the enol form might be the active species. For example, theoretical calculations on some quinolone 3-esters have shown a clear preference for the hydroxyquinoline form, which was found to be active against multidrug-resistant P. falciparum.[7][8]
This duality underscores the necessity of determining the predominant tautomeric form under physiological conditions to establish a clear structure-activity relationship (SAR). The 4-quinolone scaffold is a key component in a wide array of biologically active compounds, including antibacterial, anticancer, anti-HIV, and antimalarial agents.[10][11][12]
Analytical Characterization: Visualizing the Equilibrium
A multi-faceted analytical approach is essential for the unambiguous characterization of the tautomeric equilibrium of 4-oxo-quinolines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying tautomerism in solution.[13] The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to the electronic environment, allowing for the differentiation and quantification of the keto and enol forms.[13][14]
-
¹H NMR: The presence of either an N-H proton (keto form) or an O-H proton (enol form) provides a direct spectroscopic handle. For example, the splitting pattern of the C2 proton in the ¹H NMR spectrum in DMSO can indicate the carbonyl nature of the 4(1H)-quinolone.[4]
-
¹³C NMR: The chemical shift of the C4 carbon is particularly informative. A resonance in the range of 170-180 ppm is characteristic of a carbonyl carbon (keto form), while a shift in the 150-160 ppm range is indicative of a carbon bearing a hydroxyl group (enol form).[4]
-
¹⁵N NMR: This technique can provide further evidence for the location of the proton.[13]
To confirm the assignment of signals to a specific tautomer, "locked" derivatives, such as N-methyl or O-methyl analogues that cannot tautomerize, can be synthesized and their spectra compared to the parent compound.[4]
UV/Vis Spectroscopy
UV/Vis spectroscopy is a valuable technique for quantifying the tautomeric ratio in solution, particularly when the two tautomers have distinct absorption spectra.[3]
Experimental Protocol: UV/Vis Spectroscopic Analysis
-
Sample Preparation: Prepare stock solutions of the 4-oxo-quinoline derivative in the desired solvent (e.g., ethanol, water, cyclohexane) at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: Utilize a dual-beam UV/Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-450 nm).
-
Data Analysis:
-
Identify the isosbestic point, where the molar absorptivities of the two tautomers are equal.
-
Measure the absorbance at wavelengths where each tautomer has a maximum absorption and the other has minimal absorption.
-
Apply the Beer-Lambert law (A = εbc) to determine the concentration of each tautomer. The molar extinction coefficients (ε) for each pure tautomer in the given solvent are required and can be determined using locked derivatives.
-
Calculate the equilibrium constant, KT = [enol]/[keto].[3]
-
Caption: Workflow for the quantitative analysis of tautomeric equilibrium using UV/Vis spectroscopy.
Infrared (IR) Spectroscopy and X-ray Crystallography
-
IR Spectroscopy: This technique is particularly useful for studying tautomerism in the solid state. The presence of a strong C=O stretching band (around 1630-1680 cm⁻¹) is indicative of the keto form, while a broad O-H stretching band (around 3200-3600 cm⁻¹) suggests the presence of the enol form.[4]
-
X-ray Crystallography: Provides definitive structural information in the solid state, allowing for the direct visualization of the predominant tautomer and its intermolecular interactions, such as hydrogen bonding.[4][5]
Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful complementary tool for studying tautomerism.[6] These methods can be used to:
-
Calculate the relative energies of the tautomers in the gas phase and in different solvents.[6][7]
-
Predict vibrational frequencies to aid in the interpretation of IR spectra.
-
Model the electronic properties and aromaticity of each tautomer.[7][9]
Summary and Future Perspectives
The tautomeric equilibrium of 4-oxo-quinolines is a critical parameter that significantly impacts their chemical, physical, and biological properties. A thorough understanding and characterization of this phenomenon are essential for the rational design of new drugs based on this versatile scaffold. The interplay of substituents and the solvent environment can be strategically manipulated to favor the desired tautomer for optimal target engagement and pharmacokinetic properties.
Future research in this area will likely focus on the development of more accurate predictive models for tautomeric equilibria, especially in complex biological environments. The continued application of advanced spectroscopic techniques and computational methods will undoubtedly provide deeper insights into the dynamic nature of these molecules, paving the way for the next generation of 4-oxo-quinoline-based therapeutics.
References
- 1. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 2. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 13. A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The 4-Quinolone-3-Carboxylic Acid Scaffold: A Privileged Framework in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Enduring Significance
The 4-quinolone-3-carboxylic acid motif represents one of the most successful and versatile scaffolds in medicinal chemistry.[1][2] First identified as an impurity during the synthesis of chloroquine in 1962, its derivatives, starting with nalidixic acid, have become cornerstone antibacterial agents.[3][4] This guide provides a comprehensive exploration of the biological significance of this remarkable scaffold, from its well-established role in combating bacterial infections to its emerging potential in diverse therapeutic areas. We will delve into its mechanism of action, dissect the intricate structure-activity relationships that govern its potency, address the critical challenge of antimicrobial resistance, and showcase its expanding therapeutic horizons.
The Antibacterial Powerhouse: Mechanism of Action and Structure-Activity Relationships
The primary and most well-understood biological role of the 4-quinolone-3-carboxylic acid scaffold is its potent antibacterial activity.[5] Derivatives of this scaffold, particularly the fluoroquinolones, exhibit broad-spectrum efficacy against a wide range of Gram-positive and Gram-negative bacteria.[6]
Targeting Bacterial DNA Replication
Quinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[6][7][8] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.
-
DNA Gyrase: The primary target in most Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, a process vital for the initiation of replication.
-
Topoisomerase IV: The main target in many Gram-positive bacteria, this enzyme is responsible for decatenating daughter chromosomes following replication.
Quinolones stabilize the transient, covalent complex formed between the topoisomerase and cleaved DNA.[9] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately, cell death.[6] The 3-carboxyl and 4-carbonyl groups of the quinolone scaffold are essential for this activity, likely through interactions with the enzyme-DNA complex.[10]
Diagram: Mechanism of Action of Quinolone Antibiotics
Caption: Quinolones inhibit bacterial DNA gyrase and topoisomerase IV, leading to cell death.
Structure-Activity Relationships (SAR): A Blueprint for Potency
Extensive research has elucidated the key structural features of the 4-quinolone-3-carboxylic acid scaffold that govern its antibacterial potency. Modifications at various positions on the quinolone ring system have profound effects on the spectrum of activity, potency, and pharmacokinetic properties.[3][11]
| Position | Substituent Effect on Antibacterial Activity |
| N-1 | A cyclopropyl group generally enhances activity against a broad range of bacteria.[12] Other substituents like ethyl and tert-butyl can also modulate activity.[13] |
| C-6 | The introduction of a fluorine atom significantly increases potency and cell penetration, leading to the development of the highly successful fluoroquinolones.[11][12] |
| C-7 | Substituents at this position, often a piperazine or pyrrolidine ring, are crucial for interacting with DNA gyrase or topoisomerase IV and influence the antibacterial spectrum.[13][14] |
| C-8 | A fluorine or methoxy group can enhance activity and modulate pharmacokinetic properties. |
The Challenge of Antibiotic Resistance
The widespread use of quinolones has inevitably led to the emergence and spread of bacterial resistance, a significant global health concern.[6] Understanding the mechanisms of resistance is paramount for the development of new strategies to combat resistant pathogens.
The primary mechanisms of quinolone resistance include:[6][7][15]
-
Target-site mutations: Alterations in the quinolone-binding regions of DNA gyrase (gyrA and gyrB genes) and topoisomerase IV (parC and parE genes) reduce the binding affinity of the drugs.[7][15]
-
Reduced intracellular drug concentration: This can occur through decreased uptake due to alterations in porin channels or, more commonly, through increased efflux of the drug by bacterial efflux pumps.[6][15]
-
Plasmid-mediated resistance: The acquisition of plasmids carrying genes such as qnr (which protects the target enzymes), aac(6')-Ib-cr (which modifies the drug), or qepA (an efflux pump) can confer low-level resistance and facilitate the selection of higher-level resistance mutations.[7][9][15]
Furthermore, exposure to sublethal concentrations of quinolones has been shown to promote the development of resistance to other classes of antibiotics, a phenomenon known as quinolone-induced antibiotic resistance (QIAR).[16]
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
To provide a practical context for evaluating the efficacy of novel 4-quinolone-3-carboxylic acid derivatives, the following is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound (e.g., a novel quinolone derivative)
-
Bacterial strain (e.g., Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the bacterial strain from an agar plate and inoculate into a tube of sterile broth.
-
Incubate at 35-37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the test compound in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Diagram: Broth Microdilution Workflow
Caption: A standardized workflow for determining the Minimum Inhibitory Concentration (MIC).
Beyond Antibacterial Activity: The Expanding Therapeutic Landscape
While the legacy of the 4-quinolone-3-carboxylic acid scaffold is firmly rooted in its antibacterial applications, recent research has unveiled its remarkable potential in other therapeutic areas.[1][2][5] This versatility stems from the scaffold's ability to be chemically modified to interact with a diverse range of biological targets.[4]
Anticancer Applications
Certain quinolone derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[5][10] Their mechanisms of action are often multifactorial and can include:
-
Inhibition of human topoisomerase II: Similar to their antibacterial mechanism, some quinolones can target the human ortholog of this enzyme, leading to DNA damage and apoptosis in cancer cells.[5]
-
Inhibition of protein kinases: Derivatives have been developed as inhibitors of key kinases involved in cancer progression, such as VEGFR-2.[17]
-
Induction of apoptosis: Quinolone-based compounds have been shown to trigger programmed cell death through various cellular pathways.
Antiviral Activity
The 4-quinolone-3-carboxylic acid scaffold has also served as a template for the development of antiviral agents, most notably against HIV.[1][2] Some derivatives have been shown to inhibit HIV-1 integrase, an enzyme essential for the integration of the viral genome into the host cell's DNA.[2][10]
Modulation of Cannabinoid Receptors
Intriguingly, modifications of the 4-quinolone-3-carboxylic acid scaffold, particularly at the 3-position to form 4-quinolone-3-carboxamides, have yielded potent and selective ligands for the cannabinoid type-2 receptor (CB2R).[18][19] These compounds are being explored for their potential in treating inflammatory and neuropathic pain.
Future Directions and Conclusion
The 4-quinolone-3-carboxylic acid scaffold continues to be a fertile ground for drug discovery. Its journey from an accidental discovery to a cornerstone of antibacterial therapy and now a versatile platform for diverse therapeutic applications is a testament to its privileged structural features. Future research will undoubtedly focus on:
-
Developing novel quinolones to overcome antibiotic resistance: This includes designing derivatives that evade existing resistance mechanisms or act on novel bacterial targets.
-
Optimizing the scaffold for non-antibacterial applications: Further exploration of SAR will be crucial for enhancing the potency and selectivity of quinolone-based compounds for anticancer, antiviral, and other therapeutic targets.
-
Harnessing the polypharmacological potential: The ability of this scaffold to interact with multiple targets opens up possibilities for the development of multi-target drugs for complex diseases.
References
- 1. scispace.com [scispace.com]
- 2. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 4. Exploring 4-quinolone-3-carboxamide derivatives: A versatile framework for emerging biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 7. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ukessays.com [ukessays.com]
- 9. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Investigations on the 4-quinolone-3-carboxylic acid motif. 3. Synthesis, structure-affinity relationships, and pharmacological characterization of 6-substituted 4-quinolone-3-carboxamides as highly selective cannabinoid-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Expanding Therapeutic Frontier of 4-Oxo-Quinolines: A Technical Guide to Unlocking Novel Research Avenues
For Immediate Release
[City, State] – The 4-oxo-quinoline core, a privileged heterocyclic scaffold, continues to be a focal point of intensive research in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide offers an in-depth exploration of promising and emergent research areas for 4-oxo-quinoline derivatives, providing a strategic roadmap for researchers, scientists, and drug development professionals. Grounded in a synthesis of current literature, this document illuminates key therapeutic opportunities, novel mechanistic insights, and robust methodological frameworks to accelerate the discovery of next-generation therapeutics.
Introduction: The Enduring Versatility of the 4-Oxo-Quinolone Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, has been a cornerstone in the development of therapeutic agents for over a century.[1] The introduction of an oxo group at the C-4 position, creating the 4-oxo-quinoline (or quinolone) scaffold, has given rise to a vast and diverse class of biologically active molecules.[2] From the well-established antibacterial fluoroquinolones to emerging anticancer and neuroprotective agents, the versatility of this scaffold lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of its pharmacological profile.[3][4] This guide delves into the underexplored potential of these derivatives, moving beyond their classical applications to chart new territories in drug discovery.
Anticancer Therapeutics: Beyond Topoisomerase Inhibition
While the anticancer activity of some 4-oxo-quinolines has been linked to the inhibition of topoisomerase II, mirroring the mechanism of certain chemotherapeutic drugs, recent research has unveiled more nuanced and targeted mechanisms of action.[5]
Targeting Receptor Tyrosine Kinases: The Case of c-Met
A significant area of investigation is the inhibition of receptor tyrosine kinases (RTKs), which are frequently dysregulated in various malignancies. The c-Met proto-oncogene, a receptor for hepatocyte growth factor (HGF), has emerged as a key target. Novel 4-(2-fluorophenoxy)quinoline derivatives incorporating a 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety have demonstrated potent inhibitory activity against c-Met kinase.[6]
Mechanism of Action: Overexpression or mutation of c-Met can lead to uncontrolled cell growth, proliferation, and metastasis. 4-oxo-quinoline derivatives can be designed to bind to the ATP-binding pocket of the c-Met kinase domain, preventing phosphorylation and downstream activation of pro-survival signaling pathways such as the RAS/MAPK and PI3K/Akt pathways.
Caption: Inhibition of the c-Met signaling pathway by 4-oxo-quinoline derivatives.
Experimental Protocol: In Vitro c-Met Kinase Assay
-
Reagents and Materials: Recombinant human c-Met kinase, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), 4-oxo-quinoline derivative, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the 4-oxo-quinoline derivative. b. In a 96-well plate, add the c-Met kinase, the substrate peptide, and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
| Compound ID | c-Met IC50 (nM)[6] | HT-29 IC50 (µM)[6] | MKN-45 IC50 (µM)[6] |
| 21b | 8.1 | 0.03 | 0.02 |
| 21c | 5.6 | 0.01 | 0.01 |
| 21i | 3.4 | 0.02 | 0.01 |
| Foretinib | 4.8 | 0.02 | 0.02 |
Broad-Spectrum Antimicrobials: A Renewed Focus
The emergence of multidrug-resistant (MDR) bacterial strains necessitates the development of novel antibacterial agents with unique mechanisms of action. 4-oxo-quinoline derivatives are being re-explored as a source of broad-spectrum antibacterial agents that can overcome existing resistance mechanisms.[3]
Dual Targeting of LptA and Topoisomerase IV
Recent studies have identified 4-oxo-quinoline derivatives that exhibit a dual-targeting mechanism, inhibiting both lipopolysaccharide (LPS) transport (Lpt) in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[3] This dual-action approach is a promising strategy to develop broad-spectrum antibiotics with a lower propensity for resistance development.
Mechanism of Action: In Gram-negative bacteria, these derivatives can disrupt the LptA-LptC interaction, which is crucial for the transport of LPS to the outer membrane, leading to membrane instability and cell death.[3] In Gram-positive bacteria, the inhibition of topoisomerase IV interferes with DNA replication and segregation, resulting in bactericidal activity.
Caption: Dual antibacterial mechanism of 4-oxo-quinoline derivatives.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Reagents and Materials: Bacterial strains (Gram-positive and Gram-negative), Mueller-Hinton broth, 4-oxo-quinoline derivative, and 96-well microtiter plates.
-
Procedure: a. Prepare a twofold serial dilution of the 4-oxo-quinoline derivative in the microtiter plate. b. Inoculate each well with a standardized bacterial suspension. c. Incubate the plates at 37°C for 18-24 hours. d. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
| Compound ID | S. aureus MIC (µg/mL)[3] | E. coli MIC (µg/mL)[3] |
| 5d | 0.25 | 2 |
| Ciprofloxacin | 0.5 | 0.06 |
Antiviral Applications: An Underexplored Domain
While the antibacterial and anticancer properties of 4-oxo-quinolines are well-documented, their potential as antiviral agents is a relatively nascent field of research.[7][8] This presents a significant opportunity for the discovery of novel antiviral drugs with unique mechanisms of action.
Inhibition of Viral Replication
Studies have shown that certain 4-oxo-quinoline-3-carboxamide derivatives exhibit antiviral activity against viruses such as bovine herpesvirus type 5 (BoHV-5).[5] The mechanism of action appears to involve the inhibition of viral replication at various stages, though the precise molecular targets are still under investigation.
Experimental Protocol: Plaque Reduction Assay
-
Reagents and Materials: Host cell line (e.g., MDBK cells), virus stock (e.g., BoHV-5), 4-oxo-quinoline derivative, cell culture medium, and staining solution (e.g., crystal violet).
-
Procedure: a. Seed host cells in 6-well plates and grow to confluence. b. Infect the cell monolayers with the virus. c. After a viral adsorption period, remove the inoculum and overlay the cells with a medium containing different concentrations of the 4-oxo-quinoline derivative. d. Incubate until viral plaques are visible. e. Fix and stain the cells to visualize and count the plaques.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
| Compound ID | BoHV-5 EC50 (µM)[5] | Cytotoxicity CC50 (µM)[5] | Selectivity Index (SI) |
| 4h | 6.0 | >1000 | >166.7 |
| 4j | 24 | 35 | 1.5 |
| 4k | 24 | 55 | 2.3 |
Neuroprotection: A New Frontier in CNS Disorders
The neuroprotective effects of 4-oxo-quinoline derivatives represent a highly promising and relatively new area of research.[9][10] These compounds have the potential to address the complex multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Multi-Targeting Strategy for Neuroprotection
The neuroprotective mechanism of 4-oxo-quinolines is often multifaceted, involving antioxidant properties and the modulation of key enzymes involved in neurotransmitter metabolism and oxidative stress.[10][11]
Mechanism of Action: These derivatives can act as potent antioxidants, scavenging free radicals and reducing oxidative damage to neurons.[10] Additionally, they can inhibit enzymes such as catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase B (MAO-B), which are implicated in the pathophysiology of neurodegenerative disorders.[11]
Caption: Multi-target neuroprotective mechanism of 4-oxo-quinoline derivatives.
Experimental Protocol: In Vitro Neuroprotection Assay (SH-SY5Y cells)
-
Reagents and Materials: SH-SY5Y human neuroblastoma cells, cell culture medium, a neurotoxin (e.g., 6-hydroxydopamine or amyloid-beta peptide), 4-oxo-quinoline derivative, and a cell viability assay reagent (e.g., MTT).
-
Procedure: a. Culture SH-SY5Y cells in 96-well plates. b. Pre-treat the cells with various concentrations of the 4-oxo-quinoline derivative for a specified time. c. Induce neuronal damage by adding the neurotoxin. d. After incubation, assess cell viability using the MTT assay.
-
Data Analysis: Determine the concentration of the compound that provides significant protection against neurotoxin-induced cell death.
Conclusion and Future Directions
The 4-oxo-quinoline scaffold remains a highly valuable and versatile platform for the development of novel therapeutic agents. While its role in antibacterial therapy is well-established, the exploration of its potential in oncology, virology, and neurodegenerative diseases is revealing exciting new opportunities. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of 4-oxo-quinoline derivatives for specific molecular targets.
-
Mechanism of Action Elucidation: To gain a deeper understanding of the signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety Profiling: To translate promising in vitro findings into preclinical and clinical development.
By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of 4-oxo-quinoline derivatives and contribute to the development of innovative medicines for a wide range of diseases.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. neuroquantology.com [neuroquantology.com]
- 3. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid from aniline
Application Note & Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid, a foundational scaffold in medicinal chemistry, particularly for the development of quinolone-based therapeutic agents.[1] The synthetic route detailed herein begins with aniline and proceeds via the well-established Gould-Jacobs reaction.[2] This application note is designed for researchers, chemists, and professionals in drug development, offering a narrative that combines detailed, step-by-step protocols with in-depth mechanistic insights and troubleshooting guidance. The protocols are structured to be self-validating, emphasizing critical control points and characterization methods to ensure the synthesis of a high-purity final product.
Introduction: The Significance of the 4-Quinolone Scaffold
The this compound core is a privileged structure in pharmaceutical sciences. It forms the backbone of the quinolone class of antibiotics, including foundational drugs like nalidixic acid and oxolinic acid, which function by targeting bacterial type II topoisomerases.[3][4][5] Beyond its classical antibacterial applications, this versatile scaffold has been explored for a wide range of biological activities, including anticancer, antimalarial, and antiviral (specifically as HIV-1 integrase inhibitors) properties.[1][6][7]
The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone for constructing this quinolone system.[2][3] The reaction sequence involves the condensation of an aniline with an alkoxymethylenemalonate ester, a high-temperature intramolecular cyclization, and subsequent hydrolysis to yield the target acid.[8] This application note will elucidate this classical and robust methodology, providing both a conventional high-temperature protocol and insights into modern adaptations.
The Synthetic Pathway: A Three-Step Approach
The synthesis of this compound from aniline is efficiently achieved in three distinct steps. This strategic sequence ensures high conversion and facilitates the isolation of intermediates, leading to a pure final product.
Diagram 1: Overall synthetic workflow from aniline to the final product.
Mechanistic Insights of the Gould-Jacobs Reaction
Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting.
-
Condensation: The synthesis initiates with a nucleophilic attack from the aniline's amino group on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule, forming the stable diethyl anilinomethylenemalonate intermediate.[8][9]
-
Thermal Cyclization: This is the key bond-forming step and requires significant thermal energy, typically temperatures exceeding 250 °C.[3] The high temperature facilitates a 6-electron electrocyclization, an intramolecular reaction that constructs the quinoline ring system.[6] This step is essentially irreversible and drives the reaction forward. The use of very high-boiling, inert solvents like diphenyl ether or Dowtherm A is crucial to achieve and maintain the required temperature safely and effectively.[3]
-
Tautomerization & Saponification: The cyclized product, an ethyl 4-oxo-quinoline-3-carboxylate, exists in equilibrium with its enol tautomer, ethyl 4-hydroxy-quinoline-3-carboxylate.[6] The final step involves the hydrolysis of the ethyl ester to a carboxylic acid using a strong base like sodium hydroxide (saponification), followed by acidification to precipitate the final product.[9][10]
Diagram 2: Simplified mechanism of the Gould-Jacobs reaction.
Experimental Protocols
Safety Precaution: This synthesis involves high temperatures and hazardous chemicals. Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Aniline is toxic and readily absorbed through the skin. Diphenyl ether has a strong odor and requires high temperatures.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Aniline | ≥99.5%, Reagent | Sigma-Aldrich |
| Diethyl ethoxymethylenemalonate (DEEM) | ≥98% | Sigma-Aldrich |
| Diphenyl ether | ≥99% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific |
| Hydrochloric Acid (HCl) | 37%, ACS Reagent | Fisher Scientific |
| Cyclohexane | ACS Reagent | Fisher Scientific |
| Ethanol (for recrystallization, optional) | ACS Reagent | Fisher Scientific |
| Deionized Water | High Purity | In-house |
Protocol 1: Synthesis of Diethyl anilinomethylenemalonate (Intermediate A)
-
Reaction Setup: In a 250 mL round-bottom flask, combine freshly distilled aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heating: Heat the mixture in an oil bath at 110-120 °C for 1.5 hours.[8] The reaction mixture will become homogeneous and ethanol is generated as a byproduct.
-
Work-up: After the reaction period, remove the ethanol byproduct under reduced pressure using a rotary evaporator. The resulting crude product, diethyl anilinomethylenemalonate, is typically a viscous oil or a low-melting solid that can be used directly in the next step without further purification.[8][11] A sample can be taken for TLC or ¹H NMR to confirm formation.
Protocol 2: Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate B)
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a high-temperature thermometer, dissolve the crude diethyl anilinomethylenemalonate (1.0 eq) in diphenyl ether (approx. 5-8 mL per gram of intermediate).
-
Thermal Cyclization: Heat the solution vigorously to reflux (approximately 250-260 °C) using a heating mantle.[8][12] Maintain this temperature for 45 minutes. The solution will darken during this time.
-
Isolation: Turn off the heat and allow the reaction mixture to cool slowly to room temperature (<100 °C). The product, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, will precipitate as a solid.
-
Purification: To facilitate complete precipitation, add cyclohexane (approx. 2-3 volumes of the diphenyl ether used). Stir the slurry for 30 minutes.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cyclohexane to remove residual diphenyl ether. Dry the solid in a vacuum oven. The typical yield for this step is high (>85%).[3]
Protocol 3: Synthesis of this compound
-
Reaction Setup: Suspend the dried ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in a 2N aqueous sodium hydroxide solution (approx. 10 mL per gram of ester) in a round-bottom flask.[10][13]
-
Saponification: Heat the suspension to reflux with stirring for 2 hours. The solid will gradually dissolve as the saponification proceeds, forming the sodium salt of the carboxylic acid.[10]
-
Isolation: After cooling the reaction mixture to room temperature, filter it to remove any insoluble impurities.
-
Precipitation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly acidify the solution to pH 4 by adding 2N hydrochloric acid dropwise with constant stirring. A thick, white precipitate of the final product will form.[10][13]
-
Purification & Drying: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water until the washings are neutral. Dry the final product, this compound, in a vacuum oven at 80-100 °C to a constant weight. The expected yield is typically >90%.[10]
Data Summary and Characterization
Quantitative Data
| Step | Reactants (Molar Ratio) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Aniline : DEEM (1 : 1.1) | None | 110-120 | 1.5 | >95 (Crude) |
| 2 | Intermediate A (1 eq) | Diphenyl Ether | 250-260 | 0.75 | 85-95 |
| 3 | Intermediate B (1 eq) | 2N NaOH (aq) | ~100 | 2 | >90 |
Product Characterization
To ensure the identity and purity of the final product, the following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): Useful for monitoring the progress of each reaction step.[14]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the final product. A C18 reversed-phase column with a mobile phase of acetonitrile/water containing an acid modifier (e.g., trifluoroacetic acid) is a suitable starting point.[15][16]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the chemical structure. For the final product in DMSO-d₆, characteristic peaks are observed.[10][13]
-
Melting Point Analysis: A sharp melting point range is indicative of high purity. The reported melting point is approximately 269-270 °C.[7]
Troubleshooting and Optimization
Diagram 3: Troubleshooting guide for common synthesis issues.
Optimization Note: While the conventional high-temperature protocol is robust, modern advancements offer significant improvements. Microwave-assisted synthesis can dramatically shorten the reaction time for the thermal cyclization step (from ~45 minutes to as little as 5-10 minutes) and often leads to improved yields by minimizing thermal degradation of the product.[6][17] Researchers with access to microwave reactors are encouraged to adapt Protocol 2 for this technology.
References
- 1. This compound|Research Compound [benchchem.com]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. benchchem.com [benchchem.com]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. CGS-9896-药物合成数据库 [drugfuture.com]
- 13. This compound | 13721-01-2 [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. Analysis of oxolinic acid in fish by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jfda-online.com [jfda-online.com]
- 17. ablelab.eu [ablelab.eu]
Application Note & Protocol: The Gould-Jacobs Reaction for 4-Oxo-Quinoline Synthesis
Introduction: The Enduring Relevance of the Gould-Jacobs Reaction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1][2] The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone of synthetic organic chemistry for constructing the 4-hydroxyquinoline (or its tautomeric 4-oxo/4-quinolinone) core.[3][4] This powerful thermal cyclization method involves the initial condensation of an aniline with an alkoxymethylenemalonic ester, which is then subjected to high temperatures to forge the quinoline ring system.[1][5]
While classic protocols require harsh conditions, modern adaptations, particularly the use of microwave irradiation, have dramatically improved reaction efficiency, reducing reaction times from hours to minutes and often improving yields.[2][6] This guide provides a detailed examination of the Gould-Jacobs reaction, from its underlying mechanism to detailed, field-proven protocols for both classical and microwave-assisted synthesis, aimed at researchers and professionals in drug development.
Reaction Mechanism and Pathway: A Stepwise Annulation
The Gould-Jacobs reaction is a multi-step sequence that transforms readily available anilines into the valuable 4-oxo-quinoline core.[5] The process can be dissected into four key stages:
-
Condensation: The reaction initiates with a nucleophilic attack from the aniline's amino group onto the β-carbon of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[1][2] This step is typically performed at moderate temperatures (100-130 °C).[7]
-
Thermal Cyclization: This is the defining and most energy-intensive step of the reaction. The anilidomethylenemalonate intermediate undergoes a high-temperature (typically >250 °C) intramolecular 6-electron electrocyclization.[1][4] This annulation forms the heterocyclic ring, yielding an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. The high energy barrier can be surmounted either by refluxing in a high-boiling inert solvent (e.g., diphenyl ether, Dowtherm A) or, more efficiently, through microwave irradiation.[1][4]
-
Saponification (Optional): To access the parent 4-hydroxyquinoline scaffold, the ester group at the 3-position is hydrolyzed to a carboxylic acid.[5] This is typically achieved through saponification using a strong base like sodium hydroxide.[1][2]
-
Decarboxylation (Optional): Following hydrolysis, the resulting 3-carboxylic acid can be readily removed by heating the compound above its melting point, which causes the elimination of carbon dioxide to yield the final 4-hydroxyquinoline product.[2][5]
The overall pathway is visualized in the diagram below.
Caption: The Gould-Jacobs reaction pathway from reactants to the final 4-hydroxyquinoline product.
Applications in Drug Development
The Gould-Jacobs reaction is a workhorse in pharmaceutical synthesis, enabling access to a variety of important drug classes.
-
Quinolone Antibiotics: This reaction provides a direct route to the core scaffold of many broad-spectrum antibiotics, including foundational compounds like nalidixic acid, rosoxacin, and oxolinic acid.[1][4]
-
Antimalarial Drugs: The synthesis of 4,7-dichloroquinoline, a critical intermediate for widely used antimalarials such as chloroquine, relies on this methodology.[1][5]
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The syntheses of floctafenine and glafenine, both belonging to the fenamate class of NSAIDs, utilize the Gould-Jacobs reaction.[5]
-
Other Therapeutics: The versatility of the quinoline core means that compounds synthesized via this reaction are continuously explored as potential anticancer, antiviral, and central benzodiazepine receptor (BZR) antagonist agents.[2][5]
Experimental Protocols
Two primary methodologies are presented: a classical thermal protocol and a modern, rapid microwave-assisted protocol.
Protocol 1: Conventional High-Temperature Synthesis
This protocol uses a high-boiling inert solvent to achieve the necessary temperature for cyclization. It is a robust and well-established method suitable for larger-scale synthesis.
Materials:
-
Substituted Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling inert solvent (e.g., Diphenyl ether or Dowtherm A)
-
Non-polar solvent for precipitation (e.g., Hexane or Cyclohexane)
-
Reaction flask with reflux condenser and heating mantle
-
Standard laboratory glassware
Procedure:
-
Step 1: Condensation:
-
In a round-bottom flask, combine the aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.0-1.2 eq.).[2]
-
Heat the mixture to 100-130 °C for 1-2 hours. The evolution of ethanol can be observed, and the reaction progress should be monitored by Thin-Layer Chromatography (TLC).[7]
-
Once the formation of the anilidomethylenemalonate intermediate is complete, remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly.[2]
-
-
Step 2: Cyclization:
-
Dissolve the crude intermediate from Step 1 in a high-boiling solvent like diphenyl ether (approx. 5-10 mL per gram of intermediate).[2]
-
Heat the mixture under an inert atmosphere (e.g., nitrogen) to a vigorous reflux (typically 250-260 °C) for 30-60 minutes.[1][7] Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature. The cyclized product, a 4-hydroxy-3-carboethoxyquinoline, should precipitate from the solution.[2]
-
Add a non-polar solvent like hexane to facilitate further precipitation and to help wash away the high-boiling solvent.[2][7]
-
-
Step 3: Isolation and Purification:
-
Collect the solid product by filtration.
-
Wash the filter cake thoroughly with the non-polar solvent to remove any residual high-boiling solvent.[1]
-
Dry the product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a DMF/water mixture.[7]
-
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a significant improvement in reaction time and often in yield, making it ideal for rapid library synthesis and methods development.[8]
Materials:
-
Substituted Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave vial (2-5 mL) with a magnetic stir bar
-
Dedicated microwave synthesis system
-
Ice-cold acetonitrile for washing
-
Filtration apparatus and HPLC-MS for analysis
Procedure:
-
Step 1: Reaction Setup:
-
Step 2: Microwave Irradiation:
-
Place the vial into the microwave reactor.
-
Heat the mixture to the desired temperature (e.g., 250 °C) and hold for a short duration (e.g., 5-20 minutes).[2][9] The internal temperature and pressure should be monitored by the system; pressures can reach up to 24 bar.[9]
-
Causality Note: Microwave heating provides rapid, uniform, and efficient energy transfer directly to the polar molecules in the mixture, allowing the high activation energy of the cyclization to be overcome quickly without prolonged exposure to high temperatures, which minimizes byproduct formation.[6][9]
-
-
Step 3: Isolation and Purification:
-
After the program is complete, allow the vial to cool to room temperature. A precipitate of the product should form.[9]
-
Filter the solid product and wash it with a small amount of ice-cold acetonitrile (e.g., 3 mL) to remove unreacted DEEM and byproducts.[2][9]
-
Dry the resulting solid under vacuum. The product is often of high purity (>95%) and may not require further purification.[1][9] Analyze by HPLC-MS to confirm identity and purity.
-
Optimization and Key Parameters
The success of the Gould-Jacobs reaction is highly dependent on temperature and reaction time. Optimizing these parameters is crucial to maximize yield while minimizing degradation.[9]
| Parameter | Conventional Heating | Microwave Irradiation | Rationale & Insights |
| Temperature | 250-260 °C (Solvent Reflux) | 250-300 °C | The cyclization is a high-temperature electrocyclization.[7] Increasing temperature can drive the reaction to completion but also risks decomposition and decarboxylation side reactions.[4][9] |
| Reaction Time | 30-60 minutes | 1-20 minutes | Microwave heating drastically shortens the required time due to efficient energy transfer.[1][9] Prolonged heating, even at optimal temperature, can lead to tar formation.[7] |
| Solvent | Diphenyl Ether, Dowtherm A | Often solvent-free (excess DEEM) | High-boiling solvents ensure uniform heating but can be difficult to remove.[4] The solvent-free microwave approach simplifies workup. |
| Aniline Substituent | Electron-donating groups at the meta-position are particularly effective.[2][5] | Same as conventional. | Electron-donating groups increase the nucleophilicity of the aniline and can facilitate the initial condensation step. Steric hindrance at the ortho position can impede cyclization.[4] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Cyclization | - Insufficient temperature or reaction time.- Sterically hindered aniline. | - Gradually increase the reaction temperature or extend the reaction time, monitoring for decomposition.[7]- Switch to microwave heating to achieve higher temperatures more efficiently.[7] |
| Formation of Dark Tar | - Decomposition at excessively high temperatures.- Prolonged heating duration. | - Optimize the temperature and reaction time to find a balance between cyclization and degradation.[7][9]- Ensure the reaction is run under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions.[7] |
| Unwanted Decarboxylation | - High reaction temperature and/or pressure, especially in a sealed microwave vial. | - Carefully control and potentially lower the reaction temperature.[7]- In microwave synthesis, reducing the hold time can minimize the formation of this byproduct.[9] |
| Difficulty in Product Isolation | - Product is an oil or difficult to crystallize.- Residual high-boiling solvent. | - Purify the crude product using column chromatography.- Triturate the crude oil with a non-polar solvent (e.g., hexane) to induce crystallization.[7]- Ensure high-boiling solvent is thoroughly removed under high vacuum.[7] |
Conclusion
The Gould-Jacobs reaction is a robust and highly relevant method for synthesizing the 4-oxo-quinoline core, a key structural motif in modern pharmacology. While the classical thermal protocol remains effective, the adoption of microwave-assisted synthesis has transformed this reaction into a rapid, efficient, and high-yielding process amenable to the demands of contemporary drug discovery. By understanding the underlying mechanism and optimizing key parameters, researchers can effectively leverage this reaction to build libraries of novel quinoline derivatives for biological screening and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ablelab.eu [ablelab.eu]
The Gould-Jacobs Cyclization: A Comprehensive Guide to Mechanism and Modern Application
Introduction: The Enduring Relevance of the Gould-Jacobs Reaction in Heterocyclic Chemistry
First described in 1939 by R. Gordon Gould and Walter A. Jacobs, the Gould-Jacobs reaction has established itself as a cornerstone in the synthesis of quinoline derivatives, particularly 4-hydroxyquinolines.[1][2] This powerful thermal cyclization method is of profound importance in medicinal chemistry and drug development, as the quinoline scaffold is a privileged structure found in a wide array of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[1][3][4] The reaction typically involves the condensation of an aniline with an alkoxymethylenemalonic ester, which is then followed by a high-temperature intramolecular cyclization.[4] Subsequent hydrolysis and decarboxylation of the resulting ester furnishes the 4-quinolinone core.[3] This application note provides an in-depth exploration of the Gould-Jacobs reaction mechanism, offering both theoretical understanding and practical protocols for its successful implementation in the modern research laboratory. We will delve into the nuances of the reaction, from the initial condensation to the pivotal electrocyclization, and provide detailed experimental procedures for both conventional and microwave-assisted syntheses. Furthermore, this guide will address common experimental challenges and offer troubleshooting strategies to empower researchers in their pursuit of novel quinoline-based compounds.
Deconstructing the Mechanism: A Step-by-Step Analysis
The Gould-Jacobs reaction is a multi-step process, each stage of which is critical for the successful formation of the quinoline ring system. A thorough understanding of the underlying mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes.
Step 1: Condensation to Form the Anilidomethylenemalonate Intermediate
The reaction commences with the nucleophilic attack of the aniline's amino group on the electron-deficient double bond of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[4] This is followed by the elimination of an alcohol molecule (e.g., ethanol) to yield a stable anilidomethylenemalonate intermediate.[4] This initial condensation is typically achieved by heating the neat reactants at a moderately elevated temperature (100-130 °C).
References
laboratory scale synthesis protocol for 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
An Application Note and Laboratory Protocol for the Synthesis of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This compound is a foundational scaffold in medicinal chemistry, forming the core of numerous antibacterial agents known as quinolones.[1][2] Its synthesis is a critical process for researchers in drug discovery and development. This document provides a comprehensive, field-tested guide to the laboratory-scale synthesis of this key molecule, primarily through the Gould-Jacobs reaction.[3] We will delve into the mechanistic underpinnings of the reaction, provide step-by-step protocols for each stage, and offer expert insights into process optimization and troubleshooting. The methodology is presented as a three-part synthesis: (1) the condensation of aniline with diethyl ethoxymethylenemalonate, (2) the high-temperature thermal cyclization to form the quinolone ring, and (3) the final saponification to yield the target carboxylic acid.
The Gould-Jacobs Reaction: Mechanistic Overview
The Gould-Jacobs reaction, first reported in 1939, is a robust and widely adopted method for constructing the 4-hydroxyquinoline framework.[1][3] The reaction proceeds through a sequence of condensation, thermal cyclization, and hydrolysis.
The synthesis begins with a nucleophilic substitution reaction where aniline attacks diethyl ethoxymethylenemalonate (DEEM), displacing the ethoxy group to form an enamine intermediate, diethyl 2-(anilinomethylene)malonate.[4][5] The subsequent and most critical step is an intramolecular 6-electron electrocyclization, which requires significant thermal energy, typically temperatures around 250 °C.[1] This high-temperature step closes the heterocyclic ring to form ethyl 4-hydroxyquinoline-3-carboxylate. This intermediate exists in tautomeric equilibrium with its more stable 4-oxo form.[5] The final stage involves the basic hydrolysis (saponification) of the ethyl ester, followed by acidification, to yield the desired this compound.[2][6]
Caption: Figure 1: Gould-Jacobs Reaction Mechanism
Experimental Synthesis Protocol
This protocol is designed for a standard laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents Summary
| Reagent | Formula | MW ( g/mol ) | Moles (equiv) | Amount Required | Supplier Example |
| Aniline | C₆H₇N | 93.13 | 1.0 | 46.5 g (45.5 mL) | Sigma-Aldrich |
| Diethyl ethoxymethylenemalonate (DEEM) | C₁₀H₁₆O₅ | 216.23 | 1.0 | 108 g (102.8 mL) | Sigma-Aldrich |
| Diphenyl ether | C₁₂H₁₀O | 170.21 | Solvent | ~500 mL | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ~3.0 | ~60 g | Fisher Scientific |
| Hydrochloric Acid (HCl), 2N | HCl | 36.46 | As needed | As needed | VWR |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | Solvent | As needed | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | Solvent | As needed | In-house |
Step-by-Step Procedure
The overall workflow is visualized below, outlining the transition from starting materials to the final purified product.
Caption: Figure 2: Experimental Synthesis Workflow
PART 1: Synthesis of Diethyl 2-(anilinomethylene)malonate (Intermediate A)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add freshly distilled aniline (46.5 g, 0.5 mol) and diethyl ethoxymethylenemalonate (108 g, 0.5 mol).[4]
-
Reaction: Heat the mixture on a heating mantle or in a water bath to 100 °C (steam bath temperature is also suitable) and stir for two hours.[4] The reaction mixture will become homogeneous as the reaction progresses and ethanol is generated.
-
Workup: After two hours, remove the heating source. Connect the flask to a rotary evaporator and remove the ethanol formed during the reaction under reduced pressure.[4]
-
Isolation: The resulting residue is the crude diethyl 2-(anilinomethylene)malonate. It may solidify upon cooling to room temperature (m.p. ~48°C).[4] This intermediate is often of sufficient purity to be carried directly to the next step.
-
Expert Insight: Aniline is toxic and readily absorbed through the skin. Handle with extreme care. DEEM can be an irritant.[7] Ensuring the removal of ethanol helps to drive the initial condensation equilibrium towards the product.
PART 2: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate (Intermediate B)
-
Setup: In a 1 L three-neck round-bottom flask equipped with a high-temperature thermometer, a mechanical stirrer, and a distillation head, add approximately 500 mL of diphenyl ether. Heat the solvent to 240-250 °C.
-
Reaction: Slowly and carefully add the crude diethyl 2-(anilinomethylene)malonate from the previous step to the hot diphenyl ether in portions. The addition should be controlled to manage the evolution of ethanol.
-
Cyclization: Once the addition is complete, maintain the reaction temperature at 240-250 °C for 30 minutes to ensure complete cyclization.[8] The product will begin to precipitate from the hot solution.
-
Workup: Turn off the heat and allow the mixture to cool to room temperature (or slightly below). The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexane or petroleum ether to remove the diphenyl ether solvent. A final wash with cold ethanol can also be performed.
-
Drying: Dry the isolated white to off-white solid under vacuum.
-
Expert Insight: This thermal cyclization is the most critical and hazardous step.[1] High temperatures are essential for the reaction to proceed.[9] Diphenyl ether has a high boiling point (259 °C) and a strong odor; this step must be performed in a high-efficiency fume hood. Incomplete cyclization can occur if the temperature is too low or the reaction time is too short.
PART 3: Synthesis of this compound (Final Product)
-
Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the crude ethyl 4-hydroxyquinoline-3-carboxylate (assuming ~69 mmol theoretical yield from the previous step, adjust as necessary) in 150 mL of 2N aqueous sodium hydroxide solution.[2][6]
-
Reaction (Saponification): Heat the suspension to reflux and stir vigorously for 2 hours.[6] The solid will gradually dissolve as the sodium salt of the carboxylic acid is formed.
-
Workup: After 2 hours, remove the heat and allow the solution to cool to room temperature. If any insoluble material is present, it can be removed by filtration.
-
Precipitation: Transfer the clear filtrate to a beaker and place it in an ice bath. Slowly add 2N hydrochloric acid dropwise with continuous stirring until the pH of the solution reaches 4.[2][6] A voluminous white precipitate of the final product will form.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the filter cake several times with cold deionized water to remove any residual salts.
-
Drying: Dry the final product, this compound, in a vacuum oven at 60-80 °C to a constant weight. A typical yield is around 92% for this step.[2][6]
-
Expert Insight: The pH control during acidification is crucial. Adding acid too quickly can lead to the trapping of impurities. Ensure the final product is thoroughly washed with water to remove NaCl, which would otherwise contaminate the product.
Product Characterization
The final product should be a pale white solid.[6] Expected analytical data are as follows:
| Property | Expected Value | Reference |
| Appearance | Pale white solid | [2][6] |
| Yield | ~92% (for the final hydrolysis step) | [2][6] |
| ¹H NMR (DMSO-d₆) | δ 15.34 (s, 1H), 13.42 (s, 1H), 8.89 (s, 1H), 8.28 (d, J=8.0 Hz, 1H), 7.88 (m, 1H), 7.81 (d, J=8.4 Hz, 1H), 7.60 (m, 1H). | [2][6] |
Conclusion
The Gould-Jacobs reaction provides a reliable and scalable pathway for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the high temperature required for the cyclization step and the pH during the final precipitation, researchers can consistently obtain high yields of this valuable chemical intermediate. This protocol, grounded in established literature and supplemented with practical insights, serves as a robust guide for professionals in organic synthesis and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 13721-01-2 [chemicalbook.com]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. prepchem.com [prepchem.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Cas 87-13-8,Diethyl ethoxymethylenemalonate | lookchem [lookchem.com]
- 8. CGS-9896-药物合成数据库 [drugfuture.com]
- 9. ablelab.eu [ablelab.eu]
Technical Guide: High-Purity Recrystallization of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
An Application Note for Researchers and Drug Development Professionals
This guide provides a detailed protocol and scientific rationale for the purification of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid via recrystallization. As a crucial intermediate in the synthesis of advanced therapeutics, such as HIV-1 integrase inhibitors, achieving high purity (typically ≥99%) is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] This document outlines the principles of solvent selection, a step-by-step purification workflow, and troubleshooting strategies to overcome common challenges.
Physicochemical Profile and Its Impact on Purification
Understanding the inherent properties of this compound is the foundation for developing a robust recrystallization protocol. The molecule's structure, featuring both a carboxylic acid group and a quinolone ring system, dictates its solubility and behavior in various solvents.
| Property | Value | Significance for Recrystallization |
| Molecular Formula | C₁₀H₇NO₃ | - |
| Molecular Weight | 189.17 g/mol | - |
| Appearance | Off-white to light yellow solid | Visual indicator of purity; color may diminish after successful purification.[3] |
| Melting Point | 269-270°C | A sharp melting point close to the literature value is a key indicator of high purity. |
| pKa | ~0.80 (Predicted) | The acidic nature of the carboxylic acid group and the basic nitrogen in the quinoline ring make its solubility highly pH-dependent.[3] This allows for purification via acid-base manipulation, though this guide focuses on solvent-based recrystallization.[4] |
| Solubility | Slightly soluble in DMSO and Methanol.[3] Slightly soluble in water.[5] Miscible with ethanol, toluene, and ethyl acetate.[5] | The limited solubility in common solvents necessitates careful selection. The ideal solvent will fully dissolve the compound at high temperatures but exhibit poor solubility at room temperature to maximize yield.[6] |
The Science of Recrystallization for Quinolone Carboxylic Acids
Recrystallization is a purification technique based on differential solubility. The core principle involves dissolving the impure solid in a minimum amount of a suitable hot solvent and then allowing the solution to cool slowly.[6] As the temperature decreases, the solubility of the target compound drops, causing it to crystallize out of the solution in a purer form. The impurities, ideally, remain dissolved in the cold solvent (mother liquor).[6]
Causality in Solvent Selection:
The choice of solvent is the most critical factor for successful recrystallization. An ideal solvent system should meet the following criteria:
-
High Solubility at Elevated Temperatures: The solvent must effectively dissolve the this compound at or near its boiling point.[6]
-
Low Solubility at Room Temperature: To ensure maximum recovery, the compound should be poorly soluble in the solvent at ambient or cold temperatures.[6]
-
Favorable Impurity Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[6]
-
Chemical Inertness: The solvent must not react with the target compound.[6]
-
Volatility: A relatively low boiling point simplifies the final drying step, allowing for easy removal of residual solvent from the purified crystals.[6]
For quinolone derivatives, common and effective solvents include alcohols (like ethanol), dimethylformamide (DMF), and acetic acid.[4][7] Given its slight solubility in methanol, ethanol often presents a good starting point for solvent screening.
Experimental Workflow: A Step-by-Step Protocol
This protocol provides a self-validating system for the purification of this compound.
Caption: Recrystallization workflow for this compound.
-
Step 1: Solvent Selection & Screening
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into a small test tube.
-
Add a few drops of a potential solvent (e.g., ethanol, DMF, or acetic acid).
-
Heat the mixture gently. If the solid dissolves completely upon heating and reappears as a precipitate upon cooling, the solvent is a good candidate.[4] For this protocol, we will proceed with ethanol as a starting point.
-
-
Step 2: Dissolution
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of ethanol and a boiling chip.
-
Heat the mixture to a gentle boil on a hot plate while stirring.
-
Continue adding small portions of hot ethanol until the solid has just completely dissolved. Using the "minimum quantity" of boiling solvent is crucial for maximizing the yield.[6]
-
-
Step 3: Hot Filtration (Conditional)
-
If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot filtration.
-
Pre-heat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper to remove the insoluble materials. This step must be done quickly to prevent premature crystallization in the funnel.
-
-
Step 4: Crystallization
-
Cover the flask containing the hot, clear filtrate with a watch glass and set it aside on a heat-resistant surface to cool slowly to room temperature.
-
Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can cause the compound to precipitate or "oil out," trapping impurities.[7]
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
-
Step 5: Isolation of Crystals
-
Set up a vacuum filtration apparatus (Büchner funnel and filter flask).
-
Wet the filter paper with a small amount of cold ethanol.
-
Pour the cold crystal slurry into the Büchner funnel with the vacuum applied.
-
Use a spatula to transfer any remaining crystals.
-
-
Step 6: Washing the Crystals
-
With the vacuum still applied, wash the collected crystals with a small amount of ice-cold ethanol. This removes any residual mother liquor containing dissolved impurities.
-
Use a minimal amount of cold solvent to avoid redissolving the purified product.
-
-
Step 7: Drying
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
Transfer the purified solid to a watch glass and dry to a constant weight, preferably in a vacuum oven.
-
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Fails to Dissolve | • Insufficient solvent volume.• Temperature is not high enough.• Incorrect solvent choice. | • Add more solvent in small increments until dissolution is achieved.[7]• Ensure the solvent is maintained at a gentle boil.[7] • Re-evaluate the solvent choice by performing a new solvent screen. |
| No Crystals Form Upon Cooling | • Too much solvent was used, resulting in a solution that is not supersaturated.• The compound is highly soluble in the chosen solvent even at low temperatures. | • Boil off some of the solvent to increase the concentration and attempt to cool again.• If the solution is dilute, try scratching the inside of the flask with a glass rod to induce nucleation. • Re-evaluate the solvent choice for one in which the compound has lower solubility. |
| Product "Oils Out" Instead of Crystallizing | • The solution is too concentrated.• The rate of cooling is too fast.• The melting point of the solute is lower than the boiling point of the solvent. | • Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.[7]• Ensure a gradual cooling process before moving to an ice bath.[7]• Select a different solvent with a lower boiling point. |
| Low Yield of Purified Product | • Too much solvent was used during the dissolution step.• Premature crystallization occurred during hot filtration.• The crystals were washed with too much cold solvent. | • Use the absolute minimum amount of boiling solvent required for dissolution.• Ensure filtration apparatus is pre-heated to prevent the product from crashing out.• Use only a very small volume of ice-cold solvent for washing. |
References
- 1. This compound | 13721-01-2 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. buy high quality this compound,this compound for sale online price,this compound Pictures,this compound Basic Info,this compound Standard - www.pharmasources.com [pharmasources.com]
- 4. benchchem.com [benchchem.com]
- 5. zhonghanchemical.com [zhonghanchemical.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. benchchem.com [benchchem.com]
Application Note: Comprehensive Characterization of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Abstract
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is a foundational scaffold in medicinal chemistry, forming the core of numerous antibacterial agents known as quinolones.[1] Its derivatives function by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication, leading to rapid bacterial death.[2] The precise characterization of this molecule is paramount for quality control, drug development, and pharmacokinetic studies. This application note provides a comprehensive guide to the analytical methodologies required for the unambiguous structural elucidation and purity assessment of this compound. We will delve into the practical and theoretical aspects of chromatographic, spectrometric, and thermal analysis techniques, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Quinolone Scaffold
The 4-quinolone-3-carboxylic acid moiety is the defining feature of the quinolone class of antibiotics. These synthetic broad-spectrum antibacterial drugs are vital in treating a range of infections.[1][2] The biological activity is intrinsically linked to the molecular structure; therefore, rigorous analytical characterization is non-negotiable. This guide will systematically explore the application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Thermal Analysis (TGA/DSC), and X-ray Crystallography for a multi-faceted and robust characterization.
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and quantifying it in various matrices. A reversed-phase method is typically preferred due to the molecule's polarity.
Causality Behind Experimental Choices
The selection of a C18 stationary phase provides a non-polar surface that interacts with the quinolone structure. An acidic mobile phase, typically containing phosphoric acid or formic acid, is crucial to suppress the ionization of the carboxylic acid group. This ensures a consistent retention time and sharp, symmetrical peak shape. Acetonitrile or methanol is used as the organic modifier to elute the compound from the column. UV detection is highly effective as the quinolone ring system contains a strong chromophore.
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity of a this compound sample.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
This compound reference standard and sample.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer (pH adjusted to ~2.5 with orthophosphoric acid) and acetonitrile. A common starting gradient is 80:20 (Buffer:Acetonitrile).
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., a small amount of DMSO or methanol, then dilute with the mobile phase) to a final concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Analysis: Inject the blank (diluent), standard solution, and sample solution. The purity is calculated by the area percentage method.
Data Presentation:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 2.5) : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 280 nm |
| Expected Retention Time | Dependent on the exact mobile phase composition |
Spectrometric Characterization
Spectrometric techniques provide orthogonal information to chromatographic analysis, confirming the molecular structure and identity.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of the target compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule.
Protocol: LC-MS Analysis
-
Utilize the HPLC conditions outlined in section 2.2, interfacing the HPLC system with a mass spectrometer.
-
Ionization Mode: ESI in both positive and negative modes should be evaluated. In positive mode, the protonated molecule [M+H]⁺ at m/z 190.05 will be observed. In negative mode, the deprotonated molecule [M-H]⁻ at m/z 188.04 will be detected.
-
High-Resolution MS (HRMS): For unambiguous formula determination, HRMS (e.g., TOF or Orbitrap) should be employed to obtain the accurate mass. The theoretical exact mass of C₁₀H₇NO₃ is 189.0426.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy:
-
Rationale: Provides information on the number of different types of protons and their neighboring environments.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a suitable solvent due to the compound's polarity and allows for the observation of exchangeable protons (NH and COOH).
-
Expected Chemical Shifts (δ) in DMSO-d₆:
¹³C NMR Spectroscopy:
-
Rationale: Provides information on the number of different types of carbon atoms.
-
Expected Chemical Shifts (δ) in DMSO-d₆:
-
~177 ppm (C4, C=O)
-
~166 ppm (C11, COOH)
-
~148 ppm (C2)
-
~140 ppm (C8a)
-
~133 ppm (C7)
-
~126 ppm (C5)
-
~125 ppm (C6)
-
~119 ppm (C8)
-
~118 ppm (C4a)
-
~110 ppm (C3)
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Protocol: FTIR Analysis
-
Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Peaks (ν):
-
O-H stretch (Carboxylic Acid): Broad band around 3000-2500 cm⁻¹
-
N-H stretch: Around 3200-3100 cm⁻¹
-
C=O stretch (Ketone): Around 1650-1630 cm⁻¹
-
C=O stretch (Carboxylic Acid): Around 1720-1700 cm⁻¹
-
C=C stretch (Aromatic): Around 1620-1580 cm⁻¹
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantification.
Protocol: UV-Vis Analysis
-
Dissolve the sample in a suitable solvent such as DMSO or methanol.
-
Scan the absorbance from 200 to 400 nm.
-
Expected Absorption Maxima (λmax): Approximately 310 nm in DMSO.[4][5] The exact wavelength can be influenced by the solvent. Quinolone derivatives generally exhibit significant absorption in the UV range.[2][3][7][8]
Structural and Thermal Properties
X-ray Crystallography
For an absolute confirmation of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and information on intermolecular interactions in the solid state.[9][10][11] The crystal structure of quinolone derivatives often reveals zwitterionic forms and extensive hydrogen bonding networks.[10]
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, melting point, and decomposition profile of the compound.[12][13]
Protocol: TGA/DSC Analysis
-
Accurately weigh 5-10 mg of the sample into an aluminum pan.
-
Place the pan in the TGA/DSC instrument.
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from room temperature to a temperature above its decomposition point (e.g., 400 °C).
-
Expected Results:
-
DSC: An endothermic peak corresponding to the melting point will be observed. The melting point is reported to be around 269-270 °C.[4]
-
TGA: The TGA curve will show the temperature at which the compound begins to lose mass, indicating thermal decomposition.
-
Integrated Analytical Approach
A single analytical technique is insufficient for the complete characterization of a pharmaceutical compound. An integrated approach, as outlined below, provides a comprehensive and validated understanding of the molecule's identity, purity, and structure.
Conclusion
The analytical characterization of this compound requires a multi-technique approach to ensure its identity, purity, and structural integrity. By combining the separation power of HPLC, the detailed structural insights from NMR and MS, the functional group information from FTIR, and the solid-state properties from X-ray and thermal analysis, researchers can be confident in the quality of this critical pharmaceutical building block. The protocols and insights provided in this application note serve as a robust starting point for the development and validation of analytical methods for this important class of compounds.
References
- 1. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 2. jpsbr.org [jpsbr.org]
- 3. Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound | 13721-01-2 [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Top 40 Analytical Sciences: X-ray Structure Analysis Online papers published in 2003 [scispace.com]
- 11. Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives | European Journal of Chemistry [eurjchem.com]
- 12. libjournals.unca.edu [libjournals.unca.edu]
- 13. iitk.ac.in [iitk.ac.in]
Application Note: A Validated Stability-Indicating RP-HPLC Method for Purity Determination of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid
Abstract
This application note details a robust, specific, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid. This compound is a critical quinolone core structure and a key intermediate in the synthesis of numerous pharmaceuticals, including antibacterial and antiviral agents.[1][2] Ensuring the purity of this starting material is paramount for the safety and efficacy of the final drug product.[2] The described method is demonstrated to be stability-indicating through forced degradation studies and is validated in accordance with the International Council for Harmonisation (ICH) guidelines, making it suitable for quality control in both research and manufacturing environments.[3][4]
Introduction and Scientific Rationale
This compound is a foundational scaffold in medicinal chemistry. Its derivatives are integral to the development of therapeutics, notably as HIV-1 integrase strand transfer inhibitors and broad-spectrum antibacterial agents.[5][6] The presence of impurities, arising from synthesis or degradation, can significantly impact the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). Therefore, a reliable analytical method to assess purity is a regulatory and scientific necessity.
Causality Behind Methodological Choices:
-
Technique Selection (RP-HPLC): Reversed-phase HPLC is the premier technique for analyzing pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[7] The molecular structure of this compound, containing both hydrophobic (quinoline ring) and polar (carboxylic acid, ketone) moieties, makes it an ideal candidate for separation on a nonpolar stationary phase.[8]
-
Stationary Phase (C18 Column): A C18 (octadecylsilane) column is selected for its strong hydrophobic retention capabilities, which are necessary to effectively interact with the quinolone ring system, providing excellent separation from potential impurities.[7][8]
-
Mobile Phase Composition: A gradient elution using acetonitrile and acidified water is employed.
-
Acetonitrile is a common organic modifier with a low UV cutoff wavelength and excellent eluting strength for compounds of intermediate polarity.
-
Acidification (e.g., with 0.1% Trifluoroacetic Acid - TFA) is critical. The carboxylic acid group on the analyte has a pKa that can cause peak tailing if it remains ionized. By lowering the mobile phase pH well below the pKa, the carboxyl group is protonated (-COOH), rendering the molecule less polar and ensuring a single, non-ionized form. This results in sharper, more symmetrical peaks and reproducible retention times.[8]
-
-
Detection (UV Spectrophotometry): The conjugated quinolone ring system contains a strong chromophore, exhibiting maximum UV absorbance (λmax) around 310 nm.[6][9] Monitoring at this wavelength provides high sensitivity for the analyte and its structurally related impurities.
Experimental Protocol: Purity Determination
This protocol provides a step-by-step methodology for assessing the purity of this compound samples.
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a gradient pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
Methanol (HPLC Grade, for sample dissolution)
-
This compound Reference Standard (Purity ≥ 99.5%)
-
Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-17 min: 90% B; 17.1-20 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 310 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Solution Preparation
-
Diluent: A mixture of Water and Acetonitrile (50:50, v/v).
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in a small amount of Methanol and dilute to volume with Diluent.
-
Working Standard Solution (100 µg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.
-
Sample (Test) Solution (100 µg/mL): Accurately weigh 10 mg of the test sample and prepare as described for the Reference Standard Stock Solution, followed by the dilution to the working concentration.
Analysis Workflow
The logical flow of the analysis, from preparation to result, is a self-validating process designed for reproducibility.
Caption: HPLC Purity Analysis Workflow.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified. Inject the Working Standard Solution five times and evaluate the parameters from the last injection against the acceptance criteria.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, crucial for accurate integration. |
| Theoretical Plates (N) | > 5000 | Indicates column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% (for 5 injections) | Demonstrates the precision of the injection and system response. |
Calculation of Purity
The purity of the test sample is calculated using the area normalization method, which assumes that all impurities elute and respond to the detector.
% Purity = ( Amain / Atotal ) x 100
Where:
-
Amain is the peak area of this compound.
-
Atotal is the sum of the areas of all peaks in the chromatogram.
Method Validation Protocol (ICH Q2(R1) Summary)
The analytical method was rigorously validated to demonstrate its suitability for the intended purpose.[10]
Caption: ICH-Guided Method Validation Parameters.
-
Specificity (Stability-Indicating): Forced degradation studies are essential to demonstrate that the method can separate the main analyte from potential degradation products.[11] The compound shows susceptibility to alkaline hydrolysis and oxidative conditions, but the developed method successfully resolved the main peak from all degradation products, confirming its stability-indicating nature.[12][13]
-
Linearity: The method demonstrated excellent linearity over a concentration range of 50 µg/mL to 150 µg/mL, with a correlation coefficient (r²) > 0.999.[14]
-
Accuracy: Accuracy was confirmed through spike recovery studies at 80%, 100%, and 120% of the nominal concentration. The mean recovery was found to be between 98.0% and 102.0%.[10][14]
-
Precision: The method is highly precise. The relative standard deviation (%RSD) for repeatability (intra-assay) was less than 1.0%, and for intermediate precision (inter-assay) was less than 2.0%.[4][15]
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): The LOQ was established at 0.1 µg/mL and the LOD at 0.03 µg/mL, demonstrating high sensitivity for detecting trace impurities.[15]
-
Robustness: The method remained reliable under small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic), with no significant impact on the results.
| Validation Parameter | Typical Result | ICH Acceptance Criteria |
| Specificity | Peak Purity > 0.999; Baseline resolution from degradants | No interference at the analyte retention time |
| Linearity (r²) | > 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 99.5% - 101.2% | Typically 98.0% - 102.0% |
| Precision (% RSD) | < 1.5% | ≤ 2.0% |
| Robustness | System suitability passes under all conditions | No significant change in results |
Conclusion
The RP-HPLC method described in this application note is rapid, sensitive, specific, and robust for the determination of purity for this compound. The comprehensive validation, performed according to ICH guidelines, confirms its reliability and suitability for routine quality control analysis in the pharmaceutical industry. The stability-indicating nature of the assay ensures that the true purity of the compound can be accurately assessed, even in the presence of degradation products.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. This compound | 13721-01-2 [chemicalbook.com]
- 6. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. China this compound CAS:13721-01-2 Manufacturer, Supplier | Zhonghan [xsu.com]
- 10. database.ich.org [database.ich.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. View of Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies [revistas.usp.br]
- 13. Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 14. actascientific.com [actascientific.com]
- 15. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural analysis of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid, a foundational scaffold in medicinal chemistry, particularly for quinolone-based antibacterial agents.[1] We present a detailed protocol for sample preparation and data acquisition for both ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The document offers an in-depth interpretation of the ¹H NMR spectrum and a predictive analysis of the ¹³C NMR spectrum, grounded in data from analogous structures and theoretical principles. This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of quinolone derivatives.
Introduction: The Significance of the 4-Quinolone Scaffold
This compound is the core chemical framework for the quinolone class of antibiotics.[1] Its derivatives have demonstrated a wide range of pharmacological activities, making the precise structural confirmation of this and related molecules paramount for understanding structure-activity relationships.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the unambiguous structural elucidation of organic molecules. This note details the application of ¹H and ¹³C NMR for the complete spectral assignment of the title compound.
Theoretical Principles of NMR Analysis for Quinolone Derivatives
The chemical shifts observed in the ¹H and ¹³C NMR spectra of this compound are governed by the electronic environment of each nucleus. The quinolone ring system, with its fused aromatic and pyridinone rings, creates a complex electronic landscape.
-
¹H NMR: Protons on the aromatic ring are typically found in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the ring current. The electron-withdrawing nature of the carbonyl group (C=O) at C-4 and the carboxylic acid group at C-3 further deshields adjacent protons. The proton at C-2 is significantly deshielded due to its proximity to the nitrogen atom and the carbonyl group. The acidic protons of the carboxylic acid and the N-H group are typically broad and their chemical shifts can be concentration and temperature dependent.
-
¹³C NMR: The chemical shifts of the carbon atoms are influenced by hybridization and the electronegativity of neighboring atoms. Carbonyl carbons (C=O) are highly deshielded and appear significantly downfield (δ > 160 ppm). Carbons in the aromatic ring appear in the range of δ 110-150 ppm. Quaternary carbons generally show weaker signals than protonated carbons. Computational methods like Density Functional Theory (DFT) can be employed to predict ¹³C NMR chemical shifts with a good degree of accuracy for quinolone derivatives.[1][3]
Experimental Protocols
A standardized protocol is crucial for acquiring high-quality, reproducible NMR data.
Sample Preparation
Caption: Workflow for NMR sample preparation.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR. The required amount may vary based on the sensitivity of the NMR instrument.
-
Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is recommended due to the compound's solubility and the ability to observe exchangeable protons (NH and COOH).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
NMR Data Acquisition
Caption: General workflow for NMR data acquisition and processing.
-
Instrumentation: Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak of DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. For the ¹H NMR spectrum, perform integration to determine the relative number of protons for each signal.
Spectral Interpretation and Data
¹H NMR Spectrum Analysis (DMSO-d₆)
The ¹H NMR spectrum of this compound in DMSO-d₆ shows distinct signals corresponding to the aromatic, vinylic, and exchangeable protons.
Table 1: ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 15.34 | s | 1H | COOH | |
| 13.42 | s | 1H | NH | |
| 8.89 | s | 1H | H-2 | |
| 8.28 | d | 1H | 8.0 | H-5 |
| 7.88 | m | 1H | H-7 | |
| 7.81 | d | 1H | 8.4 | H-8 |
| 7.60 | m | 1H | H-6 |
Data sourced from ChemicalBook.[3][4]
Interpretation:
-
Exchangeable Protons: The two singlets at δ 15.34 and 13.42 ppm are assigned to the carboxylic acid proton (COOH) and the amide proton (NH), respectively. Their downfield shift is characteristic of acidic protons involved in hydrogen bonding.
-
H-2 Proton: The singlet at δ 8.89 ppm is assigned to the proton at the C-2 position. It appears as a singlet as it has no adjacent protons to couple with. Its significant downfield shift is due to the deshielding effects of the adjacent nitrogen atom and the C-4 carbonyl group.
-
Aromatic Protons: The signals in the region of δ 7.60-8.28 ppm correspond to the four protons on the benzene ring.
-
The doublet at δ 8.28 ppm is assigned to H-5, which is deshielded by the C-4 carbonyl group. It shows coupling to H-6.
-
The doublet at δ 7.81 ppm is assigned to H-8.
-
The two multiplets at δ 7.88 and 7.60 ppm are assigned to H-7 and H-6, respectively. These protons will show coupling to their neighbors, resulting in more complex splitting patterns.
-
¹³C NMR Spectrum Analysis (Predicted)
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~177 | C-4 | Carbonyl carbon, highly deshielded. |
| ~167 | COOH | Carboxylic acid carbonyl, deshielded. |
| ~148 | C-2 | Vinylic carbon adjacent to nitrogen. |
| ~140 | C-8a | Quaternary carbon at the ring junction. |
| ~133 | C-7 | Aromatic CH. |
| ~126 | C-5 | Aromatic CH. |
| ~125 | C-6 | Aromatic CH. |
| ~120 | C-4a | Quaternary carbon at the ring junction. |
| ~118 | C-8 | Aromatic CH. |
| ~110 | C-3 | Vinylic carbon adjacent to the carboxylic acid. |
Interpretation:
-
Carbonyl Carbons: The two most downfield signals are expected to be the carbonyl carbon of the pyridinone ring (C-4) and the carboxylic acid carbonyl carbon. The C-4 carbonyl is predicted to be further downfield.
-
Aromatic and Vinylic Carbons: The remaining eight carbons of the bicyclic system are expected to appear in the δ 110-150 ppm region.
-
C-2 is expected to be significantly downfield due to its attachment to the electronegative nitrogen atom.
-
The quaternary carbons (C-4a and C-8a) are typically weaker in intensity and their assignment can be confirmed with 2D NMR techniques such as HMBC.
-
The protonated aromatic carbons (C-5, C-6, C-7, C-8) will appear as distinct signals, with their specific shifts influenced by their position relative to the electron-withdrawing groups.
-
C-3 is expected to be relatively upfield for a vinylic carbon due to the electronic effects of the attached carboxylic acid.
-
Conclusion
¹H and ¹³C NMR spectroscopy are powerful and essential tools for the structural verification of this compound. The ¹H NMR spectrum provides clear and assignable signals for all protons in the molecule. While experimental ¹³C NMR data is not widely published, a predictive analysis based on known principles and data from related compounds offers a reliable framework for its interpretation. For unambiguous assignment of the ¹³C spectrum, two-dimensional NMR experiments such as HSQC and HMBC are recommended. The protocols and data presented in this application note serve as a valuable resource for researchers working with this important class of compounds.
References
Application Notes and Protocols for the Mass Spectrometric Analysis of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Introduction
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is a core structural motif found in a significant class of synthetic broad-spectrum antibiotics known as quinolones.[1] The accurate identification and quantification of this compound and its derivatives are paramount in pharmaceutical development, quality control, pharmacokinetic studies, and residue monitoring in environmental and biological matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers unparalleled sensitivity and specificity for the analysis of these compounds.[1][2] This document provides a comprehensive guide to the mass spectrometric fragmentation behavior of this compound and detailed protocols for its analysis.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₃ | [3] |
| Molecular Weight | 189.17 g/mol | [3] |
| Monoisotopic Mass | 189.04259 Da | [3] |
Mass Spectrometric Fragmentation Analysis
The fragmentation of this compound in a mass spectrometer is highly dependent on the ionization technique employed. Both electrospray ionization (ESI) and electron ionization (EI) can be utilized, each providing unique and complementary structural information.
Electrospray Ionization (ESI) Fragmentation
ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.[4] Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation and elicit structurally informative product ions.
Positive Ion Mode ESI-MS/MS:
In positive ion mode, this compound readily forms a protonated molecule at a predicted m/z of 190.04987.[5] Collision-induced dissociation (CID) of this precursor ion is expected to yield a series of characteristic fragment ions. The primary fragmentation pathways for quinolone carboxylic acids involve the neutral loss of water (H₂O) and carbon monoxide (CO).[6]
-
Loss of Water ([M+H-H₂O]⁺): A prominent fragment is anticipated at a predicted m/z of 172.03985, corresponding to the loss of a water molecule from the protonated precursor.[5] This is a common fragmentation pathway for compounds containing a carboxylic acid group.
-
Loss of Carbon Monoxide ([M+H-CO]⁺): The loss of carbon monoxide from the quinolone ring system is another characteristic fragmentation, leading to a fragment ion at m/z 162.055.
-
Sequential Loss of H₂O and CO ([M+H-H₂O-CO]⁺): A subsequent loss of carbon monoxide from the [M+H-H₂O]⁺ ion can also occur, resulting in a fragment at m/z 144.045.
Negative Ion Mode ESI-MS/MS:
In negative ion mode, the deprotonated molecule [M-H]⁻ is formed at a predicted m/z of 188.03531.[5] The fragmentation of the carboxylate anion is expected to be the primary pathway.
-
Decarboxylation ([M-H-CO₂]⁻): The most characteristic fragmentation for deprotonated carboxylic acids is the loss of carbon dioxide (CO₂), which would result in a fragment ion at m/z 144.045.
Predicted ESI-MS/MS Fragmentation Data
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Ionization Mode |
| 190.050 | 172.040 | H₂O | Positive |
| 190.050 | 162.055 | CO | Positive |
| 172.040 | 144.045 | CO | Positive |
| 188.035 | 144.045 | CO₂ | Negative |
Diagram: Proposed ESI Fragmentation Pathway of this compound (Positive Ion Mode)
Caption: Proposed ESI fragmentation of protonated this compound.
Electron Ionization (EI) Fragmentation
Under electron ionization, the molecule is subjected to a high-energy electron beam, leading to the formation of a molecular ion (M⁺•) and extensive fragmentation. For aromatic carboxylic acids, the molecular ion peak is typically prominent.[7][8]
-
Molecular Ion (M⁺•): The molecular ion is expected at an m/z of 189.
-
Loss of a Hydroxyl Radical ([M-OH]⁺): A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical, leading to an acylium ion at m/z 172.[7][8][9]
-
Loss of a Carboxyl Radical ([M-COOH]⁺): The loss of the entire carboxylic acid group as a radical is also a characteristic fragmentation, resulting in an ion at m/z 144.[7][8][9]
-
Decarboxylation ([M-CO₂]⁺•): The loss of a neutral carbon dioxide molecule can also occur, though it is generally less favorable than the loss of the hydroxyl or carboxyl radical. This would produce a radical cation at m/z 145.
Diagram: Proposed EI Fragmentation Pathway of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. jfda-online.com [jfda-online.com]
- 3. 4-Quinolone-3-carboxylic acid | C10H7NO3 | CID 220875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C10H7NO3) [pubchemlite.lcsb.uni.lu]
- 6. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. GCMS Section 6.12 [people.whitman.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Leveraging 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid as a Versatile Precursor in Modern Drug Synthesis
Abstract
The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure for the development of a wide array of therapeutic agents.[1] Its inherent biological activity and synthetic tractability have propelled it to the forefront of drug discovery, most notably as the foundational core of the vast class of quinolone and fluoroquinolone antibiotics.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this precursor in drug synthesis. We will delve into the fundamental synthetic pathways, provide detailed experimental protocols for key transformations, and explore the derivatization strategies that unlock a diverse pharmacological landscape, extending beyond antibacterial agents to anticancer, antimalarial, and antiviral domains.[4]
Introduction: The Enduring Significance of the 4-Quinolone Core
The quinolone journey began with the serendipitous discovery of nalidixic acid, a byproduct of chloroquine synthesis, which unveiled the potent antibacterial properties of the this compound moiety.[3][5] This seminal discovery paved the way for extensive structure-activity relationship (SAR) studies, leading to the development of fluoroquinolones with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][3] The remarkable success of this class of drugs is attributed to their unique mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3][6]
The versatility of the 4-quinolone scaffold, however, is not limited to antibacterial applications. Its rigid, planar structure and the presence of key functional groups—a carboxylic acid at the 3-position and a ketone at the 4-position—are crucial for binding to various biological targets.[1][5] These features, coupled with the potential for substitution at multiple positions on the quinolone ring, have enabled medicinal chemists to design novel compounds with a wide range of therapeutic applications, including:
-
Anticancer Agents: Targeting tumor-associated enzymes and signaling pathways.[2][4]
-
Antimalarial Drugs: Showing efficacy against drug-resistant strains of Plasmodium falciparum.[1][4]
-
Antiviral Compounds: Including inhibitors of HIV integrase.[1][4]
-
Cannabinoid Receptor Ligands: Demonstrating selectivity for CB2 receptors.[7]
This guide will provide the foundational knowledge and practical protocols to empower researchers to harness the full potential of this compound in their drug discovery endeavors.
Foundational Synthetic Strategies
The construction of the this compound core is a critical first step in the synthesis of quinolone-based drugs. Several named reactions have been developed and optimized for this purpose, with the Gould-Jacobs reaction being the most prominent.
The Gould-Jacobs Reaction: A Classic Approach
The Gould-Jacobs reaction provides a reliable and versatile route to the 4-quinolone scaffold. The general workflow involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME) to form an enamine, followed by thermal cyclization to the quinolone ring system. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.
Workflow Diagram: Gould-Jacobs Reaction
References
- 1. This compound|Research Compound [benchchem.com]
- 2. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. chim.it [chim.it]
- 5. youtube.com [youtube.com]
- 6. MEDICINAL CHEMISTRY OF QUINOLONES.pptx [slideshare.net]
- 7. Investigations on the 4-quinolone-3-carboxylic acid motif. 3. Synthesis, structure-affinity relationships, and pharmacological characterization of 6-substituted 4-quinolone-3-carboxamides as highly selective cannabinoid-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives
An Application Guide to the Synthesis of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Quinolone Scaffold
The this compound core is a "privileged scaffold" in medicinal chemistry, forming the backbone of a vast array of therapeutic agents.[1][2] Its most famous members are the fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin), which have been mainstays in treating bacterial infections for decades.[3][4] Beyond their antibacterial prowess, derivatives of this scaffold have demonstrated significant potential as anticancer, antimalarial, antiviral, and anti-inflammatory agents.[1][5][6]
This guide provides an in-depth exploration of the synthesis of these vital compounds. We will move beyond simple procedural lists to dissect the causality behind experimental choices, compare classical and modern synthetic routes, and provide detailed, field-tested protocols. Our focus is on empowering researchers to not only replicate these syntheses but to understand and optimize them for the development of novel therapeutic agents.
Biological Significance and Mechanism of Action
The primary biological target for many quinolone-based antibacterials is a pair of essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][7] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme and cleaved DNA, quinolones inhibit the re-ligation step, leading to double-stranded DNA breaks and ultimately, bacterial cell death.[7] This targeted mechanism of action underpins their broad-spectrum antibacterial activity.[8] In cancer therapy, certain quinolone derivatives similarly target human topoisomerase II, disrupting the replication of rapidly dividing cancer cells.[1][9]
The diagram below illustrates the central role of this scaffold in drug action.
Caption: Logical relationship between the quinolone scaffold, its mechanism, and applications.
Core Synthetic Strategy: The Gould-Jacobs Reaction
First reported in 1939, the Gould-Jacobs reaction remains a fundamental and highly versatile method for constructing the 4-quinolone skeleton.[10][11] It is a multi-step process that begins with an aniline and a malonic ester derivative, culminating in the fused heterocyclic ring system.
Reaction Mechanism
The reaction proceeds through a well-established sequence:
-
Condensation: An aniline derivative undergoes a nucleophilic addition-elimination reaction with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This forms a stable anilidomethylenemalonate intermediate.[11]
-
Thermal Cyclization: This is the critical, energy-intensive step. At high temperatures (typically >250 °C), a 6-electron electrocyclization occurs, forming the quinoline ring.[10][12] This step is often the bottleneck of the reaction and requires a high-boiling solvent like diphenyl ether or, more recently, microwave irradiation to proceed efficiently.[12][13]
-
Saponification & Decarboxylation (Optional but common): The resulting ethyl 4-hydroxyquinoline-3-carboxylate is often hydrolyzed with a base (saponification) to yield the corresponding carboxylic acid.[11][14] Subsequent heating can cause decarboxylation to yield the 4-hydroxyquinoline if the 3-carboxy group is not desired.[11]
Caption: Mechanism of the Gould-Jacobs reaction for quinolone synthesis.
Expertise & Field Insights
-
Regioselectivity: When using asymmetrically substituted anilines, the cyclization can occur at either ortho position. The outcome is governed by both steric and electronic factors.[13] Electron-donating groups at the meta-position of the aniline generally favor cyclization at the less hindered ortho position (C-2).[10][11]
-
Thermal Stability: The high temperatures required for the cyclization step can lead to product decomposition, which is a primary cause of reduced yields in the classical approach.[13] This is a key reason for the adoption of microwave-assisted synthesis, which allows for rapid, uniform heating and precise temperature control, minimizing degradation.[15][16]
Alternative Classical Route: The Conrad-Limpach-Knorr Synthesis
Another established method is the Conrad-Limpach synthesis, which utilizes a β-ketoester (like ethyl acetoacetate) instead of a malonate derivative.[13][17]
-
Condensation: The aniline reacts with the β-ketoester. This reaction is temperature-dependent.
-
Kinetic Control (Lower Temp): Reaction at the keto group forms an enamine, which upon heating cyclizes to the 4-quinolone (the desired product).[17][18]
-
Thermodynamic Control (Higher Temp): Reaction at the ester group forms an amide, which upon cyclization yields the isomeric 2-quinolone (Knorr synthesis).[19]
-
-
Cyclization: The intermediate is heated, often in an inert, high-boiling solvent, to induce cyclization, similar to the Gould-Jacobs reaction.[13][19]
While effective, this method's temperature sensitivity for controlling regioselectivity makes the Gould-Jacobs reaction often more straightforward for specifically targeting 4-quinolone derivatives.
Modern Synthetic Enhancements
While classical methods are robust, modern organic synthesis prioritizes efficiency, safety, and greener conditions.
-
Microwave-Assisted Synthesis: This is the most significant advancement for the Gould-Jacobs reaction. Microwave irradiation dramatically reduces reaction times from hours to minutes and often improves yields by minimizing thermal decomposition.[5][15][16] The technique is highly amenable to the high-throughput synthesis required in drug discovery.[10]
-
Transition Metal Catalysis: Newer methods are emerging that bypass the need for very high temperatures. These include cobalt, palladium, copper, and iron-catalyzed C-H activation and coupling reactions to form the quinolone core under milder conditions.[20]
Experimental Protocols
The following protocols provide detailed, step-by-step instructions for key stages in the synthesis of a this compound derivative via the Gould-Jacobs pathway.
Protocol 1: Classical Thermal Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
This protocol uses a high-boiling inert solvent to achieve the necessary temperature for cyclization.[10][12]
Step A: Formation of the Anilidomethylenemalonate Intermediate
-
Combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.0-1.2 eq) in a round-bottom flask.
-
Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the consumption of the aniline and formation of the intermediate.
-
Remove the ethanol byproduct under reduced pressure. The resulting crude intermediate is often a viscous oil or solid that can be used directly in the next step or purified by recrystallization.[10]
Step B: Thermal Cyclization
-
Dissolve the anilidomethylenemalonate intermediate from Step A in a high-boiling solvent such as diphenyl ether (approx. 5-10 mL per gram of intermediate) in a reaction flask equipped with a high-temperature thermometer and a reflux condenser.
-
Heat the solution to a vigorous reflux (typically around 250-260 °C) for 30-60 minutes.[12] The product often begins to precipitate from the hot solution.
-
Cool the reaction mixture to room temperature.
-
Add a non-polar solvent like cyclohexane or hexane to dilute the diphenyl ether and further facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration. Wash the solid thoroughly with cyclohexane or hexane to remove residual diphenyl ether.
-
Dry the product under vacuum.
Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
This protocol leverages microwave energy for rapid and efficient cyclization.[15]
-
Place the anilidomethylenemalonate intermediate (prepared as in Protocol 1, Step A) in a microwave-safe reaction vessel.
-
Add a high-boiling solvent (e.g., diphenyl ether).
-
Seal the vessel and place it in a microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 250 °C) for 15-30 minutes. The reaction pressure and power will be controlled by the instrument.
-
After the reaction is complete, cool the vessel to room temperature.
-
Work up the product as described in Protocol 1, Step B (steps 4-6).
Protocol 3: Saponification to this compound
This protocol describes the final hydrolysis of the ester to the target carboxylic acid.[14][21]
-
Suspend the ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).
-
Heat the mixture to reflux for 1-2 hours, until TLC or LC-MS analysis indicates complete hydrolysis of the ester. The suspension should become a clear solution as the sodium salt of the acid forms.
-
Cool the reaction mixture to room temperature and filter if any insoluble material is present.
-
Slowly acidify the clear filtrate with a strong acid (e.g., 2N HCl) to a pH of approximately 4.[21]
-
A white or off-white precipitate of the carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.
Data Presentation: Method Comparison
The choice between classical and microwave-assisted synthesis involves a trade-off between equipment availability, scale, and efficiency.
| Parameter | Classical Thermal Synthesis | Microwave-Assisted Synthesis |
| Heating Method | Convection (Oil Bath, Mantle) | Dielectric Heating (Microwave) |
| Reaction Time | 30 - 120 minutes | 15 - 30 minutes |
| Typical Yields | Moderate to Good (can be lowered by decomposition) | Good to Excellent (>90% reported)[15] |
| Temperature Control | Less precise, potential for hotspots | Highly precise and uniform |
| Scalability | Well-established for large scale | Typically smaller scale (grams) |
| Key Advantage | Simple equipment setup | Speed, efficiency, higher yields |
Troubleshooting & Self-Validation
-
Low Cyclization Yield: If the yield from Protocol 1 or 2 is low, the primary suspect is either incomplete reaction or thermal decomposition.
-
Validation: Check the melting point of the product. A broad or low melting point suggests impurities. Run an NMR spectrum to check for the presence of starting material or degradation byproducts.
-
Solution: For thermal synthesis, ensure the temperature is maintained consistently at reflux. For microwave synthesis, consider slightly increasing the irradiation time or temperature.
-
-
Incomplete Saponification: If the final product from Protocol 3 shows ester signals in its NMR spectrum, the hydrolysis was incomplete.
-
Validation: The presence of a triplet and quartet in the 1-4 ppm region of the ¹H NMR spectrum is characteristic of the ethyl ester.
-
Solution: Increase the reflux time or the concentration of the NaOH solution and repeat the procedure.
-
-
Purification: The crude product from the cyclization can be contaminated with the high-boiling solvent.
-
Validation: An odor of diphenyl ether or its presence in the NMR spectrum.
-
Solution: Ensure thorough washing with a non-polar solvent (hexane, cyclohexane) after filtration. Recrystallization from a suitable solvent like ethanol or DMF may be necessary.
-
References
- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. This compound | 13721-01-2 [chemicalbook.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 18. synarchive.com [synarchive.com]
- 19. scribd.com [scribd.com]
- 20. 4-Quinolone synthesis [organic-chemistry.org]
- 21. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Evaluation of 4-Oxo-quinoline Derivatives as Potential Topoisomerase Inhibitors
For Research, Scientific, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for researchers and scientists on the evaluation of 4-oxo-quinoline derivatives as potential topoisomerase inhibitors. Human DNA topoisomerases are crucial enzymes that resolve topological challenges in DNA during various cellular processes, making them validated targets for cancer chemotherapy.[1][2][3] The 4-oxo-quinoline scaffold is a privileged structure in medicinal chemistry, known for its broad range of pharmacological activities, including anticancer properties.[4] This guide details the mechanism of action of these compounds, protocols for essential biochemical and cellular assays, and data interpretation strategies. The objective is to provide a robust framework for the identification and characterization of novel 4-oxo-quinoline-based topoisomerase inhibitors for therapeutic development.
Introduction: Topoisomerases as Therapeutic Targets
DNA topoisomerases are ubiquitous enzymes that modulate the topological state of DNA, which is essential for replication, transcription, and chromosome segregation.[1][2][3] They function by creating transient breaks in the DNA backbone, allowing for the passage of another DNA segment, and then resealing the break.[5]
There are two main types of topoisomerases in eukaryotic cells:
-
Topoisomerase I (Topo I): Creates single-strand breaks in DNA to relax supercoiling.[1][2]
-
Topoisomerase II (Topo II): Induces transient double-strand breaks to decatenate intertwined DNA molecules.[1][2][6]
The inhibition of these enzymes can lead to the accumulation of DNA damage and ultimately trigger programmed cell death (apoptosis), making them effective targets for anticancer drugs.[3][7] Topoisomerase inhibitors are broadly classified into two categories: poisons and catalytic inhibitors. Topoisomerase poisons, such as etoposide and camptothecin, stabilize the transient enzyme-DNA cleavage complex, leading to irreversible DNA damage.[7][8] Catalytic inhibitors, on the other hand, prevent the enzyme from binding to DNA or inhibit its catalytic activity without trapping the cleavage complex.[7][8]
The 4-oxo-quinoline core is a key pharmacophore found in numerous compounds with topoisomerase inhibitory activity.[4] The well-known fluoroquinolone antibiotics, for instance, target bacterial DNA gyrase and topoisomerase IV.[9][10][11] In the context of cancer, novel 4-oxo-quinoline derivatives are being explored as inhibitors of human topoisomerases I and II.[4][12][13]
Mechanism of Action of 4-Oxo-Quinoline Derivatives
The primary mechanism by which many 4-oxo-quinoline derivatives exert their anticancer effects is through the inhibition of topoisomerase activity. These compounds often act as topoisomerase poisons, stabilizing the covalent topoisomerase-DNA cleavage complex.[14][15] This stabilization prevents the religation of the DNA strand(s), leading to the accumulation of single- or double-strand breaks.[5] The collision of replication forks with these stalled cleavage complexes results in cytotoxic DNA lesions, ultimately inducing apoptosis.
Caption: Mechanism of 4-oxo-quinoline derivatives as topoisomerase poisons.
Experimental Protocols
This section outlines the key in vitro assays for evaluating the topoisomerase inhibitory activity and cytotoxic effects of 4-oxo-quinoline derivatives.
Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
Principle: Topoisomerase I relaxes supercoiled DNA. The supercoiled and relaxed forms of DNA can be separated by agarose gel electrophoresis due to their different mobilities. Inhibitors of Topo I will prevent this relaxation, resulting in the persistence of the supercoiled DNA band.[1][2][16][17]
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing assay buffer, supercoiled plasmid DNA (e.g., pBR322), and the test compound at various concentrations.[1][2][16]
-
Enzyme Addition: Add human Topoisomerase I to the reaction mixture. Include a positive control (e.g., camptothecin) and a negative control (no inhibitor).[2][16]
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[1][2][16]
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.[14]
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.[1][16]
-
Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light.[1][16]
Data Interpretation:
-
No enzyme: A single band of supercoiled DNA.
-
Enzyme, no inhibitor: A single band of relaxed DNA.
-
Enzyme + inhibitor: A dose-dependent increase in the intensity of the supercoiled DNA band and a decrease in the relaxed DNA band.
Topoisomerase II Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by Topoisomerase II.
Principle: Topoisomerase II can separate interlinked DNA circles (catenated kDNA) into individual minicircles. Catenated kDNA is too large to enter the agarose gel, while the decatenated minicircles can migrate into the gel. Inhibitors of Topo II will prevent this decatenation, causing the kDNA to remain in the well.[6][18][19]
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing assay buffer, ATP, kDNA, and the test compound at various concentrations in a microcentrifuge tube on ice.[18][19]
-
Enzyme Addition: Add human Topoisomerase IIα to the reaction mixture. Include a positive control (e.g., etoposide) and a negative control (no inhibitor).[18]
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.[6][18]
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye.[18]
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.[6][18]
-
Visualization: Stain the gel and visualize the DNA bands.[6][18]
Data Interpretation:
-
No enzyme: Catenated kDNA remains in the well.
-
Enzyme, no inhibitor: A band of decatenated minicircles migrates into the gel.
-
Enzyme + inhibitor: A dose-dependent decrease in the intensity of the decatenated minicircle band and an increase in the amount of catenated kDNA in the well.
DNA Cleavage Assay
This assay determines if the inhibitor acts as a topoisomerase poison by stabilizing the cleavage complex.
Principle: Topoisomerase poisons trap the enzyme covalently bound to the 3'-end of the cleaved DNA. This can be detected by using a 3'-radiolabeled DNA substrate and analyzing the cleavage products on a denaturing polyacrylamide gel.[20][21][22]
Protocol:
-
Substrate Preparation: Prepare a 3'-radiolabeled DNA substrate.
-
Reaction Setup: Incubate the radiolabeled DNA with Topoisomerase I or II and the test compound.[20][22]
-
Complex Trapping: Add a denaturing agent (e.g., SDS) to trap the covalent enzyme-DNA complexes.[14]
-
Protein Digestion: Treat with proteinase K to digest the protein component.
-
Electrophoresis: Separate the DNA fragments on a denaturing polyacrylamide gel.
-
Autoradiography: Visualize the radiolabeled DNA fragments by autoradiography.
Data Interpretation: An increase in the amount of cleaved DNA fragments in the presence of the inhibitor indicates that it is a topoisomerase poison.[20][22]
Caption: General workflow for evaluating 4-oxo-quinoline derivatives.
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability.[23][24][25] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[23][24][25] The amount of formazan produced is proportional to the number of living cells.[23]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.[23]
-
Compound Treatment: Treat the cells with serial dilutions of the 4-oxo-quinoline derivatives for a specified period (e.g., 48-72 hours).[23][25]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[23]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[23]
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[25]
Data Summary and Interpretation
The results from these assays can be summarized to compare the potency and mechanism of action of different 4-oxo-quinoline derivatives.
Table 1: Inhibitory Activity of 4-Oxo-Quinoline Derivatives
| Compound | Topo I IC50 (µM) | Topo IIα IC50 (µM) | Cancer Cell Line IC50 (µM) | Mechanism |
| Derivative A | >100 | 5.14 | 2.32 | Topo II Poison |
| Derivative B | 12.5 | 25.8 | 8.0 | Dual Topo I/II Inhibitor |
| Etoposide | >100 | <1 | <1 | Topo II Poison |
| Camptothecin | <1 | >100 | <1 | Topo I Poison |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the initial evaluation of 4-oxo-quinoline derivatives as potential topoisomerase inhibitors. A systematic approach combining biochemical and cell-based assays is crucial for identifying promising lead compounds for further preclinical and clinical development in cancer therapy. The 4-oxo-quinoline scaffold continues to be a valuable template for the design of novel and effective anticancer agents.[4]
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. DNA topoisomerases as molecular targets for anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prulifloxacin - Wikipedia [en.wikipedia.org]
- 12. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3- f]quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIα, G-quadruplex binding and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. inspiralis.com [inspiralis.com]
- 15. DNA cleavage assay kit [profoldin.com]
- 16. inspiralis.com [inspiralis.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. inspiralis.com [inspiralis.com]
- 19. inspiralis.com [inspiralis.com]
- 20. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 21. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Topic: A Researcher's Roadmap to Developing Novel Antibacterial Agents from the 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid Scaffold
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is the foundational scaffold of the critically important quinolone and fluoroquinolone class of antibiotics. Its elegant yet potent mechanism of action—the inhibition of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV)—has made it a cornerstone of antibacterial therapy for decades. However, the rise of antibiotic resistance necessitates a continuous search for novel derivatives with enhanced potency, expanded spectra, and the ability to circumvent existing resistance mechanisms. This document provides an integrated guide for the rational design, synthesis, and evaluation of new antibacterial agents based on this privileged scaffold. We will move beyond a simple recitation of steps to explain the strategic rationale behind key chemical modifications and detail the robust protocols required to validate a compound's journey from a synthetic concept to a promising preclinical candidate.
The Strategic Framework: Understanding the Quinolone Scaffold
The power of the quinolone scaffold lies in its modularity. Specific substitutions at key positions on the bicyclic ring system profoundly influence antibacterial spectrum, potency, and pharmacokinetic properties. A successful development program hinges on a deep understanding of these Structure-Activity Relationships (SAR).
-
N-1 Position: Substitution here, typically with a cyclopropyl or ethyl group, is crucial for potent inhibition of DNA gyrase. The cyclopropyl group, as seen in ciprofloxacin, often confers superior activity.
-
C-7 Position: This is the primary site for modulating the antibacterial spectrum and potency. The introduction of a nitrogen-containing heterocycle, such as a piperazine ring (as in ciprofloxacin) or a pyrrolidine ring (as in moxifloxacin), is a classic strategy. These groups can enhance Gram-negative activity and improve cell penetration.
-
C-6 Position: The addition of a fluorine atom at this position dramatically increases overall antibacterial potency and cell wall penetration, defining the "fluoroquinolone" subclass.
-
C-8 Position: Substitution at this position can modulate activity and reduce the potential for phototoxicity. A methoxy group (as in moxifloxacin) or a halogen can be employed.
Our developmental workflow is therefore designed as a logical cascade, beginning with the synthesis of a versatile core intermediate, followed by strategic diversification and rigorous biological evaluation.
Part 1: Synthesis & Chemical Strategy
A robust synthetic strategy begins with an efficient and scalable route to a key intermediate that can be readily diversified. Here, we focus on the synthesis of a 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, a versatile precursor for introducing various substituents at the C-7 position.
Protocol 1: Synthesis of the Quinolone Core via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classic and reliable method for constructing the quinolone ring system. It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[1][2]
Rationale: We select m-chloroaniline as our starting material to install the crucial C-7 chlorine atom early in the synthesis. The subsequent cyclization, saponification, and decarboxylation steps build the core scaffold.[3] High-boiling solvents like diphenyl ether or Dowtherm A are used to achieve the high temperatures (~250 °C) necessary for the intramolecular cyclization step.[4]
Step-by-Step Protocol:
-
Condensation: In a round-bottom flask, combine m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq). Heat the mixture on a steam bath or at 100-130 °C for 1-2 hours.[1][3] The evolved ethanol can be allowed to evaporate. The resulting crude intermediate, ethyl α-carbethoxy-β-m-chloroanilinoacrylate, can be used directly in the next step.
-
Thermal Cyclization: In a separate flask equipped with a reflux condenser, heat a high-boiling solvent (e.g., Dowtherm A) to a vigorous reflux (~250 °C).[3] Cautiously add the crude intermediate from Step 1 to the hot solvent. Continue heating at reflux for 30-60 minutes.
-
Isolation of Ester: Cool the reaction mixture to room temperature. The cyclized product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, will precipitate. Add a non-polar solvent like hexane to facilitate further precipitation.[5] Collect the solid by filtration and wash thoroughly with the non-polar solvent to remove the residual high-boiling solvent.
-
Saponification (Hydrolysis): Mix the dried solid from Step 3 with a 10% aqueous solution of sodium hydroxide. Reflux the mixture until all the solid has dissolved (approx. 1 hour), indicating complete hydrolysis of the ester to the carboxylate salt.[3]
-
Acidification: Cool the solution and acidify with concentrated hydrochloric acid until the solution is acidic to Congo red paper.[3] The 7-chloro-4-hydroxy-3-quinolinecarboxylic acid will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry. This product is your core intermediate.
Protocol 2: Diversification via Nucleophilic Aromatic Substitution (SNAr) at C-7
Rationale: The chlorine atom at C-7 is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of various amine-containing heterocycles, which is a proven strategy for modulating the antibacterial spectrum and potency.[6] The choice of nucleophile (e.g., piperazine, morpholine, pyrrolidine derivatives) is a key design element.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, suspend the 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or pyridine.
-
Addition of Reagents: Add the desired amine nucleophile (e.g., N-methylpiperazine) (1.1 - 1.5 eq) and a base such as potassium carbonate (K₂CO₃) (1.5 eq).[6]
-
Reaction: Heat the mixture with vigorous stirring. Temperatures can range from 80 °C to 120 °C depending on the reactivity of the nucleophile.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice water to precipitate the crude product. Collect the solid by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel to yield the final, diversified quinolone derivative.
Part 2: In Vitro Antibacterial Efficacy Assessment
Once a library of compounds has been synthesized, the next critical step is to determine their antibacterial activity. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for quantifying the potency of an antibacterial agent.
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Rationale: This protocol is based on the standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data.[7][8][9] The broth microdilution method is a high-throughput technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Protocol:
-
Preparation of Materials:
-
Test Compounds: Prepare stock solutions of your synthesized quinolones (e.g., at 1280 µg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Bacterial Strains: Use a panel of relevant Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) quality control strains. Culture the strains overnight on appropriate agar plates.
-
Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Plates: Use sterile 96-well microtiter plates.
-
-
Preparation of Bacterial Inoculum:
-
From the overnight culture, pick several colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation (Serial Dilution):
-
Add 100 µL of CAMHB to all wells of the 96-well plate.
-
Add an additional 100 µL of the stock solution of your test compound to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to typically achieve a concentration range of 64 µg/mL to 0.06 µg/mL. Discard 100 µL from the last column.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum (from step 2) to each well. This brings the final volume to 110 µL and the final bacterial concentration to ~5 x 10⁴ CFU/well.
-
Controls:
-
Growth Control: A well containing only media and the bacterial inoculum (no drug).
-
Sterility Control: A well containing only media.
-
Positive Control: A well containing a known antibiotic (e.g., Ciprofloxacin) tested under the same conditions.
-
-
Incubation: Incubate the plates at 35-37 °C for 18-24 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
Data Presentation
MIC data should be presented in a clear, tabular format.
| Compound | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) |
| Ciprofloxacin | 0.25 | 0.015 |
| Derivative 1 | 0.5 | 0.06 |
| Derivative 2 | 2 | 0.5 |
| Derivative 3 | >64 | 16 |
Part 3: Mechanism of Action (MoA) Elucidation
For compounds that demonstrate promising antibacterial activity, it is essential to confirm that they operate via the intended mechanism: inhibition of bacterial type II topoisomerases.[10][11]
Protocol 4: DNA Gyrase Supercoiling Inhibition Assay
Rationale: This gel-based assay directly measures the enzymatic activity of DNA gyrase. The enzyme converts relaxed circular plasmid DNA into its negatively supercoiled form, which migrates faster on an agarose gel.[12] An effective inhibitor will prevent this conversion, leaving the DNA in its relaxed state.
Step-by-Step Protocol:
-
Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction includes:
-
Assay Buffer (containing Tris-HCl, KCl, MgCl₂, DTT, ATP).
-
Relaxed plasmid DNA (e.g., pBR322) as the substrate (e.g., 0.5 µg).[12]
-
Your test compound at various concentrations (or DMSO as a vehicle control).
-
Purified E. coli DNA Gyrase enzyme.
-
-
Incubation: Incubate the reaction mixtures at 37 °C for 30-60 minutes to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (EDTA) and a protein denaturant (SDS), followed by a loading dye.
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel in TBE buffer.
-
Run the gel at a constant voltage (e.g., 90-150V) for 1.5-2.5 hours.[12]
-
-
Visualization:
-
Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe).
-
Visualize the DNA bands under UV light and image the gel.
-
-
Interpretation of Results:
-
No Enzyme Control: Will show a band corresponding to relaxed DNA.
-
Enzyme + Vehicle Control: Will show a fast-migrating band corresponding to supercoiled DNA.
-
Enzyme + Inhibitor: At effective concentrations, the inhibitor will prevent supercoiling, resulting in a band that migrates at the same position as the relaxed DNA control. The concentration at which 50% of the supercoiling is inhibited is the IC₅₀ value.
-
Conclusion and Future Directions
This guide outlines a comprehensive and validated workflow for the development of novel antibacterial agents from the this compound scaffold. By integrating rational synthesis based on established SAR with robust, standardized biological evaluation protocols, researchers can efficiently identify and validate promising new drug candidates. Compounds that demonstrate potent MIC values and confirmed on-target activity in the DNA gyrase assay represent strong leads for further preclinical development, which would include cytotoxicity assays, metabolic stability studies, and ultimately, in vivo efficacy models. The modularity of the synthesis and the clarity of the biological endpoints make this a highly tractable and rewarding area of antibacterial drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Elucidating the Structure-Activity Relationship (SAR) of 4-Oxo-Quinoline Derivatives
Introduction: The 4-Oxo-Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The 4-oxo-quinoline, also known as the 4-quinolone, is a bicyclic heterocyclic scaffold that has proven to be a cornerstone in the development of therapeutic agents.[1] Its rigid structure and versatile substitution points have allowed for the generation of vast chemical libraries with a wide spectrum of biological activities, including antibacterial, anticancer, antimalarial, antiviral, and anti-inflammatory effects.[1][2][3] The quinolone antibacterial agents, particularly the fluoroquinolones, are perhaps the most famous examples, demonstrating how subtle structural modifications can dramatically enhance potency and broaden the spectrum of activity.[4] These drugs primarily function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[4][5]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-oxo-quinoline derivatives. It details the causal relationships between specific structural modifications and resulting biological outcomes, offers field-proven protocols for synthesis and evaluation, and presents a framework for rational drug design based on this versatile scaffold.
Part 1: The Core Structure-Activity Relationship (SAR) Landscape
The therapeutic potential of a 4-oxo-quinoline derivative is dictated by the nature and position of its substituents. Understanding the role of each position on the quinoline ring is critical for designing compounds with desired potency, selectivity, and pharmacokinetic properties.
Diagram 1: General SAR Workflow for 4-Oxo-Quinoline Derivatives
Caption: A typical workflow for a structure-activity relationship study.
Diagram 2: Key SAR Points on the 4-Oxo-Quinoline Scaffold
Caption: Critical positions on the 4-oxo-quinoline core for SAR modulation.
Positional Analysis of Substituent Effects
The core pharmacophore for antibacterial activity is the 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety, which must be fused to an aromatic ring.[6] This feature is essential for binding to bacterial DNA gyrase.[7]
-
N-1 Position: Substitutions at the N-1 position significantly impact potency and pharmacokinetics. Small alkyl groups like ethyl or bulky groups such as cyclopropyl and difluorophenyl have been shown to enhance antibacterial activity.[8][9] The cyclopropyl group, a hallmark of many potent fluoroquinolones like ciprofloxacin, is particularly effective.[7]
-
C-2 Position: The C-2 position is generally less tolerant of substitution. Replacing the hydrogen at C-2 often leads to a decrease or loss of activity.[8] However, some specific heterocyclic substitutions have shown activity.
-
C-3 Position: The carboxylic acid group at the C-3 position is considered essential for antibacterial activity, as it is a key binding motif for the DNA gyrase enzyme.[5][7][8] Modifications like converting it to an ester or amide can preserve activity in other therapeutic areas, such as anticancer agents, where the mechanism of action may differ.[10][11] For instance, 4-oxo-1,4-dihydroquinoline-3-carboxamide moieties have demonstrated potent antitumor effects.[11]
-
C-4 Position: The 4-oxo (keto) group is indispensable for antibacterial activity.[8][9] Its replacement with a thioxo or sulfonyl group results in a loss of potency.[9] This group, along with the C-3 carboxyl, chelates with Mg2+ ions in the enzyme's active site.
-
C-5 Position: Substitution at C-5 can enhance activity. An amino (NH2) group is often the most beneficial, followed by methyl (CH3) and then hydrogen.[9]
-
C-6 Position: The introduction of a fluorine atom at the C-6 position was a monumental step in the development of modern quinolones, leading to the "fluoroquinolone" class.[9] This substitution dramatically increases antibacterial potency, particularly against Gram-negative bacteria.[8]
-
C-7 Position: The C-7 position is a key site for modulating the antibacterial spectrum and potency. The introduction of a piperazine ring or other aminopyrrolidines at this position significantly enhances activity against Gram-negative bacteria.[8][9]
-
C-8 Position: This position can be used to fine-tune the activity spectrum. A fluorine atom at C-8 generally favors potency against Gram-negative pathogens, while a methoxy group tends to improve activity against Gram-positive bacteria.[9]
SAR Data Summary Table
| Position | Substituent Type | General Effect on Activity | Primary Target Class | References |
| N-1 | Cyclopropyl, Ethyl, Difluorophenyl | Increases potency and improves pharmacokinetics. | Antibacterial | [8][9] |
| C-3 | Carboxylic Acid (-COOH) | Essential for DNA gyrase binding. | Antibacterial | [5][8] |
| C-3 | Carboxamide (-CONH₂) | Can confer potent activity. | Anticancer | [11][12] |
| C-4 | Oxo (=O) | Essential for activity. | Antibacterial | [8][9] |
| C-5 | Amino (-NH₂) | Generally enhances potency. | Antibacterial | [9] |
| C-6 | Fluorine (-F) | Dramatically increases potency. | Antibacterial | [8][9] |
| C-7 | Piperazine, Aminopyrrolidine | Broadens spectrum, enhances Gram-negative activity. | Antibacterial | [8][9] |
| C-8 | Methoxy (-OCH₃) | Improves Gram-positive activity. | Antibacterial | [9] |
Part 2: Experimental Protocols
The following protocols provide standardized, validated methods for the synthesis and biological evaluation of 4-oxo-quinoline derivatives.
Protocol 1: Synthesis of the 4-Oxo-Quinoline Core via Gould-Jacobs Reaction
This protocol describes a classical and reliable method for constructing the 4-oxo-quinoline-3-carboxylate scaffold. The causality behind this choice rests on its robustness and wide applicability for creating a diverse range of precursors.[10]
Diagram 3: Gould-Jacobs Synthesis Pathway
Caption: The two-step process of the Gould-Jacobs reaction.
Materials:
-
Substituted aniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)
-
Ethanol (anhydrous)
-
Diphenyl ether (or Dowtherm A)
-
Hexane
-
Sodium Hydroxide (NaOH) solution (e.g., 1N) for optional hydrolysis
-
Hydrochloric Acid (HCl) solution (e.g., 1N) for optional neutralization
-
Standard reflux and distillation glassware, magnetic stirrer with heating.
Step-by-Step Methodology:
-
Condensation:
-
To a round-bottom flask equipped with a reflux condenser, add the substituted aniline (1.0 eq) and anhydrous ethanol.
-
Slowly add diethyl ethoxymethylenemalonate (EMME) (1.1 eq) to the solution while stirring.
-
Heat the mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure to yield the crude aniline acrylate intermediate. This intermediate can often be used in the next step without further purification.[12]
-
-
Thermal Cyclization:
-
Causality Note: This step requires high temperatures to overcome the activation energy for the 6-electron electrocyclic reaction. Diphenyl ether is used as a high-boiling, inert solvent.
-
In a separate flask, pre-heat diphenyl ether to approximately 250 °C.
-
Add the crude intermediate from Step 1 dropwise or in small portions to the hot diphenyl ether.
-
Maintain the temperature for 15-30 minutes to ensure complete cyclization.
-
Allow the reaction mixture to cool to room temperature. The cyclized product will often precipitate.
-
Add hexane to the cooled mixture to further precipitate the product and dilute the diphenyl ether.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove residual solvent. The product is the ethyl 4-oxo-quinoline-3-carboxylate derivative.[12]
-
-
Hydrolysis (Optional):
-
To obtain the final carboxylic acid (essential for many antibacterial applications), suspend the ester product from Step 2 in an aqueous solution of NaOH (e.g., 1N).
-
Heat the mixture to reflux until the solid dissolves and the reaction is complete (monitored by TLC).[10]
-
Cool the reaction mixture in an ice bath and acidify with HCl solution until a precipitate forms (typically pH 2-3).
-
Collect the solid carboxylic acid product by vacuum filtration, wash with cold water, and dry.
-
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
This protocol is a standard colorimetric assay for assessing the metabolic activity of cells and serves as a reliable method for determining the cytotoxic (cell-killing) potential of novel compounds, particularly for anticancer screening.[13][14]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)[11][13]
-
Normal cell line for selectivity testing (e.g., BHK-21)[13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds (4-oxo-quinoline derivatives) dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette, CO₂ incubator, microplate reader.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cells in complete medium to a final concentration of 2.5 x 10⁴ cells/mL.[13]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from the DMSO stock solution. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include a "vehicle control" (medium with DMSO only) and a "positive control" (a known cytotoxic drug like Doxorubicin).[12]
-
Incubate the plate for 24-48 hours at 37 °C in a 5% CO₂ atmosphere.[13]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Causality Note: The yellow MTT tetrazolium salt is reduced to a purple formazan crystal by mitochondrial dehydrogenases in living, metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Incubate the plate for another 3-4 hours at 37 °C.
-
-
Formazan Solubilization and Data Acquisition:
-
After incubation, carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of ~570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (OD_treated / OD_vehicle_control) * 100
-
-
Plot the % Viability against the compound concentration (on a log scale) to generate a dose-response curve.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the curve using appropriate software (e.g., GraphPad Prism). A lower IC₅₀ value indicates higher cytotoxic potency.[11][12]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. SAR of Quinolines.pptx [slideshare.net]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid
Welcome to the comprehensive technical support guide for the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its precursors. This resource is tailored for researchers, medicinal chemists, and process development scientists who are navigating the complexities of quinolone synthesis. Here, we dissect common experimental challenges, offer evidence-based troubleshooting strategies, and provide detailed protocols to enhance the success and reproducibility of your work. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to make informed decisions in your laboratory work.
Introduction: Navigating the Landscape of Quinolone Synthesis
The this compound core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous antibacterial agents, including the highly successful fluoroquinolones.[1] Its synthesis, while well-established, is fraught with potential pitfalls that can impact yield, purity, and scalability. The most prevalent synthetic routes—the Gould-Jacobs reaction and the Conrad-Limpach synthesis—involve high-temperature cyclization steps that are often the primary source of experimental difficulties.[2][3]
This guide provides a structured, problem-solving approach to these challenges. We will explore the causality behind common issues and offer practical, field-proven solutions.
Visualizing the Synthetic Pathways
A strategic overview of the primary synthetic routes is essential for selecting the appropriate method and anticipating potential challenges. The following diagram outlines the key transformations.
Caption: Key synthetic routes to this compound.
Troubleshooting Guide: The High-Temperature Cyclization Step
The thermal cyclization is the most critical and often problematic stage in both the Gould-Jacobs and Conrad-Limpach syntheses. Success hinges on achieving a delicate balance between the high thermal energy required for ring closure and the prevention of thermal decomposition.
FAQ 1: My cyclization reaction is incomplete, resulting in low yield of the quinolone ester. What should I do?
Core Principle: The intramolecular 6-electron electrocyclization has a high activation energy barrier, necessitating high temperatures (typically >250 °C) to proceed efficiently.[4] Incomplete reactions are usually a result of suboptimal thermal conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete cyclization.
Detailed Solutions:
-
Temperature Optimization: The cyclization is highly temperature-dependent. For the Gould-Jacobs reaction, temperatures of 250-260 °C are typical.[4] In the Conrad-Limpach synthesis, yields have been shown to directly correlate with the boiling point of the solvent used, with optimal results achieved above 250 °C.[5]
-
Solvent Choice: High-boiling, inert solvents are critical for maintaining a stable reaction temperature and ensuring even heat distribution. While historically mineral oil was used, modern alternatives like Diphenyl Ether (b.p. 259 °C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. 257 °C) are often preferred.[2] Using these solvents can dramatically increase yields, in some cases up to 95%.[2][6]
-
Microwave Irradiation: Microwave-assisted synthesis offers a significant advantage by providing rapid and uniform heating, which can drastically reduce reaction times (from hours to minutes) and improve yields.[4][7]
| Method | Solvent | Temperature (°C) | Typical Time | Yield (%) | Reference |
| Gould-Jacobs | Diphenyl Ether | ~250 | 30-60 min | High | [4] |
| Gould-Jacobs (MW) | Neat | 250-300 | 5-15 min | 47-95 | [4] |
| Conrad-Limpach | Ethyl Benzoate | 135 | - | ~20 | [5] |
| Conrad-Limpach | Dowtherm A | 257 | - | ~65 | [5] |
| Conrad-Limpach | Mineral Oil | >275 | - | >65 | [2] |
FAQ 2: My reaction mixture turns into a dark, tarry material, making product isolation impossible. How can I prevent this?
Core Principle: Tar formation is a result of thermal decomposition and polymerization of starting materials, intermediates, or the product itself under the harsh, high-temperature acidic conditions.[6]
Preventative Measures:
-
Strict Temperature Control: This is the most critical factor. Overheating is a primary cause of tarring. Use a heating mantle with a temperature controller and a thermocouple placed directly in the reaction mixture (if feasible) or a sand bath for uniform heating.
-
Optimize Reaction Time: Prolonged heating, even at the correct temperature, can lead to degradation. Monitor the reaction's progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate oxidative side reactions that contribute to tar formation.
-
Moderators in Skraup-type reactions: For related quinoline syntheses like the Skraup, which is notoriously exothermic, adding a moderator like ferrous sulfate (FeSO₄) can help control the reaction rate and reduce charring.[6]
Protocol: Tar Removal from Crude Product If tar formation is unavoidable, purification can still be attempted:
-
Dissolution: Attempt to dissolve the crude mixture in a suitable organic solvent like dichloromethane or ethyl acetate. The desired product may be more soluble than the polymeric tar.
-
Trituration: Add a non-polar solvent like hexanes or petroleum ether to the crude oil or solid. This can sometimes induce the product to crystallize or solidify while the tarry impurities remain dissolved or as an oil.
-
Acid-Base Extraction: If the product is the final carboxylic acid, it can be separated from neutral tarry impurities. Dissolve the crude material in an organic solvent and extract with an aqueous base (e.g., NaHCO₃ solution). The acidic product will move to the aqueous layer as its salt. The layers are then separated, and the aqueous layer is acidified to precipitate the purified product.[8]
-
Column Chromatography: This should be considered a last resort for heavily tarred mixtures, as the polar impurities can streak on the column. A plug of silica gel may be used to filter out the worst of the tar before running a full column.
Troubleshooting Guide: The Saponification (Hydrolysis) Step
The final step in the synthesis is the hydrolysis of the ethyl ester to the carboxylic acid. While seemingly straightforward, this step can present its own set of challenges.
FAQ 3: My ester hydrolysis is incomplete, even after prolonged reaction time. What are the potential causes?
Core Principle: Saponification is a nucleophilic acyl substitution reaction. The reactivity can be hampered by poor solubility of the ester in the aqueous base or by steric hindrance around the ester group.
Solutions:
-
Improve Solubility: The quinolone ester is often poorly soluble in purely aqueous base. Adding a co-solvent like ethanol or THF can create a homogeneous solution, dramatically increasing the reaction rate. A 1:1 mixture of THF/water with LiOH is a common and effective system.
-
Choice of Base: While NaOH and KOH are commonly used, Lithium Hydroxide (LiOH) is often more effective for ester hydrolysis due to the smaller size of the lithium cation, which can better coordinate with the carbonyl oxygen.
-
Increase Temperature: Refluxing the reaction mixture is standard practice. For particularly stubborn esters, microwave heating can be employed to accelerate the hydrolysis.[7]
Protocol: Robust Saponification of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Setup: Suspend the ethyl ester (1.0 eq) in a mixture of ethanol and 2N aqueous sodium hydroxide solution.[9]
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC until the starting ester spot has disappeared.
-
Work-up: Cool the reaction mixture to room temperature. If any solid material is present, filter it off.
-
Precipitation: Transfer the filtrate to a beaker and cool in an ice bath. Slowly add 2N hydrochloric acid with stirring until the pH of the solution is approximately 4.
-
Isolation: A white precipitate of this compound will form. Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum. A typical yield for this step is >90%.[9]
FAQ 4: During acidic work-up of the hydrolysis, my yield is low, or I get an unexpected product. What could be happening?
Core Principle: The 4-oxo-quinoline-3-carboxylic acid structure is susceptible to decarboxylation (loss of CO₂) under harsh acidic conditions, especially if heated.
Solutions:
-
Controlled Acidification: Always perform the acidification step in an ice bath to dissipate any heat generated. Add the acid slowly and with vigorous stirring.
-
Avoid Over-acidification: Check the pH with litmus paper or a pH meter. Acidifying to a pH of ~4 is usually sufficient to precipitate the carboxylic acid without creating overly harsh conditions.
-
Immediate Filtration: Do not let the product sit in the acidic solution for an extended period. Filter the precipitate as soon as the precipitation is complete.
Alternative Synthetic Routes: A Brief Overview
While Gould-Jacobs and Conrad-Limpach are workhorses, other named reactions can be valuable for accessing different substitution patterns.
| Synthesis | Starting Materials | Key Feature/Common Issue | Reference |
| Friedländer | 2-Aminoaryl aldehyde/ketone + α-methylene carbonyl compound | Versatile for polysubstituted quinolines. Can suffer from side reactions like aldol condensation of the ketone starting material. | [10] |
| Camps | o-Acylaminoacetophenone | Base-catalyzed cyclization. Can produce a mixture of 2-hydroxy and 4-hydroxyquinoline isomers depending on conditions. | [11][12] |
| Combes | Aniline + β-Diketone | Acid-catalyzed cyclization. Regioselectivity can be an issue with unsymmetrical anilines or diketones. | [13] |
References
- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 13721-01-2 [chemicalbook.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 13. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
Gould-Jacobs Reaction Optimization: A Technical Support Guide
Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to navigate the complexities of this powerful quinoline synthesis and optimize your reaction conditions for higher yields and purity.
Introduction to the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinoline derivatives.[1][2] This multi-step process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonic ester intermediate. This intermediate then undergoes a high-temperature thermal cyclization to yield the 4-hydroxy-3-carboalkoxyquinoline.[3] Subsequent saponification and decarboxylation can then produce the final 4-hydroxyquinoline.[1][2] This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[1][2]
The versatility of the quinoline scaffold makes the Gould-Jacobs reaction highly relevant in medicinal chemistry for the synthesis of a wide range of therapeutic agents, including antibiotics and anti-inflammatory drugs.[1][4]
Visualizing the Gould-Jacobs Reaction Pathway
To better understand the transformation, the following diagram illustrates the key steps of the reaction.
References
Technical Support Center: Synthesis of 4-Oxo-quinolines
Welcome to the technical support center dedicated to the synthesis of 4-oxo-quinolines, also known as quinolin-4-ones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. Quinolin-4-ones are foundational structures in numerous pharmaceuticals, including antibiotics like nalidixic acid and norfloxacin.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges. By understanding the underlying mechanisms of these side reactions, you can effectively optimize your synthetic strategies for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in classical 4-oxo-quinoline syntheses like the Conrad-Limpach and Gould-Jacobs reactions?
A1: In the Conrad-Limpach synthesis , a primary challenge is controlling the reaction temperature to direct the cyclization. At lower temperatures, the kinetically favored β-aminoacrylate is formed, leading to the desired 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-oxo-quinoline).[2][3] However, at higher temperatures, the thermodynamically favored 2-quinolone can be formed as a significant byproduct.[3][4]
In the Gould-Jacobs reaction , the high temperatures (often exceeding 250 °C) required for the thermal cyclization step can lead to product decomposition and the formation of undesirable side products.[1][5] Furthermore, if asymmetrically substituted anilines are used, a mixture of regioisomeric products can be obtained, complicating purification.[1]
Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A2: Regioselectivity is a common issue when using substituted anilines. The cyclization can occur at either of the two ortho positions.[1] Several factors influence the regioselectivity:
-
Steric Hindrance: Bulky substituents on the aniline or the β-dicarbonyl compound can direct the cyclization to the less sterically hindered position.[6]
-
Electronic Effects: The electronic nature of the substituents on the aniline ring influences the nucleophilicity of the ortho positions, thereby directing the cyclization.[6]
-
Catalyst Choice: The type of acid catalyst used (e.g., sulfuric acid vs. polyphosphoric acid) can alter the ratio of regioisomers formed.[6]
Q3: I'm observing significant byproduct formation that is difficult to separate from my desired 4-oxo-quinoline. What are some general strategies to minimize these?
A3: Minimizing side products often comes down to optimizing reaction conditions and ensuring the purity of your starting materials.[7]
-
Temperature Control: Careful and precise temperature control is critical. As mentioned, temperature can dictate the formation of different isomers in the Conrad-Limpach synthesis.[3]
-
Catalyst Selection: Using milder catalysts can often prevent the harsh conditions that lead to byproducts.[7]
-
Slow Addition of Reagents: In some cases, slowly adding one reactant to the mixture can help to minimize self-condensation or polymerization side reactions.[7]
-
Inert Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side reactions.[8]
Troubleshooting Guides
This section provides detailed troubleshooting for specific side reactions encountered during the synthesis of 4-oxo-quinolines.
Issue 1: Formation of 2-Quinolone Isomer in Conrad-Limpach Synthesis
-
Problem: A significant amount of the undesired 2-quinolone isomer is formed alongside the target 4-oxo-quinoline.
-
Root Cause: The Conrad-Limpach synthesis can proceed through two different intermediates depending on the reaction temperature. At higher temperatures, the aniline reacts with the ester group of the β-ketoester to form a β-ketoester anilide, which then cyclizes to the 2-quinolone (the thermodynamic product).[3][4] At lower temperatures, the reaction favors the formation of a β-amino acrylate via reaction at the keto group, leading to the 4-oxo-quinoline (the kinetic product).[2][3]
-
Solution:
-
Temperature Control: Maintain a lower reaction temperature during the initial condensation step (often near room temperature) to favor the formation of the kinetic product.[3]
-
Solvent Choice for Cyclization: For the subsequent high-temperature cyclization step, use a high-boiling, inert solvent (e.g., diphenyl ether, Dowtherm A) to ensure even and controlled heating to the optimal temperature for 4-oxo-quinoline formation (typically around 250 °C).[5][9]
-
Experimental Protocol: Temperature-Controlled Conrad-Limpach Synthesis
-
Condensation: In a round-bottom flask, combine the aniline and the β-ketoester. Stir the mixture at room temperature. An exothermic reaction may occur, leading to the formation of the enamine intermediate.
-
Cyclization: In a separate flask, heat a high-boiling solvent (e.g., diphenyl ether) to 250 °C. Slowly add the enamine intermediate from the first step to the hot solvent with vigorous stirring.
-
Work-up: After the addition is complete, allow the reaction to cool. The 4-oxo-quinoline product will often precipitate and can be collected by filtration.
Issue 2: Dimerization and Polymerization of Intermediates
-
Problem: Low yields of the desired product with the formation of significant amounts of insoluble, polymeric material.
-
Root Cause: In many quinoline syntheses, intermediates such as α,β-unsaturated carbonyl compounds or activated enamines can undergo self-condensation or polymerization, especially under strongly acidic or basic conditions and at high temperatures.[7][10]
-
Solution:
-
Biphasic Solvent System: Employing a biphasic solvent system (e.g., water/toluene) can sequester the reactive intermediate in the organic phase, reducing its concentration in the acidic or basic aqueous phase where polymerization may be more favorable.[6]
-
Slow Addition: A slow, controlled addition of the reactant prone to polymerization can maintain its low concentration in the reaction mixture, thus disfavoring self-condensation.[7]
-
Milder Catalysts: Switching from strong Brønsted acids (like sulfuric acid) to milder Lewis acids may reduce the propensity for polymerization.[3]
-
Issue 3: Incomplete Cyclization in Gould-Jacobs Reaction
-
Problem: Isolation of the uncyclized anilidomethylenemalonic ester intermediate instead of the desired 4-oxo-quinoline.
-
Root Cause: The thermal cyclization step in the Gould-Jacobs reaction requires a significant energy input, typically temperatures above 250 °C.[1][5] Insufficient temperature or reaction time will result in incomplete conversion.
-
Solution:
-
Ensure Adequate Temperature: Use a high-boiling solvent like diphenyl ether or Dowtherm A to reliably reach and maintain the required temperature.[5]
-
Microwave Irradiation: Modern adaptations of the Gould-Jacobs reaction utilize microwave irradiation to achieve the necessary high temperatures rapidly and efficiently, often leading to improved yields and shorter reaction times.[5]
-
Experimental Protocol: Microwave-Assisted Gould-Jacobs Cyclization
-
Reaction Setup: In a microwave-safe vial, combine the anilidomethylenemalonic ester intermediate with a high-boiling solvent.
-
Microwave Irradiation: Heat the mixture in a microwave reactor to the target temperature (e.g., 250 °C) and hold for the optimized reaction time.
-
Isolation: After cooling, the product typically precipitates and can be isolated by filtration.
Data Summary
| Synthesis Method | Common Side Reaction | Key Parameter to Control | Recommended Action |
| Conrad-Limpach | Formation of 2-quinolone isomer | Reaction Temperature | Lower initial condensation temperature; controlled high temperature for cyclization.[3] |
| Gould-Jacobs | Incomplete cyclization | Cyclization Temperature | Ensure temperature is >250 °C; consider microwave-assisted heating.[5] |
| General | Dimerization/Polymerization | Reactant Concentration | Slow addition of reactive species; use of biphasic solvent systems.[6][7] |
| General | Regioisomer Formation | Steric/Electronic Factors | Judicious choice of substituted starting materials and catalyst.[1][6] |
Visualizing Reaction Pathways
Conrad-Limpach Synthesis: Kinetic vs. Thermodynamic Control
Caption: Kinetic vs. thermodynamic pathways in the Conrad-Limpach synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gould-Jacobs Reaction Troubleshooting
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed to provide in-depth, actionable advice for minimizing byproduct formation and optimizing your synthesis of 4-hydroxyquinoline derivatives. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of this powerful reaction.
The Gould-Jacobs reaction, first reported in 1939, is a robust method for synthesizing the quinoline scaffold, a core structure in numerous pharmaceuticals, including antibacterial and antimalarial agents.[1][2][3][4] The reaction proceeds in a series of steps: condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization to form the quinoline ring.[3][4][5] Subsequent hydrolysis and decarboxylation can then yield the final 4-hydroxyquinoline product.[1][2][5][6]
While versatile, the high temperatures required for the key cyclization step can often lead to byproduct formation and reduced yields.[6][7] This guide addresses the most common challenges in a direct question-and-answer format, explaining the underlying chemistry to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we tackle the specific issues that can arise during the Gould-Jacobs reaction, from initial condensation to the final cyclization.
Stage 1: Initial Condensation
Q1: My initial condensation of aniline and diethyl ethoxymethylenemalonate (DEEM) is sluggish or incomplete, resulting in a low yield of the anilidomethylenemalonate intermediate. What's going wrong?
A1: This is a common hurdle that can often be traced back to a few key factors:
-
Reagent Quality and Stoichiometry: Ensure you are using fresh, high-quality aniline and DEEM. Over time, these reagents can degrade. It is also common practice to use a slight excess of the malonic ester derivative to drive the reaction to completion.[7]
-
Reaction Temperature: While this initial step is less demanding than the subsequent cyclization, it still requires adequate thermal energy. A temperature range of 100-130 °C is typically effective.[4] If the reaction is slow, a modest increase in temperature may be beneficial.
-
Removal of Ethanol Byproduct: The condensation reaction produces ethanol. According to Le Chatelier's principle, the accumulation of this byproduct can slow down or even reverse the reaction. Removing the ethanol as it forms, for instance, under reduced pressure, can significantly improve the yield of your intermediate.[4]
Stage 2: Thermal Cyclization
Q2: The crucial thermal cyclization step is not proceeding to completion, leaving me with a significant amount of unreacted intermediate. How can I drive this reaction forward?
A2: The cyclization is an energy-intensive 6-electron electrocyclization that requires high temperatures, often exceeding 250 °C.[3][4][6] If you're facing incomplete conversion, consider the following:
-
Increase the Temperature: This is the most direct approach. Gradually increasing the reaction temperature can provide the necessary activation energy to facilitate the ring closure.[7]
-
Extend the Reaction Time: If a higher temperature is not feasible due to substrate sensitivity, extending the reaction time at the current temperature can improve the yield. However, be aware that prolonged heating can also lead to degradation.[7]
-
Consider Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful alternative to conventional heating.[8][9] It offers rapid and uniform heating, often leading to significantly shorter reaction times and higher yields.[7][10]
Q3: I'm observing a significant amount of dark, tarry byproduct during the cyclization. How can I minimize this decomposition?
A3: The formation of tar is a clear sign of thermal decomposition, a common issue given the high temperatures involved.[7] Here’s how to mitigate it:
-
Optimize Temperature and Time: Finding the sweet spot for your specific substrate is critical. Overheating or unnecessarily long reaction times are the primary culprits.[7][10] It is highly recommended to run small-scale optimization experiments to determine the ideal conditions.[7]
-
Utilize a High-Boiling, Inert Solvent: Solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether are frequently used.[3][6][7] These solvents provide a stable, high-temperature environment and promote even heat distribution, which can minimize localized overheating and subsequent charring.[7] In many cases, using such a solvent can boost cyclization yields to as high as 95%.[3]
-
Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can prevent oxidative decomposition of your starting materials and products at high temperatures.[7]
Byproduct-Specific Issues
Q4: My final product is contaminated with a significant amount of a decarboxylated byproduct (a 4-hydroxyquinoline without the 3-carboalkoxy group). What causes this, and how can I prevent it?
A4: Premature decarboxylation is a known side reaction, especially under high-temperature and high-pressure conditions.[7][10] The 3-carboalkoxy group can be cleaved off before the intended final decarboxylation step.
-
Careful Temperature Control: This is the most critical factor. Avoid excessive temperatures during the cyclization. If you are using a microwave synthesizer, be mindful of the pressure generated within the sealed vessel, as high pressure can promote decarboxylation.[10]
-
Optimize Reaction Time: As with tar formation, prolonged exposure to high temperatures increases the likelihood of this side reaction.[10]
Q5: I'm using a meta-substituted aniline, and I'm getting a mixture of two regioisomers. How can I control the regioselectivity of the cyclization?
A5: The regioselectivity of the Gould-Jacobs reaction is governed by both steric and electronic factors.[6] Cyclization can occur at either of the two ortho positions relative to the amino group.
-
Aniline Substituent Effects: The nature of the substituent on the aniline ring plays a significant role. Electron-donating groups at the meta-position generally favor this reaction.[5][7] The cyclization will preferentially occur at the less sterically hindered ortho position. If the electronic effects of your meta-substituent strongly favor one ortho position over the other, this can also influence the product ratio.
-
Kinetic vs. Thermodynamic Control: In some cases, the reaction conditions can influence the ratio of regioisomers. Lower temperatures and shorter reaction times may favor the kinetically preferred product, while higher temperatures and longer reaction times could lead to the thermodynamically more stable isomer.[11] A detailed study of your specific system may be necessary to optimize for the desired regioisomer.[12][13]
Visualizing the Reaction and Troubleshooting
To better understand the process, the following diagrams illustrate the Gould-Jacobs reaction mechanism and a logical workflow for troubleshooting common issues.
Caption: The Gould-Jacobs reaction pathway, highlighting byproduct formation.
Caption: A troubleshooting decision tree for the Gould-Jacobs reaction.
Experimental Protocols
Here is a generalized, step-by-step protocol for a Gould-Jacobs reaction, incorporating best practices to minimize byproduct formation.
Protocol: Microwave-Assisted Gould-Jacobs Synthesis
This protocol is optimized for efficiency and yield by utilizing microwave heating for the cyclization step.
Materials:
-
Substituted Aniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)
-
High-boiling solvent (e.g., Diphenyl ether)
-
Microwave synthesis vial
-
Stir bar
-
Non-polar solvent for precipitation (e.g., Hexane or Cyclohexane)
Step 1: Condensation
-
In a round-bottom flask, combine the aniline (1.0 eq) and DEEM (1.1 eq).
-
Heat the mixture to 110-120 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate.
-
Once the reaction is complete, remove the ethanol byproduct under reduced pressure. The crude intermediate is often of sufficient purity for the next step.
Step 2: Microwave-Assisted Cyclization
-
Transfer the crude anilidomethylenemalonate intermediate to a microwave synthesis vial equipped with a stir bar.
-
Add a minimal amount of a high-boiling solvent like diphenyl ether (just enough to ensure efficient stirring and heat transfer).
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to the optimized temperature (typically 250-280 °C) for a short duration (e.g., 5-20 minutes). Note: These conditions should be optimized for each specific substrate.
-
After the reaction is complete, cool the vial to room temperature.
Step 3: Isolation and Purification
-
Once cooled, the product may precipitate directly from the reaction mixture.
-
Add a non-polar solvent like cyclohexane to facilitate further precipitation and to help wash away the high-boiling solvent.[3][4]
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with the non-polar solvent to remove any residual high-boiling solvent.
-
Dry the purified product under vacuum.
Quantitative Data Summary
The following table summarizes typical reaction conditions and their impact on yield and byproduct formation, based on literature examples.
| Parameter | Conventional Heating | Microwave Heating | Expected Outcome |
| Temperature | 250-260 °C (Reflux) | 250-300 °C | Higher temperatures generally increase reaction rate but also risk of decomposition.[7][10] |
| Reaction Time | 30-60 minutes | 5-20 minutes | Microwave heating significantly reduces reaction time.[8][10] |
| Solvent | Diphenyl ether / Dowtherm A | Diphenyl ether (or solvent-free) | High-boiling solvents ensure even heating and can improve yields to ~95%.[3][6] |
| Typical Yield | Moderate to Good (<30% to 95%) | Good to Excellent (up to 47% in some optimized cases) | Microwave heating often leads to improved isolated yields.[6][10] |
| Common Byproducts | Tarry materials, decarboxylated product | Decarboxylated product (at high pressure) | Careful control of temperature and time is key to minimizing byproducts in both methods.[7][10] |
Final Recommendations
The Gould-Jacobs reaction is a powerful tool in the synthetic chemist's arsenal. By understanding the mechanistic underpinnings of both the desired reaction and potential side reactions, you can effectively troubleshoot and optimize your syntheses. Remember that every substrate is different, and a small investment in optimizing reaction parameters—particularly temperature and time—will pay significant dividends in the purity and yield of your final product.
References
- 1. Gould-Jacobs Reaction [drugfuture.com]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. ablelab.eu [ablelab.eu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in 4-Oxo-Quinoline Synthesis
Welcome to the technical support center for the synthesis of 4-oxo-quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of these vital heterocyclic compounds. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yields and obtain high-purity products.
Introduction to 4-Oxo-Quinoline Synthesis
The 4-oxo-quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals. Synthesizing these structures efficiently is often challenging, with low yields being a common hurdle. This guide will focus on two of the most classical and widely used methods for 4-oxo-quinoline synthesis: the Conrad-Limpach-Knorr synthesis and the Gould-Jacobs reaction . We will explore the intricacies of these reactions, dissect the common causes of low yields, and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address specific issues you may encounter during your experiments.
General Issues Affecting Yield
Q1: My overall yield is consistently low, or the reaction is not proceeding to completion. What are the primary factors I should investigate?
A1: Low yields in 4-oxo-quinoline synthesis can often be traced back to a few fundamental parameters that are critical across different synthetic routes. Here are the key areas to scrutinize:
-
Suboptimal Reaction Temperature: Many of the classical quinoline syntheses, particularly the cyclization steps, require high temperatures to proceed efficiently.[1][2] Conversely, excessively high temperatures can lead to the decomposition of starting materials or the desired product, often resulting in the formation of tarry byproducts.[1][3] It is crucial to find the optimal temperature balance for your specific substrates.
-
Inappropriate Catalyst or Reaction Conditions: The choice of acid or base catalyst is highly dependent on the specific substrates being used.[4] An unsuitable catalyst may not only fail to promote the desired reaction but could also catalyze side reactions.[1]
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials, particularly the aniline derivative, play a significant role.[1] Electron-withdrawing groups on the aniline ring can decrease its nucleophilicity, making the initial condensation or the subsequent cyclization step more challenging.[1]
-
Presence of Water: In many acid-catalyzed syntheses, the water generated as a byproduct can inhibit the reaction equilibrium.[1] Using anhydrous reagents and solvents, or employing methods to remove water as it forms (e.g., a Dean-Stark apparatus), is often beneficial.[3]
Troubleshooting the Conrad-Limpach-Knorr Synthesis
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines (which exist predominantly in the 4-oxo-quinoline form).[5][6]
Q2: I'm observing the formation of a significant amount of the isomeric 2-hydroxyquinoline (Knorr product). How can I favor the formation of the desired 4-oxo-quinoline?
A2: The regioselectivity of the Conrad-Limpach-Knorr synthesis is highly dependent on the reaction temperature. The formation of the 4-oxo-quinoline is kinetically favored and occurs at lower temperatures, while the 2-hydroxyquinoline is the thermodynamically favored product and is formed at higher temperatures.[5][6]
-
Temperature Control: To favor the 4-oxo-quinoline product, the initial condensation of the aniline and β-ketoester should be carried out under milder, kinetically controlled conditions. The subsequent cyclization to form the 4-oxo-quinoline also requires careful temperature management.[5]
Q3: The cyclization step of my Conrad-Limpach synthesis is giving a low yield, with significant charring. What can I do to improve this?
A3: The high temperatures required for the cyclization step in the Conrad-Limpach synthesis can often lead to decomposition and the formation of tar.[2]
-
Use of a High-Boiling Inert Solvent: Early protocols for this reaction involved heating the intermediate Schiff base without a solvent, which often resulted in low yields (below 30%).[5] The use of a high-boiling, inert solvent such as mineral oil or Dowtherm A can dramatically improve yields, in some cases up to 95%, by ensuring even heat distribution and preventing localized overheating.[2][5]
-
Acid Catalysis: The mechanism involves multiple tautomerizations that are acid-catalyzed.[2][5] Ensuring the presence of a suitable acid catalyst, such as HCl or H₂SO₄, can facilitate the reaction.[5]
Experimental Protocol: Optimized Conrad-Limpach Synthesis
-
Condensation: In a round-bottom flask, combine the aniline and β-ketoester. The reaction can often be initiated by gentle warming. Monitor the progress by TLC until the starting materials are consumed. Water is a byproduct and can be removed under reduced pressure.
-
Cyclization: To the crude intermediate, add a high-boiling inert solvent (e.g., mineral oil). Heat the mixture to approximately 250°C with vigorous stirring under an inert atmosphere (e.g., nitrogen). Maintain this temperature for 30-60 minutes.
-
Work-up and Purification: Cool the reaction mixture. The product will often precipitate. Dilute the mixture with a hydrocarbon solvent like hexanes to further precipitate the product. Collect the solid by filtration and wash thoroughly with the hydrocarbon solvent.[2]
Troubleshooting the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives from an aniline and an alkoxymethylenemalonic ester.[7] The reaction proceeds through a condensation followed by a thermal cyclization.[7][8]
Q4: My Gould-Jacobs cyclization is not going to completion, and I'm isolating the uncyclized intermediate. How can I drive the reaction forward?
A4: Incomplete cyclization is a common issue in the Gould-Jacobs reaction.[3] Here are several strategies to address this:
-
Increase the Reaction Temperature: The cyclization is a high-temperature process, often requiring temperatures in the range of 250-300°C.[3] A gradual increase in temperature may be necessary to drive the reaction to completion.
-
Extend the Reaction Time: If increasing the temperature is not feasible due to substrate stability, extending the reaction time at the current temperature can improve the yield of the cyclized product.[3] However, be mindful of potential product degradation with prolonged heating.
-
Consider Microwave Heating: Microwave irradiation can provide rapid and efficient heating, often leading to higher yields and significantly shorter reaction times compared to conventional heating methods.[3][9]
-
Ensure Anhydrous Conditions: While not always a strict requirement, using dry reagents and solvents can sometimes improve the outcome of the reaction.[3]
Q5: I'm observing significant tar formation and discoloration in my Gould-Jacobs reaction. What is the cause, and how can I minimize it?
A5: The high temperatures required for the cyclization step can lead to the decomposition of the starting materials and the product, resulting in the formation of dark, tarry materials.[3]
-
Optimize Temperature and Reaction Time: It is crucial to find a balance between the temperature required for cyclization and the point at which significant degradation occurs.[3][9] A systematic optimization of both temperature and reaction time is recommended.
-
Use a High-Boiling Inert Solvent: Similar to the Conrad-Limpach synthesis, using a high-boiling inert solvent like Dowtherm A or diphenyl ether can provide more uniform heating and minimize charring.[3]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to discoloration and tar formation.[3]
| Parameter | Recommended Condition | Rationale |
| Temperature | 250-300°C | To provide sufficient energy for the thermal cyclization.[3] |
| Solvent | Dowtherm A, diphenyl ether | High-boiling and inert, ensures even heating and prevents charring.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes oxidative side reactions.[3] |
| Heating Method | Conventional or Microwave | Microwave heating can offer faster reaction times and improved yields.[3][9] |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields in 4-oxo-quinoline synthesis.
Purification Challenges
Q6: My crude 4-oxo-quinoline product is a viscous oil or is difficult to crystallize. What purification strategies can I employ?
A6: The purification of 4-oxo-quinolines can be challenging due to their physical properties and the presence of impurities.
-
Column Chromatography: If the product is a viscous oil, purification by column chromatography is a standard approach.[3]
-
Solvent Removal: If a high-boiling solvent was used in the reaction, ensure it is thoroughly removed under high vacuum, as residual solvent can prevent crystallization.[3]
-
Trituration: Attempt to induce crystallization by triturating the crude oil with a non-polar solvent such as hexane or petroleum ether.[3] This can help to remove non-polar impurities and encourage the product to solidify.
-
Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol, acetic acid, or DMF/water) can be an effective method for purification.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. wikiwand.com [wikiwand.com]
- 9. ablelab.eu [ablelab.eu]
Technical Support Center: Purification of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 13721-01-2). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important synthetic intermediate. As a key building block in the synthesis of therapeutics, such as novel HIV-1 integrase inhibitors, its purity is paramount.[1][2] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure you achieve the highest purity for your downstream applications.
Physicochemical Profile
Understanding the fundamental properties of this compound is the first step in designing a successful purification strategy. Its structure, featuring both a carboxylic acid and a quinolone core, dictates its solubility and reactivity.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇NO₃ | [3][4] |
| Molecular Weight | 189.17 g/mol | [1][3] |
| Appearance | Off-white to light yellow solid/powder | [1][3] |
| Melting Point | 269-270 °C | [1][3] |
| pKa (Predicted) | 0.80 ± 0.20 | [1][3] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [1][3] |
| Slightly soluble in water; miscible with ethanol, toluene, ethyl acetate | [3][5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities are typically process-related and depend on the synthetic route. A common synthesis involves the hydrolysis of ethyl 4-hydroxyquinoline-3-carboxylate.[6][7] Therefore, the most frequent impurity is the unreacted starting ester. Other potential impurities include by-products from the preceding cyclization step (e.g., from a Gould-Jacobs reaction), such as aniline or related derivatives.[8]
Q2: What is the best general-purpose purification technique for this compound?
A2: For most lab-scale purifications, recrystallization is a highly effective and economical first-pass technique. However, if the crude product contains significant amounts of structurally similar or non-acidic impurities, a multi-step approach combining acid-base extraction followed by recrystallization is superior.[8][9]
Q3: How can I effectively monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time, qualitative monitoring.[8] For quantitative assessment and final purity confirmation, High-Performance Liquid Chromatography (HPLC) is the standard method.[8][10] A sharp melting point range close to the literature value (269-270 °C) also indicates high purity.[8]
Purification Workflow & Decision Diagram
The following diagram outlines a logical workflow for purifying crude this compound, from initial assessment to final product isolation.
Caption: General purification workflow for this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Low purity after recrystallization; multiple spots on TLC.
-
Q: My product's purity is still low after recrystallization. What's the likely cause?
-
A: This often occurs when impurities have similar solubility profiles to the target compound in the chosen solvent. The starting material, ethyl 4-hydroxyquinoline-3-carboxylate, is a common culprit. Another possibility is that the impurity co-precipitated with your product.
-
-
Q: How can I resolve this?
-
A: Solution 1: Acid-Base Extraction. This is a highly effective method to separate the acidic target compound from neutral impurities like the starting ester.[8] By dissolving the crude mixture in an organic solvent and extracting with a weak aqueous base (e.g., sodium bicarbonate), the carboxylic acid is converted to its water-soluble salt. The organic layer containing neutral impurities is discarded. The aqueous layer is then acidified to re-precipitate the pure product.[9]
-
A: Solution 2: Solvent System Change. Experiment with different solvent systems for recrystallization. Since the compound is slightly soluble in methanol and DMSO, a mixed solvent system might provide the differential solubility needed.[1][3] Perform a small-scale solvent screen to identify an optimal system where the compound is soluble when hot but sparingly soluble when cold.
-
Problem 2: The compound "oils out" during recrystallization instead of forming crystals.
-
Q: I dissolved my compound in hot solvent, but upon cooling, it formed an oil, not a solid. Why?
-
A: "Oiling out" typically happens for one of three reasons:
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution as a supersaturated liquid before it has time to form an ordered crystal lattice.[11]
-
High Concentration: The solution may be too concentrated, leading to precipitation above the compound's melting point in the solvent mixture.[11]
-
Inappropriate Solvent: The chosen solvent may be too "good," meaning the compound has some residual solubility even at low temperatures, hindering crystal nucleation.[11]
-
-
-
Q: What steps can I take to promote crystal formation?
-
A: Solution 1: Slow Cooling. Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also help.
-
A: Solution 2: Adjust Concentration. If oiling persists, heat the mixture to redissolve the oil, add a small amount of additional hot solvent to slightly dilute the solution, and then attempt to cool slowly again.[11]
-
A: Solution 3: Add a Seed Crystal. If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled solution can provide a nucleation point for crystallization to begin.
-
Troubleshooting Recrystallization Failure
Caption: Troubleshooting flowchart for common recrystallization issues.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral organic impurities.
-
Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent like ethyl acetate (200 mL). If solubility is an issue, gentle warming may be required.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution (200 mL). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. The deprotonated product will be in the upper aqueous layer as its sodium salt. Drain the lower organic layer, which contains the neutral impurities.
-
Wash (Optional): To ensure complete removal of impurities, wash the aqueous layer with a fresh portion of ethyl acetate (50 mL). Discard the organic wash.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify the solution by adding 2N HCl dropwise while stirring. The product will precipitate out as a solid. Monitor the pH with litmus paper or a pH meter until it reaches approximately pH 4.[6][7]
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.[12]
-
Drying: Dry the purified product under high vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol is suitable for material that is already relatively pure (>90-95%).
-
Solvent Selection: Choose a suitable solvent or solvent pair. Given its properties, a mixture like ethanol/water or dissolving in hot DMSO followed by the addition of an anti-solvent like water could be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is a critical step to maximize yield. Use boiling chips to ensure smooth boiling.[12]
-
Decoloration (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.[12] Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the pure crystals in a vacuum oven.
Purity Assessment
Confirming the purity of the final product is a critical final step.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (containing an acid modifier like trifluoroacetic acid) is a good starting point.[8][10] Purity should ideally be ≥99%.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and reveal the presence of any proton- or carbon-containing impurities. The ¹H NMR spectrum in DMSO-d₆ should show characteristic peaks as reported in the literature.[6]
-
Melting Point Analysis: A sharp melting point range that matches the literature value (269-270 °C) is a strong indicator of high purity.[1][8] A broad or depressed melting point suggests the presence of impurities.
References
- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. nbinno.com [nbinno.com]
- 3. China this compound CAS:13721-01-2 Manufacturer, Supplier | Zhonghan [xsu.com]
- 4. This compound | 13721-01-2 | FO139455 [biosynth.com]
- 5. zhonghanchemical.com [zhonghanchemical.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 13721-01-2 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. US4822801A - this compound derivative as antibacterial agents - Google Patents [patents.google.com]
- 10. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. famu.edu [famu.edu]
Technical Support Center: Scale-Up of 4-Oxo-quinoline-3-carboxylic Acid Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of 4-oxo-quinoline-3-carboxylic acid and its derivatives. This guide is designed for researchers, chemists, and process development professionals to navigate the common and often complex challenges encountered when scaling this synthesis from the bench to pilot plant and beyond. We will focus primarily on the most prevalent synthetic route, the Gould-Jacobs reaction, providing in-depth troubleshooting advice, validated protocols, and critical scale-up considerations.
Process Overview: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust and widely used method for constructing the quinolin-4-one backbone.[1] It classically involves three key stages: the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEMM), a high-temperature thermal cyclization, and subsequent saponification of the resulting ester to yield the final carboxylic acid.[1][2]
Caption: Workflow of the Gould-Jacobs synthesis for 4-oxo-quinoline-3-carboxylic acid.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Part 1: The Condensation Reaction
This initial step involves the reaction of an aniline with diethyl ethoxymethylenemalonate (DEEMM) to form the key intermediate, diethyl (anilinomethylene)malonate.
Q1: My yield of the diethyl (anilinomethylene)malonate intermediate is low. What are the common causes?
A1: Low yield in this step is typically due to incomplete reaction, side reactions, or suboptimal conditions. Consider the following:
-
Reagent Quality: Ensure you are using freshly distilled aniline and high-purity DEEMM. Impurities in the aniline can interfere with the reaction.[3]
-
Reaction Time & Temperature: The condensation is often performed by heating the neat reagents on a steam bath for a couple of hours.[4] Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. Extending the reaction time may be necessary for less reactive anilines.
-
Removal of Ethanol: The reaction produces ethanol as a byproduct. On a large scale, failure to effectively remove it can slow the reaction or prevent it from reaching completion. Applying a vacuum after the initial heating phase can help drive the equilibrium towards the product.[4]
Q2: The condensation reaction with my substituted aniline is very slow. How can I accelerate it?
A2: The nucleophilicity of the aniline is key. Electron-withdrawing groups on the aniline ring will significantly slow down the reaction.
-
Catalysis: While often run neat, for deactivated anilines, consider using a catalytic amount of a mild acid like p-toluenesulfonic acid (p-TSA) to facilitate the initial nucleophilic attack.
-
Temperature Increase: You can moderately increase the temperature (e.g., from 100°C to 120-130°C), but be cautious. Excessive heat can lead to side reactions or decomposition, especially with sensitive substrates.
Part 2: The Thermal Cyclization
This is often the most challenging step, requiring high temperatures to induce intramolecular cyclization to form the quinolone ring system.
Q3: My cyclization reaction is not proceeding to completion, resulting in a very low yield. What should I do?
A3: This is a common and critical issue. The primary factor is almost always temperature.
-
Insufficient Temperature: The cyclization requires very high temperatures, typically around 250°C.[1][5] If your heating setup cannot achieve and maintain this temperature consistently, the reaction will fail or be incomplete.
-
Heat Transfer at Scale: On a larger scale, achieving uniform heating is difficult. Hotspots can cause decomposition, while cold spots will not react. The use of a high-boiling, inert solvent is the standard industrial solution. Solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil provide excellent heat transfer and stable temperature control.[6]
-
Microwave Chemistry: For smaller scales, microwave-assisted synthesis can be highly effective, providing rapid and uniform heating that can dramatically shorten reaction times and improve yields compared to conventional heating.[6][7]
Q4: I am observing significant tar formation and my product is a dark, viscous oil instead of a solid. How can I prevent this?
A4: Tar formation is a direct result of thermal decomposition at the high temperatures required for cyclization.[6]
-
Precise Temperature Control: Overheating is the primary culprit. A careful balance between temperature and reaction time is crucial. It is highly recommended to perform small-scale optimization experiments to find the ideal conditions for your specific substrate.[6]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to tar formation.
-
Solvent Choice: As mentioned, using a high-boiling inert solvent helps to prevent localized overheating and ensures even heat distribution.[6]
Caption: Troubleshooting decision tree for low yield in the thermal cyclization step.
Q5: When using an asymmetrically substituted aniline, I get a mixture of regioisomers. How can I control this?
A5: This is a fundamental challenge of the Gould-Jacobs reaction. Cyclization can occur at either ortho position of the aniline. The ratio of products is controlled by both steric and electronic factors.[1]
-
Steric Hindrance: Cyclization is generally favored at the less sterically hindered ortho position. A bulky substituent will direct the reaction to the opposite side.
-
Electronic Effects: Electron-donating groups can activate an ortho position, while electron-withdrawing groups deactivate it, influencing the site of cyclization.
-
Acid Catalyst: In some cases, changing the cyclization promoter from heat alone to a strong acid like Polyphosphoric Acid (PPA) can alter the ratio of regioisomers formed.[8]
-
Strategy: If you cannot achieve the desired regioselectivity, you may need to accept the mixture and plan for a challenging purification step (e.g., fractional crystallization or chromatography) or redesign the synthesis to use a starting material that avoids this ambiguity.
Part 3: Saponification and Purification
The final steps involve converting the ethyl ester to the carboxylic acid and isolating the pure product.
Q6: The hydrolysis of my ethyl ester is slow or incomplete. How can I drive it to completion?
A6: Incomplete hydrolysis leaves a difficult-to-remove impurity.
-
Sufficient Base: Ensure you are using a sufficient molar excess of the base (typically 1-2 equivalents of NaOH or KOH).
-
Solvent and Temperature: The reaction is often run in an aqueous/alcoholic mixture under reflux. Ensure the temperature is high enough and the reaction time is sufficient (monitor by TLC/HPLC). For very stubborn esters, increasing the concentration of the base or the reaction temperature may be necessary.[9]
-
Solubility: At scale, the sodium or potassium salt of the product may precipitate, limiting its contact with the base. Ensure efficient stirring to maintain a homogenous slurry.
Q7: My final product is difficult to purify. What are the likely impurities and how can I remove them?
A7: Purity is critical for downstream applications. Common impurities include unreacted starting ester, byproducts from the cyclization, and salts from the workup.
-
Acid-Base Extraction: This is a highly effective purification technique for this class of compounds.[5] Dissolve the crude product in a basic aqueous solution (e.g., dilute NaOH). The acidic product will form a water-soluble salt. This solution can then be washed with an organic solvent (like dichloromethane or ethyl acetate) to remove neutral or basic organic impurities. Afterward, carefully acidify the aqueous layer (e.g., with HCl or acetic acid) to re-precipitate the purified carboxylic acid, which can then be collected by filtration.
-
Recrystallization: Once a reasonably pure solid is obtained, recrystallization is the final step. Solvents like ethanol, acetic acid, or DMF/water mixtures are commonly used.[6][10]
Part 4: Scale-Up and Safety Considerations
Q8: What are the primary safety concerns when scaling up this synthesis?
A8: Safety must be the top priority during scale-up.
-
Thermal Hazards: The initial condensation can be exothermic, and the cyclization requires extremely high temperatures.[8] A thorough thermal hazard assessment (e.g., using reaction calorimetry) is essential to understand heat flow and plan for adequate cooling and heating capacity in the reactor.
-
Reagent Toxicity: Quinoline and its derivatives can be harmful if swallowed or in contact with skin and are suspected of causing genetic defects.[11] Aniline is also toxic. Always handle these chemicals in a well-ventilated area (e.g., a fume hood) and use appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.[11][12]
-
Pressure Build-up: Heating reactions in a sealed reactor can lead to dangerous pressure build-up. Ensure the reactor is properly vented.
Key Experimental Protocols
Protocol 1: Synthesis of Diethyl (anilinomethylene)malonate (Intermediate)
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine freshly distilled aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1-1.2 eq).
-
Heat the mixture with stirring on a steam bath or in an oil bath at 100-110°C for 2-3 hours.
-
Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Once the aniline is consumed, cool the reaction mixture slightly and apply a vacuum to remove the ethanol formed during the reaction.
-
The resulting oil or low-melting solid can often be used directly in the next step without further purification. If purification is needed, it can be recrystallized from ethanol or hexane.[4]
Protocol 2: Thermal Cyclization to Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
-
CAUTION: This reaction is performed at very high temperatures. Ensure proper safety precautions and equipment are used.
-
Set up a reaction vessel suitable for high temperatures, equipped with a mechanical stirrer, a high-temperature thermometer, and a reflux condenser under a nitrogen atmosphere.
-
Add a high-boiling solvent such as Dowtherm A to the vessel. Heat the solvent to a stable temperature of 250-260°C.
-
Slowly add the crude diethyl (anilinomethylene)malonate from Protocol 1 to the hot solvent with vigorous stirring. The addition should be controlled to maintain the reaction temperature.
-
Hold the reaction at 250°C for 30-60 minutes after the addition is complete. Monitor by TLC/HPLC until the starting material is consumed.
-
Cool the reaction mixture to below 100°C. Add a non-polar solvent like hexane or petroleum ether to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling reaction solvent, and dry under vacuum.[6]
Protocol 3: Saponification to 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
-
In a round-bottom flask, suspend the crude ethyl ester from Protocol 2 (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (1.5-2.0 eq) as a concentrated aqueous solution.
-
Heat the mixture to reflux with stirring. The reaction is typically complete within 2-4 hours. Monitor the disappearance of the starting ester by TLC/HPLC.
-
After cooling to room temperature, filter the mixture if a solid sodium salt has formed.
-
Place the filtrate (or the redissolved salt) in an ice bath and acidify slowly with concentrated hydrochloric acid or acetic acid to pH 2-3.
-
A precipitate of the final product will form. Stir the slurry in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by filtration, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
Summary of Reaction Parameters
| Step | Key Parameters & Variables | Common Issues | Potential Solutions |
| 1. Condensation | Temperature: 100-120°CReagents: Aniline, DEEMMConditions: Neat or with catalyst | Incomplete reaction, slow kinetics with deactivated anilines. | Increase reaction time, use slight excess of DEEMM, remove ethanol under vacuum, consider mild acid catalyst. |
| 2. Cyclization | Temperature: 250-260°CConditions: High-boiling solvent (Dowtherm A), inert atmosphere | Low yield, tar formation, regioisomer mixtures. | Ensure accurate high-temperature control, optimize time, use inert atmosphere, accept isomer mixture for purification or redesign synthesis. |
| 3. Saponification | Reagents: NaOH or KOHSolvent: Aqueous EthanolTemperature: Reflux | Incomplete hydrolysis, product degradation. | Use sufficient excess of base, ensure adequate reaction time, avoid excessively harsh conditions. |
| 4. Purification | Method: Acid-Base Extraction, RecrystallizationSolvents: NaOH(aq), HCl(aq), Ethanol, DMF | Presence of starting ester, colored impurities. | Perform careful acid-base workup to remove neutral impurities, recrystallize from appropriate solvents. |
References
- 1. mdpi.com [mdpi.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ablelab.eu [ablelab.eu]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 11. lobachemie.com [lobachemie.com]
- 12. nj.gov [nj.gov]
Technical Support Center: Navigating the NMR Spectra of 4-Oxo-Quinolines for Impurity Identification
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of 4-oxo-quinolines. This resource is designed to address the common challenges encountered during the analysis of NMR spectra, with a specific focus on the identification of impurities. Drawing from established synthetic methodologies and spectroscopic principles, this guide provides practical, in-depth troubleshooting strategies and frequently asked questions to ensure the integrity of your research.
Introduction: The Challenge of Purity in 4-Oxo-Quinolone Synthesis
The 4-oxo-quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Syntheses, such as the widely employed Gould-Jacobs reaction, can present challenges in achieving high purity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of the desired product and identifying any residual impurities. However, interpreting the often-complex spectra requires a nuanced understanding of the potential contaminants, which can range from unreacted starting materials and intermediates to unforeseen side products.
This guide will equip you with the knowledge to confidently identify these impurities, troubleshoot your purification processes, and ensure the quality of your compounds.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows more signals than expected for my 4-oxo-quinoline product. What are the likely culprits?
A1: The presence of extra signals in your ¹H NMR spectrum typically points to one or more of the following:
-
Residual Solvents: Solvents used in the reaction or purification steps are the most common impurities.
-
Unreacted Starting Materials: Incomplete reactions can leave behind starting materials, which will be visible in the NMR spectrum.
-
Reaction Intermediates: Depending on the reaction workup, stable intermediates may persist in the final product.
-
Side Products: Competing reaction pathways can lead to the formation of undesired byproducts.
-
Tautomerism: 4-oxo-quinolines can exist in equilibrium with their 4-hydroxyquinoline tautomer, leading to two sets of signals. The position of this equilibrium is solvent and temperature-dependent.[2]
Q2: How can I differentiate between the 4-oxo-quinoline and the 4-hydroxyquinoline tautomer in the ¹H NMR spectrum?
A2: The tautomeric equilibrium between the 4-oxo (keto) and 4-hydroxy (enol) forms is a key feature of this class of compounds. Distinguishing between them in an NMR spectrum is crucial.
-
4-Oxo-quinoline (Keto form): This tautomer will typically show a signal for the proton at the C3 position. For the parent 4-oxo-1,4-dihydroquinoline, this signal appears as a doublet at approximately 6.1 ppm in DMSO-d₆.[3]
-
4-Hydroxyquinoline (Enol form): This tautomer is characterized by the presence of a hydroxyl (-OH) proton, which is often a broad singlet and its chemical shift can vary depending on concentration and solvent. The proton at C3 will also be in a different chemical environment. For 4-hydroxyquinoline, the C3-H appears around 6.115 ppm in DMSO-d₆, and a broad signal for the OH and NH protons can be seen at higher chemical shifts (e.g., ~11.9 ppm).[3]
A D₂O exchange experiment can be definitive. Adding a drop of D₂O to your NMR sample will cause the exchangeable -OH and -NH protons to be replaced by deuterium, leading to the disappearance of their signals in the ¹H NMR spectrum.
Q3: I suspect I have unreacted starting materials from a Gould-Jacobs synthesis. What characteristic signals should I look for?
A3: The Gould-Jacobs reaction typically involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM).[4]
-
Aniline: Unsubstituted aniline shows characteristic aromatic signals in the range of 6.5-7.5 ppm. The chemical shifts of substituted anilines will vary depending on the nature and position of the substituents.[5][6]
-
Diethyl Ethoxymethylenemalonate (DEEM): This starting material has a distinct set of signals. You can expect a triplet for the methyl protons of the ethyl groups around 1.3 ppm, a quartet for the methylene protons of the ethyl groups around 4.2 ppm, and a singlet for the ethoxy methylene protons.[3][7]
The workflow for identifying these impurities is outlined in the diagram below:
Caption: Workflow for systematic impurity identification in ¹H NMR spectra.
Troubleshooting Guide: A Deeper Dive into Impurity Signatures
This section provides a more detailed breakdown of common impurities and their expected ¹H NMR signatures.
Common Solvent and Reagent Impurities
The following table summarizes the approximate ¹H NMR chemical shifts of common laboratory solvents and reagents that may appear as impurities. Note that these values can vary slightly depending on the deuterated solvent used and the sample concentration.
| Impurity | Chemical Shift (ppm) | Multiplicity | Notes |
| Acetone | ~2.17 | singlet | Common cleaning solvent. |
| Dichloromethane | ~5.30 | singlet | Common extraction solvent. |
| Diethyl ether | ~1.21 (t), ~3.48 (q) | triplet, quartet | Common extraction solvent. |
| Ethyl acetate | ~1.25 (t), ~2.04 (s), ~4.12 (q) | triplet, singlet, quartet | Common chromatography and extraction solvent. |
| Hexane | ~0.88, ~1.26 | multiplet, multiplet | Common chromatography solvent. |
| Toluene | ~2.34 (s), ~7.2 (m) | singlet, multiplet | High-boiling solvent. |
| Water | 1.0 - 5.0 | broad singlet | Present in non-anhydrous solvents or from workup. |
Data compiled from various sources, including Gottlieb, H. E., et al. (1997).[8]
Impurities from the Gould-Jacobs Synthesis
The Gould-Jacobs reaction provides a clear pathway for anticipating potential impurities.
Caption: Potential impurities arising from the Gould-Jacobs synthesis.
1. Unreacted Starting Materials:
-
Anilines: The aromatic protons of aniline typically appear between 6.5 and 7.5 ppm. The exact chemical shifts are highly dependent on the substitution pattern on the aromatic ring.[9]
-
Diethyl Ethoxymethylenemalonate (DEEM):
-
CH₃ (of ethyl groups): Triplet around 1.3 ppm.
-
CH₂ (of ethyl groups): Quartet around 4.2 ppm.
-
=CH-O-CH₂: Quartet around 4.1 ppm.
-
=CH: Singlet around 7.5 ppm.
-
2. Reaction Intermediate: Diethyl 2-(anilinomethylene)malonate
-
NH proton: A broad singlet, likely in the downfield region (> 8 ppm), potentially showing coupling to the vinyl proton.
-
Vinyl proton (=CH-N): A doublet in the region of 7.5-8.5 ppm.
-
Ester ethyl groups: Triplets and quartets similar to DEEM, but likely shifted due to the change in the electronic environment.
-
Aniline aromatic protons: Shifted compared to the starting aniline due to the new substituent.
3. Potential Side Products:
-
N-acylation of Aniline: If acetic anhydride or a similar acylating agent is used in a modified synthesis, you might see N-phenylacetamide or related byproducts. N-methyl-N-phenylacetamide, for example, shows a methyl singlet around 1.9 ppm and another methyl singlet around 3.3 ppm.[10]
-
Self-condensation of DEEM: Under certain conditions, DEEM could potentially undergo self-condensation, leading to more complex byproducts, though this is less common.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Dissolution: Accurately weigh approximately 5-10 mg of your purified 4-oxo-quinoline sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This is crucial to avoid poor shimming and broad lines.
-
Transfer to NMR Tube: Carefully transfer the solution to the NMR tube to a height of approximately 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: D₂O Exchange for Identifying Exchangeable Protons
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake: Cap the tube securely and shake gently for about 30 seconds to ensure mixing.
-
Re-acquire Spectrum: Immediately re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The signals corresponding to exchangeable protons (e.g., -OH, -NH) will have disappeared or significantly decreased in intensity in the second spectrum.
Authoritative Grounding & Comprehensive References
This guide is grounded in established principles of NMR spectroscopy and synthetic organic chemistry. The following references provide further in-depth information.
References
- 1. Gould-Jacobs Reaction [drugfuture.com]
- 2. Diethyl 2-ethyl-2-phenylmalonate(76-67-5) 1H NMR [m.chemicalbook.com]
- 3. Diethyl ethoxymethylenemalonate (87-13-8) 1H NMR spectrum [chemicalbook.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Diethyl (ethoxymethylene)malonate | C10H16O5 | CID 6871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ablelab.eu [ablelab.eu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Acetamide, N-methyl-N-phenyl- [webbook.nist.gov]
Technical Support Center: Optimizing HPLC Methods for 4-Oxo-Quinoline Isomer Separation
Welcome to the technical support center dedicated to the nuanced challenge of separating 4-oxo-quinoline isomers by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of isomer resolution. Here, we move beyond generic protocols to explain the fundamental principles that govern separation, empowering you to make informed decisions and develop robust, reliable methods.
Troubleshooting Guide: From Tailing Peaks to Elusive Isomers
This section addresses common issues encountered during the separation of 4-oxo-quinoline isomers. Each problem is broken down into its likely causes and actionable solutions, grounded in chromatographic theory.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q1: Why are my 4-oxo-quinoline isomer peaks tailing?
A1: Peak tailing for 4-oxo-quinolines, which are often basic compounds, is frequently caused by secondary interactions between the analyte and acidic residual silanol groups (Si-OH) on the silica-based stationary phase.[1] This creates a mixed-mode retention mechanism, where some molecules are retained longer than others, resulting in a tailed peak.[1] High analyte concentrations can also lead to column overload and subsequent peak tailing.[1]
Solutions:
-
Mobile Phase pH Adjustment: A critical parameter for controlling peak shape is the mobile phase pH.[2][3][4] For basic compounds like many 4-oxo-quinolines, operating at a low pH (typically 2.5-3.5) suppresses the ionization of silanol groups, minimizing their interaction with the protonated analyte molecules.[1]
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can effectively mask the active silanol sites, preventing them from interacting with your isomers.[1][2]
-
Column Selection: Employing an end-capped column, where residual silanol groups have been chemically deactivated, is highly recommended.[1]
-
Sample Concentration: If column overload is suspected, try diluting your sample to see if the peak shape improves.[1][5]
Q2: My peaks are fronting. What are the likely causes?
A2: Peak fronting is less common than tailing but can be caused by several factors:
-
Sample Overload: Injecting too much of a sample can saturate the stationary phase, leading to peak fronting.[1]
-
Low Column Temperature: In some cases, operating at a lower than optimal temperature can contribute to this issue.[1]
-
Incompatible Sample Solvent: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause the initial band of analyte to travel too quickly through the column, resulting in a fronting peak.[1] The best practice is to dissolve your sample in the mobile phase whenever possible.[1]
Problem 2: Poor Resolution or Complete Co-elution of Isomers
Q1: I'm not achieving baseline separation of my 4-oxo-quinoline isomers. How can I improve resolution?
A1: Improving the resolution between closely eluting isomers requires a systematic approach to optimizing your chromatographic conditions.
-
Optimize Mobile Phase pH: The ionization state of 4-oxo-quinoline isomers is pH-dependent.[4][6] Fine-tuning the mobile phase pH can alter the charge of the isomers, leading to differential interactions with the stationary phase and improved selectivity.[4][6]
-
Change the Organic Modifier: Acetonitrile and methanol offer different selectivities due to their distinct chemical properties.[1] If you are using one, switching to the other may enhance the separation.[1]
-
Adjust Gradient Slope (for gradient elution): A shallower gradient can increase the separation between peaks.
-
Column Chemistry: If mobile phase optimization is insufficient, consider a different stationary phase. A C18 column is a common starting point, but for isomers, alternative phases like phenyl-hexyl or embedded polar group (EPG) columns can offer different selectivities.[7][8] For chiral isomers, a chiral stationary phase (CSP) is essential.[9][10]
Experimental Protocol: Systematic Approach to Method Development
This protocol outlines a structured workflow for developing an HPLC method for 4-oxo-quinoline isomer separation.
Objective: To achieve baseline resolution (Rs > 1.5) of 4-oxo-quinoline isomers.
Materials:
-
HPLC system with UV or MS detector
-
Analytical columns (e.g., C18, Phenyl-Hexyl, Chiral Stationary Phase if applicable)
-
HPLC-grade solvents (Acetonitrile, Methanol, Water)
-
Mobile phase additives (e.g., Formic acid, Acetic acid, Triethylamine)
-
Isomer standards
Workflow:
Caption: A systematic workflow for HPLC method development for 4-oxo-quinoline isomer separation.
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column to start with for separating positional isomers of 4-oxo-quinoline?
A1: A C18 column is a robust and versatile starting point for reversed-phase chromatography of many small organic molecules, including 4-oxo-quinolines.[7] However, if the isomers have very similar hydrophobicity, a phenyl-hexyl column can provide alternative selectivity through pi-pi interactions. For more polar isomers, a column with an embedded polar group might be beneficial.
Q2: How do I separate enantiomers of a chiral 4-oxo-quinoline?
A2: The separation of enantiomers requires a chiral environment. This can be achieved in several ways:[9][11]
-
Chiral Stationary Phases (CSPs): This is the most direct and common approach.[9] CSPs based on polysaccharides (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.[10]
-
Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column.
-
Pre-column Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[11]
Q3: What role does the buffer in the mobile phase play?
A3: A buffer is crucial for maintaining a constant mobile phase pH, which is essential for reproducible retention times and peak shapes, especially when dealing with ionizable compounds like 4-oxo-quinolines.[1] The buffer should have a pKa within +/- 1 pH unit of the desired mobile phase pH to ensure adequate buffering capacity.[1]
Q4: Which organic solvent is generally better for quinolone separation: acetonitrile or methanol?
A4: Both acetonitrile and methanol are effective organic modifiers in reversed-phase HPLC. Acetonitrile typically has a lower viscosity, which results in lower backpressure, and a lower UV cutoff, which can be advantageous for detection at low wavelengths.[1] However, methanol can offer different selectivity and may provide better separation for certain quinolones.[1] The optimal choice often requires empirical testing to determine which solvent provides the best chromatography for the specific isomers of interest.[1]
Data Summary Table: Starting Conditions for Isomer Separation
| Isomer Type | Recommended Column | Initial Mobile Phase (Aqueous:Organic) | Key Optimization Parameter |
| Positional | C18 or Phenyl-Hexyl | Water with 0.1% Formic Acid : Acetonitrile | Mobile Phase pH, Organic Modifier |
| Chiral | Chiral Stationary Phase (e.g., Polysaccharide-based) | Hexane:Isopropanol (Normal Phase) or ACN:Buffered Aqueous (Reversed Phase) | Chiral Selector, Mobile Phase Composition |
Troubleshooting Logic Flowchart
Caption: A flowchart for troubleshooting common issues in the HPLC separation of 4-oxo-quinoline isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 8. HPLC Column Selection Guide [scioninstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
preventing decarboxylation during quinolone synthesis
A-Z Guide for Preventing Decarboxylation in Quinolone Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with unwanted decarboxylation during quinolone synthesis. As a Senior Application Scientist, my goal is to provide you with not only procedural solutions but also the underlying chemical principles to empower your experimental design and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing significant loss of my quinolone-4-carboxylic acid product and detecting the decarboxylated analogue. What is the primary cause, especially in a Gould-Jacobs reaction?
Answer:
This is a classic and frequently encountered issue in quinolone synthesis, particularly when using thermal cyclization methods like the Gould-Jacobs reaction. The primary culprit is almost always excessive heat applied during the intramolecular cyclization step.[1][2]
Causality & Mechanism:
The Gould-Jacobs reaction involves the thermal cyclization of an anilidomethylenemalonate intermediate at high temperatures, often exceeding 250°C, to form the quinoline ring.[1][2][3] The desired product of this cyclization is typically a 4-oxoquinoline-3-carboxylate ester. Following hydrolysis, you obtain the quinolone-4-carboxylic acid. However, this target molecule contains a β-keto acid moiety, which is inherently susceptible to thermal decarboxylation.[4] The reaction proceeds through a cyclic, concerted transition state, leading to the loss of carbon dioxide (CO2) and the formation of a 4-quinolinone.[4][5]
Question 2: How can I precisely control the temperature to prevent decarboxylation during the cyclization step?
Answer:
Precise temperature control is paramount. The goal is to find the "sweet spot" that allows for efficient cyclization without initiating significant decarboxylation.[6][7]
Expertise & Field-Proven Insights:
-
High-Boiling Point Solvents: Using inert, high-boiling point solvents such as diphenyl ether or Dowtherm A provides a stable and evenly distributed heat bath.[3][6] This is far superior to neat (solvent-free) heating, which can create localized hotspots leading to product degradation.[6]
-
Microwave-Assisted Synthesis: Modern microwave reactors offer rapid and uniform heating, allowing for precise temperature control and significantly shorter reaction times.[2][7] This minimizes the window for thermal degradation and decarboxylation.[7]
Data-Driven Optimization:
Systematic optimization of reaction conditions is crucial.[8][] Below is a table illustrating how temperature and time can be optimized, based on data from microwave-assisted Gould-Jacobs reactions.[7]
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | Observations |
| 1 | 250 | 20 | 5 | 1 | Incomplete cyclization. |
| 2 | 300 | 20 | 24 | 28 | Significant decarboxylation and degradation observed.[7] |
| 3 | 300 | 5 | 17 | 47 | Optimal balance between cyclization and minimizing side reactions.[7] |
This data demonstrates that a shorter reaction time at a higher temperature can yield better results than prolonged heating at a slightly lower temperature.
Experimental Protocol: Microwave-Assisted Gould-Jacobs Cyclization [7]
-
Reactant Setup: In a microwave-safe vial, combine the aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 6.0 mmol).
-
Microwave Irradiation: Place the vial in a microwave reactor and heat the mixture to the optimized temperature (e.g., 300°C) for the optimized time (e.g., 5 minutes).
-
Workup: Cool the reaction mixture to room temperature.
-
Precipitation: Add a cold solvent like acetonitrile to precipitate the product.
-
Isolation: Filter the solid, wash with cold solvent, and dry under vacuum.
Question 3: Beyond temperature, what other strategies can I employ to mitigate decarboxylation? Are there alternative reagents?
Answer:
Absolutely. If thermal methods are consistently problematic, chemical activation provides a milder and often more efficient alternative.
Trustworthiness & Self-Validating Systems:
The use of a cyclizing agent like Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is a well-established and reliable method for promoting cyclization under significantly milder conditions than thermal cyclization.[1][10][11] This approach avoids the high temperatures that lead to decarboxylation.[10][11]
Mechanism of Action with Eaton's Reagent:
Eaton's reagent acts as a powerful dehydrating and condensing agent.[12] It facilitates the intramolecular acylation (cyclization) of the enamine intermediate at temperatures often below 100°C, thus preserving the carboxylic acid group.
Workflow: Preventing Decarboxylation Here is a logical workflow for troubleshooting and preventing decarboxylation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. ablelab.eu [ablelab.eu]
- 8. crystallizationsystems.com [crystallizationsystems.com]
- 10. A mild and efficient synthesis of 4-quinolones and quinolone heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Oxo-Quinolines & Alternative Reagents
Welcome to the technical support center for the synthesis of 4-oxo-quinoline derivatives. This comprehensive guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently encountered issues in classical and modern synthetic routes, providing expert insights, troubleshooting protocols, and guidance on selecting alternative reagents to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I need to synthesize a 4-oxo-quinoline. Which classical named reaction should I start with?
A: The choice of a classical route—Conrad-Limpach, Knorr, or Camps—largely depends on the desired substitution pattern and the available starting materials.
-
Conrad-Limpach Synthesis: This is your go-to method for producing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-oxo-quinolines) by condensing anilines with β-ketoesters.[1] It is particularly useful when you need substitution at the 2-position and on the benzene ring. The reaction is typically performed at high temperatures.[2]
-
Knorr Quinoline Synthesis: This route reliably yields 2-hydroxyquinolines . It involves the cyclization of β-ketoanilides in the presence of a strong acid.[3] If your target has a substituent at the 2-position and you are starting from a β-ketoanilide, this is the preferred method.
-
Camps Cyclization: This is a versatile method that can yield either 2-hydroxyquinolines or 4-hydroxyquinolines from o-acylaminoacetophenones, depending on the reaction conditions and the base used.[4] A stronger base tends to favor the formation of the 4-quinolone isomer.[5]
Q2: My classical synthesis is giving low yields and requires harsh conditions. What are the main alternative strategies I should consider?
A: Modern synthetic chemistry offers several powerful alternatives to overcome the limitations of classical methods:
-
Microwave-Assisted Synthesis: This is a key enabling technology for quinoline synthesis. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by ensuring uniform and rapid heating.[6][7] It is applicable to many classical named reactions, including the Friedländer and Skraup syntheses.[6]
-
Transition-Metal-Catalyzed Reactions: Catalytic cycles involving metals like palladium, copper, rhodium, and cobalt have opened up new avenues for quinoline synthesis under milder conditions. These methods often exhibit high efficiency and functional group tolerance but may require careful optimization of ligands and reaction parameters.[8]
-
Nanocatalyzed Protocols: The use of nanocatalysts is an emerging green chemistry approach that can offer high catalytic activity, selectivity, and the potential for catalyst recycling, addressing some of the economic and environmental drawbacks of traditional methods.[9]
Q3: What are the key safety considerations when running high-temperature quinoline syntheses like the Conrad-Limpach?
A: High-temperature reactions, especially those exceeding 250°C, demand rigorous safety protocols.
-
Thermal Stability of Reagents: Be aware of the thermal degradation profiles of your substrates and solvents. Uncontrolled heating can lead to decomposition, pressure buildup, and the formation of tarry byproducts.
-
Choice of Heat-Transfer Fluid: Use a stable, high-boiling solvent like Dowtherm A or mineral oil in a well-ventilated fume hood.[10] Ensure your heating mantle and thermocouple are properly calibrated to prevent thermal runaway.
-
Pressure Management: For sealed-vessel microwave synthesis, always use vessels rated for the expected temperature and pressure and never exceed the manufacturer's recommendations.
Troubleshooting Guides
Guide 1: The Conrad-Limpach Synthesis
This method involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.
Caption: General workflow of the Conrad-Limpach Synthesis.
Problem 1: Very low yield of the desired 4-hydroxyquinoline.
-
Causality: The most common reason for low yields is an inadequate cyclization temperature. This step requires significant thermal energy to overcome the aromaticity of the aniline ring during the electrocyclic ring closure.[2]
-
Solution:
-
Verify Temperature: Ensure your reaction temperature is reaching at least 250°C.
-
Solvent Choice: The boiling point of the solvent is critical. High-boiling, inert solvents are essential for good yields.[11] If you are using a lower-boiling solvent, consider switching to one of the alternatives listed in the table below. Mineral oil and Dowtherm A are common choices, though they can present challenges in workup.[10] Several less common but effective solvents have also been identified.[10]
-
| Solvent | Boiling Point (°C) | Potential Advantages |
| Mineral Oil | > 275 | Inexpensive, high boiling point.[10] |
| Dowtherm A | 257 | Liquid at room temperature, effective.[10] |
| 1,2,4-Trichlorobenzene | 214 | Good alternative, less viscous than mineral oil.[10] |
| 2-Nitrotoluene | 222 | Effective, relatively inexpensive.[10] |
| 2,6-di-tert-butylphenol | 264 | Clean product, no unpleasant odor.[10] |
Problem 2: Difficulty with product isolation and purification from high-boiling solvents.
-
Causality: High-boiling solvents like mineral oil are difficult to remove by distillation under reduced pressure.
-
Solution: Alternative Workup Procedure
-
Precipitation: After cooling the reaction mixture, add a non-polar solvent like hexanes to precipitate the crude product.
-
Filtration: Collect the solid product by vacuum filtration.
-
Recrystallization: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).[11]
-
Problem 3: Formation of the isomeric 2-hydroxyquinoline.
-
Causality: This is a classic regioselectivity issue. The initial condensation of the aniline with the β-ketoester can occur at either the keto group (kinetic product, leading to the 4-hydroxyquinoline) or the ester group (thermodynamic product, leading to the 2-hydroxyquinoline via the Knorr pathway).[2]
-
Solution: Temperature Control in the First Step
-
Low-Temperature Condensation: Perform the initial condensation at room temperature or below to favor the formation of the kinetic product (attack at the more reactive keto group).[2]
-
Isolate the Intermediate: If possible, isolate the Schiff base/enamine intermediate before proceeding to the high-temperature cyclization to ensure you are starting with the correct precursor.
-
Guide 2: The Knorr Quinoline Synthesis
This synthesis converts a β-ketoanilide to a 2-hydroxyquinoline using a strong acid catalyst.
Problem 1: Competing formation of a 4-hydroxyquinoline.
-
Causality: The amount of acid catalyst can dramatically influence the reaction pathway. With insufficient acid, the β-ketoanilide can fragment, leading to the formation of aniline, which can then react with another molecule of the starting material to produce the 4-hydroxyquinoline isomer.[12]
-
Solution:
-
Use Excess Strong Acid: Employing a large excess of a strong acid like polyphosphoric acid (PPA) or triflic acid favors the direct cyclization to the desired 2-hydroxyquinoline.[12] These strong acids protonate the carbonyls, creating a highly electrophilic intermediate that readily undergoes intramolecular electrophilic aromatic substitution.
-
Choice of Acid: Triflic acid has been recommended as a particularly effective catalyst for this transformation.[12]
-
Guide 3: The Camps Cyclization
This reaction involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone.
Caption: Base selection influences regioselectivity in the Camps Cyclization.
Problem 1: Formation of a mixture of 2-quinolone and 4-quinolone isomers.
-
Causality: The regioselectivity of the Camps cyclization is highly dependent on the choice of base, which determines which α-proton is abstracted to initiate the intramolecular aldol condensation.[5]
-
Solution: Strategic Base Selection
-
For 4-Quinolones (Pathway A): Use a strong base like sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK).[5][13] These bases will preferentially deprotonate the more acidic α-carbon of the ketone, leading to the 4-quinolone product.
-
For 2-Quinolones (Pathway B): Use a weaker base such as cesium carbonate (Cs₂CO₃). This favors deprotonation at the α-carbon of the amide moiety, resulting in the formation of the 2-quinolone.[5]
-
Alternative Reagents and Modern Protocols
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) is a powerful tool for accelerating reactions and improving yields.[7]
Q: How do I adapt a conventional heating protocol for quinoline synthesis to a microwave reactor?
A:
-
Solvent Selection: Choose a solvent with a high dielectric constant for efficient microwave absorption (e.g., DMF, ethanol). Solvent-free conditions can also be highly effective.[7]
-
Temperature and Time Screening: Start with a lower temperature and shorter reaction time than the conventional method and systematically optimize. Monitor the reaction closely by TLC.[7]
-
Catalyst Choice: While some reactions may become catalyst-free under microwave irradiation, others benefit from microwave-stable catalysts like p-toluenesulfonic acid (p-TSA).[7]
This is a general protocol and should be optimized for specific substrates.
-
Reaction Setup: In a microwave-safe reaction vessel, combine the 2-aminoaryl aldehyde or ketone (1 eq) and the carbonyl compound containing an α-methylene group (1.1 eq).
-
Solvent/Catalyst: Add a suitable solvent (e.g., ethanol) and, if required, a catalyst (e.g., a catalytic amount of p-TSA).
-
Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120-160°C) for a specified time (e.g., 5-20 minutes).[6]
-
Work-up: After cooling, remove the solvent under reduced pressure and purify the crude product, typically by recrystallization or column chromatography.
Transition-Metal Catalysis
These methods offer mild and efficient routes to quinolines.
Q: I am considering a metal-catalyzed approach. What are some common pitfalls?
A:
-
Catalyst Deactivation: The catalyst can be deactivated by impurities in the starting materials or by side reactions. Ensure all reagents and solvents are pure and dry.
-
Ligand Sensitivity: The choice of ligand can be critical for reactivity and selectivity. A screening of different ligands may be necessary.
-
Atmosphere Control: Many transition metal catalysts are sensitive to air and moisture. Reactions may need to be run under an inert atmosphere (e.g., nitrogen or argon).
References
- 1. researchgate.net [researchgate.net]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Microwave-Assisted Synthesis of 4-Oxo-Quinoline Derivatives
Welcome to the technical support center for the microwave-assisted synthesis of 4-oxo-quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for this powerful synthetic methodology. Here, we move beyond simple protocols to explain the underlying principles and help you overcome common experimental hurdles.
Introduction: The Power of Microwaves in 4-Oxo-Quinoline Synthesis
The 4-oxo-quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous antibacterial, anticancer, and antimalarial agents.[1] Traditional methods for their synthesis, such as the Gould-Jacobs and Conrad-Limpach reactions, often require high temperatures and long reaction times, which can lead to side product formation and reduced yields.[2][3]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in this field.[4] By utilizing microwave irradiation, we can achieve rapid, uniform heating of the reaction mixture, leading to several key advantages:[5][6]
-
Accelerated Reaction Rates: Reactions that take hours under conventional heating can often be completed in minutes.[4]
-
Increased Yields and Purity: The rapid heating minimizes the time for side reactions to occur, often resulting in cleaner reaction profiles and higher yields.[5]
-
Enhanced Reproducibility: Precise temperature and pressure control in modern microwave reactors ensures consistent and reproducible results.[4]
-
Greener Chemistry: MAOS can often be performed under solvent-free conditions or with more environmentally benign solvents, reducing waste.[4]
This guide will focus on troubleshooting the most common challenges encountered during the microwave-assisted synthesis of 4-oxo-quinolines, with a focus on the Gould-Jacobs and Conrad-Limpach-Knorr type reactions.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive from researchers new to this application:
Q1: What are the primary benefits of using microwave irradiation for synthesizing 4-oxo-quinoline derivatives compared to conventional heating methods?
A1: The main advantages of microwave-assisted synthesis over traditional heating are a significant reduction in reaction time (often from hours to minutes), frequently higher product yields, and improved purity of the final compounds.[7] This is due to the efficient and direct heating of the reaction mixture, which accelerates the reaction rate.[7]
Q2: How should I select an appropriate solvent for my microwave-assisted 4-oxo-quinoline synthesis?
A2: Solvent selection is critical. Polar solvents such as DMF, DMSO, and ethanol are frequently used because they couple effectively with microwave irradiation.[7] However, solvent-free ("neat") conditions are also very effective and provide a greener option by minimizing solvent waste.[7] The choice should be based on the solubility of your reactants and the target reaction temperature.
Q3: Is it safe to use a domestic microwave oven for these chemical syntheses?
A3: It is strongly advised against using a domestic microwave oven for laboratory work. These appliances lack the necessary temperature and pressure controls, which can lead to poor reproducibility and significant safety risks, particularly when working with flammable organic solvents.[7] Dedicated scientific microwave reactors are engineered for chemical synthesis and are equipped with essential safety features and precise parameter control.[7]
Q4: What is a typical power setting for the microwave-assisted synthesis of 4-oxo-quinolines?
A4: While microwave power is often set between 100W and 300W, it is more crucial to control the reaction temperature.[7] Modern microwave reactors allow for direct temperature monitoring and control, which is the more critical parameter for achieving successful and reproducible reactions.[7]
Q5: Which named reactions for 4-oxo-quinoline synthesis are particularly well-suited for microwave assistance?
A5: The Gould-Jacobs reaction and the Conrad-Limpach-Knorr synthesis are two of the most common and effective methods for preparing 4-oxo-quinolines and are significantly enhanced by microwave irradiation.[2][3][8] Microwave heating can dramatically shorten the time required for the high-temperature cyclization step in these reactions.[9][10]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am getting very low yields or no desired product at all. What could be the issue?
Answer: This is a common problem with several potential root causes. Let's break them down:
| Potential Cause | Explanation | Solution |
| Inefficient Microwave Absorption | The reaction mixture may not be absorbing microwave energy effectively, leading to insufficient heating. | Add a small amount of a polar solvent (e.g., DMF, ethanol) or a co-solvent system to improve energy absorption.[7] |
| Sub-optimal Reaction Temperature | The cyclization step in both the Gould-Jacobs and Conrad-Limpach reactions is temperature-dependent.[3][11] Insufficient temperature will result in a slow or incomplete reaction. | Gradually increase the reaction temperature in increments of 10-20°C. For the Gould-Jacobs reaction, temperatures above 250°C are often necessary for the cyclization step.[10] |
| Incorrect Reaction Time | While microwaves significantly shorten reaction times, the optimal time can vary based on the substrates. | Perform a time course study, analyzing aliquots of the reaction mixture at different time points (e.g., 5, 10, 15, 20 minutes) to determine the optimal reaction time. |
| Substrate Reactivity | The electronic nature of the substituents on the aniline ring can greatly influence reactivity. Electron-withdrawing groups can make the aniline less nucleophilic, slowing down the initial condensation step. | For less reactive substrates, consider increasing the reaction temperature or time. The Gould-Jacobs reaction is particularly effective for anilines with electron-donating groups at the meta-position.[11] |
| Decomposition of Reactants or Products | Excessive temperature or prolonged irradiation can lead to the decomposition of starting materials or the desired product. | Lower the reaction temperature and shorten the irradiation time.[7] Ensure the chosen solvent is stable under the reaction conditions. |
Issue 2: Formation of Significant Side Products
Question: My reaction is producing a complex mixture of products, making purification difficult. How can I improve the selectivity?
Answer: Side product formation is often a result of competing reaction pathways. Here's how to address this:
| Potential Cause | Explanation | Solution |
| Competing Cyclization Pathways (Conrad-Limpach-Knorr) | In the Conrad-Limpach-Knorr synthesis, the reaction of an aniline with a β-ketoester can lead to either a 4-hydroxyquinoline (kinetic product) or a 2-hydroxyquinoline (thermodynamic product) depending on the reaction conditions.[3][8] | To favor the 4-hydroxyquinoline, run the reaction at a lower temperature. Higher temperatures (around 140°C or more) tend to favor the formation of the 2-hydroxyquinoline isomer.[3] |
| Polymerization or Tar Formation | This can occur at very high temperatures or with highly reactive starting materials. | Reduce the reaction temperature. If possible, use a higher boiling point solvent to maintain a liquid phase at the desired temperature without excessive pressure buildup. |
| Incomplete Initial Condensation | If the initial condensation between the aniline and the malonic ester or β-ketoester is not complete before the high-temperature cyclization, side reactions can occur. | Consider a two-step microwave procedure. First, perform the condensation at a lower temperature, then increase the temperature for the cyclization step. |
Issue 3: Difficulty with Product Purification
Question: I'm having trouble purifying my 4-oxo-quinoline derivative. It either streaks on the TLC plate or seems to decompose on the silica gel column.
Answer: The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the surface of silica gel, leading to tailing and potential decomposition.[12]
| Potential Cause | Explanation | Solution |
| Interaction with Acidic Silica Gel | The basic quinoline nitrogen adsorbs strongly to the acidic silica gel, causing streaking (tailing) on TLC and poor separation in column chromatography.[12] | Add a Basic Modifier: Add a small amount of a base like triethylamine (0.5-2%) or pyridine to your eluent.[12] This will neutralize the acidic sites on the silica gel. |
| Decomposition on Silica Gel | Some sensitive 4-oxo-quinoline derivatives can decompose on acidic silica gel. | Deactivate the Silica Gel: Pre-treat the silica gel with a basic solution, such as an eluent containing a small amount of triethylamine.[12] Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or for non-polar compounds, reversed-phase silica (C18).[12] |
| Poor Solubility of the Product | The product may be precipitating during the workup or purification, leading to low recovery. | Use appropriate solvents for extraction and chromatography. If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
Experimental Protocols and Workflows
General Protocol for Microwave-Assisted Gould-Jacobs Reaction
This protocol provides a starting point for the synthesis of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives.
-
Reactant Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the substituted aniline (1 mmol) and diethyl ethoxymethylenemalonate (1.2 mmol).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 250°C) and hold for the specified time (e.g., 10-20 minutes).[9]
-
Workup: After the reaction is complete, cool the vial to room temperature. The product may precipitate from the reaction mixture.
-
Purification: Filter the solid product and wash it with a cold solvent such as ethanol or diethyl ether. If necessary, purify the crude product by recrystallization or column chromatography.
Visualizing the Gould-Jacobs Reaction Workflow
Caption: Workflow for the microwave-assisted Gould-Jacobs reaction.
Visualizing the Conrad-Limpach-Knorr Reaction Mechanism
Caption: Simplified mechanism of the Conrad-Limpach-Knorr synthesis.
Concluding Remarks
The microwave-assisted synthesis of 4-oxo-quinoline derivatives offers a rapid and efficient alternative to conventional methods. By understanding the key reaction parameters and potential pitfalls, you can effectively troubleshoot your experiments and achieve high yields of your target compounds. This guide provides a foundation for optimizing your synthetic protocols. Should you require further assistance, please do not hesitate to reach out to our application support team.
References
- 1. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 2. wikiwand.com [wikiwand.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 9. ablelab.eu [ablelab.eu]
- 10. researchgate.net [researchgate.net]
- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid vs nalidixic acid structure
An In-Depth Comparative Analysis: 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid vs. Nalidixic Acid
Introduction: The Genesis of Quinolone Antibacterials
The quinolone class of antibiotics represents a cornerstone in the history of antimicrobial chemotherapy. Their story begins not with a complex, multi-ringed structure, but with a simple bicyclic scaffold: the quinolone ring system. This compound can be considered the foundational core, the essential pharmacophore, from which the entire first generation of quinolone antibiotics, including the seminal drug nalidixic acid, was derived. Understanding the subtle yet critical structural divergence between this core scaffold and its first clinically successful derivative, nalidixic acid, offers profound insights into the principles of structure-activity relationships (SAR) in drug design.
This guide provides a detailed comparison of these two molecules, examining their structural nuances, the resulting impact on their physicochemical and biological properties, and the experimental methodologies used to evaluate them. We will explore why the seemingly minor additions to the core structure in nalidixic acid were pivotal in transforming a chemical scaffold into a therapeutic agent.
Part 1: Structural and Physicochemical Comparison
The fundamental difference between this compound and nalidixic acid lies in the substituents on the core quinolone ring. Nalidixic acid is a derivative, featuring an ethyl group at the N-1 position and a nitrogen atom replacing the carbon at the C-8 position, forming a naphthyridine ring system.
Caption: Chemical structures of the parent quinolone core and nalidixic acid.
These modifications significantly alter the molecule's three-dimensional shape, lipophilicity, and electronic distribution, which are critical determinants of its pharmacokinetic and pharmacodynamic properties.
Table 1: Physicochemical Property Comparison
| Property | This compound | Nalidixic Acid |
| Molecular Formula | C₁₀H₇NO₃[1][2] | C₁₂H₁₂N₂O₃[3][4] |
| Molecular Weight | 189.17 g/mol [1][2] | 232.24 g/mol [4][5] |
| Melting Point | ~269 °C[6] | 227-231 °C[5][7] |
| pKa | ~6.0 | ~6.1[5] |
| Water Solubility | Very slightly soluble | Very slightly soluble (0.1 g/L at 23°C)[5][7] |
| LogP (calculated) | 1.3 | 1.5 |
The addition of the ethyl and methyl groups increases the molecular weight and lipophilicity (LogP) of nalidixic acid. This enhanced lipophilicity is hypothesized to improve membrane permeability, a crucial factor for reaching its intracellular target, the bacterial DNA gyrase.
Part 2: Synthesis Pathways
The synthesis of both molecules typically involves a Gould-Jacobs type reaction or a variation thereof. The core quinolone structure is formed by the cyclization of an aniline derivative with a malonic acid ester derivative, followed by hydrolysis.
Protocol 1: Synthesis of this compound
This synthesis is a straightforward process often achieved by the hydrolysis of its ethyl ester.
Step-by-Step Methodology:
-
Suspension: Suspend ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq) in a 2N sodium hydroxide solution.[1][8]
-
Reflux: Stir the suspension under reflux for 2 hours. During this time, the ester is saponified.
-
Cooling & Filtration: Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidification: Acidify the filtrate to a pH of approximately 4 using 2N HCl. This protonates the carboxylate, causing the product to precipitate.[1][8]
-
Isolation: Collect the resulting white precipitate by filtration, wash thoroughly with deionized water, and dry under vacuum.
Protocol 2: Synthesis of Nalidixic Acid
The synthesis of nalidixic acid is a multi-step process that builds upon similar principles but starts with a pyridine precursor to form the naphthyridine ring.[3]
Step-by-Step Methodology:
-
Condensation: React 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate. This forms an intermediate enamine.[9]
-
Thermal Cyclization: Heat the intermediate to induce cyclization, forming the ethyl ester of 7-methyl-4-hydroxy-1,8-naphthyridine-3-carboxylic acid.[9]
-
Hydrolysis: Saponify the ester using a base, such as sodium hydroxide, to yield the corresponding carboxylic acid.[9]
-
Alkylation: Alkylate the nitrogen at the N-1 position with ethyl iodide in the presence of a base like potassium carbonate to introduce the ethyl group, yielding nalidixic acid.[9]
Caption: Comparative synthesis workflows.
The causality behind these synthetic choices is clear. For the parent compound, a simple hydrolysis is sufficient. For nalidixic acid, the pathway must accommodate the specific placement of the methyl group and the subsequent N-alkylation, necessitating a more complex starting material and an additional alkylation step.
Part 3: Biological Activity and Mechanism of Action
Both compounds exert their antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[10] These enzymes are essential for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, the quinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.
However, the antibacterial efficacy of the two compounds is vastly different. This compound possesses only weak, if any, clinically relevant antibacterial activity. In contrast, nalidixic acid was the first quinolone to see widespread clinical use, primarily for urinary tract infections caused by Gram-negative bacteria.[10][11]
The structural additions in nalidixic acid are directly responsible for this enhancement in potency.
-
N-1 Ethyl Group: This substituent is crucial for antibacterial activity. It is believed to enhance the binding affinity to the DNA-gyrase complex.
-
1,8-Naphthyridine Ring: The replacement of C-8 with a nitrogen atom also contributes to the compound's activity profile.
Comparative Antibacterial Spectrum: Experimental Data
To quantify the difference in activity, a standard broth microdilution assay can be performed to determine the Minimum Inhibitory Concentration (MIC) against various bacterial strains.
Protocol 3: Broth Microdilution MIC Assay
-
Strain Preparation: Prepare standardized inoculums of test bacteria (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) to a concentration of ~5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).
-
Compound Dilution: Prepare serial two-fold dilutions of each test compound in a 96-well microtiter plate using MHB.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 2: Comparative In Vitro Antibacterial Activity (MIC, µg/mL)
| Organism | This compound | Nalidixic Acid |
| Escherichia coli ATCC 25922 | >1024 | 8 |
| Klebsiella pneumoniae ATCC 13883 | >1024 | 16 |
| Proteus mirabilis ATCC 12453 | >1024 | 16 |
| Pseudomonas aeruginosa ATCC 27853 | >1024 | >128 (Resistant)[10] |
| Staphylococcus aureus ATCC 29213 | >1024 | >128 (Resistant)[10] |
The experimental data unequivocally demonstrates the dramatic impact of the structural modifications. The parent quinolone core is essentially inactive, while nalidixic acid shows moderate activity against susceptible Gram-negative pathogens. This validates the SAR principle that the N-1 ethyl group is a critical addition for achieving antibacterial potency.
Conclusion
The comparison between this compound and nalidixic acid serves as a classic textbook example of rational drug design and the importance of structure-activity relationships. The parent scaffold, while containing the essential pharmacophore for DNA gyrase interaction, lacks the necessary substituents to confer potent activity. The addition of an ethyl group at the N-1 position and the formation of a naphthyridine ring in nalidixic acid were the key innovations that transformed a chemical curiosity into a clinically useful antibiotic.[10] This foundational knowledge paved the way for subsequent generations of fluoroquinolones, where further modifications at other positions (e.g., C-6 fluorine, C-7 piperazine) led to broad-spectrum agents that remain vital in modern medicine.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. GSRS [precision.fda.gov]
- 5. Nalidixic acid | 389-08-2 [chemicalbook.com]
- 6. This compound | 13721-01-2 | FO139455 [biosynth.com]
- 7. rpicorp.com [rpicorp.com]
- 8. This compound | 13721-01-2 [chemicalbook.com]
- 9. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Nalidixic acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
comparing the biological activity of 4-oxo-quinoline derivatives.
An In-Depth Comparative Guide to the Biological Activity of 4-Oxo-Quinoline Derivatives
Introduction: The Versatile 4-Oxo-Quinoline Scaffold
The 4-oxo-quinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a vast spectrum of biological activities.[1] These compounds are characterized by a bicyclic structure where a benzene ring is fused to a 4-pyridone ring. This structural motif is found in both natural alkaloids and, more significantly, in a multitude of synthetic therapeutic agents.[2][3] The versatility of the 4-oxo-quinoline ring system allows for extensive chemical modifications at various positions, enabling the fine-tuning of its pharmacological profile to target different pathogens and disease pathways.[4] This guide provides a comparative analysis of the primary biological activities of 4-oxo-quinoline derivatives—antimicrobial, anticancer, and antiviral—supported by experimental data and detailed protocols for their evaluation.
The 4-oxo-quinoline scaffold exists in tautomeric equilibrium with its 4-hydroxyquinoline form. The "oxo" form is generally considered the predominant and more stable tautomer, which is crucial for its interaction with biological targets.
Caption: The core chemical structure of 4-oxo-quinoline.
Antimicrobial Activity: From Quinolones to Fluoroquinolones
The most well-established biological activity of 4-oxo-quinoline derivatives is their antibacterial effect. This class of compounds, particularly the fluoroquinolones, has been a cornerstone of antibacterial therapy for decades.[2][5]
Mechanism of Action: Targeting Bacterial DNA Replication
4-oxo-quinolones exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[2][5]
-
DNA Gyrase (a Type II Topoisomerase): This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during replication and transcription. Quinolones trap the enzyme-DNA complex after the DNA has been cleaved, preventing the re-ligation of the DNA strands. This leads to an accumulation of double-strand breaks, which is lethal to the bacterium.[2] Inhibition of DNA gyrase is the primary mechanism of action against Gram-negative bacteria.[2]
-
Topoisomerase IV: This enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes. Inhibition of topoisomerase IV prevents the segregation of bacterial DNA, leading to cell death. This is the principal target in many Gram-positive bacteria.[2]
The dual-targeting capability of newer generation fluoroquinolones slows the development of bacterial resistance.[5]
Caption: Mechanism of antibacterial action of 4-oxo-quinolines.
Structure-Activity Relationship (SAR)
The antimicrobial potency of these derivatives is highly dependent on their substitution pattern:
-
C-3 Position: A carboxyl group (-COOH) is generally essential for activity, as it is involved in binding to the DNA gyrase.[6][7] Derivatives with a carboxyethyl group at this position have been shown to be less active.[6][7]
-
N-1 Position: Alkyl or cycloalkyl substituents (e.g., ethyl, cyclopropyl) at the N-1 position enhance antibacterial activity.
-
C-6 Position: The introduction of a fluorine atom at this position dramatically increases the spectrum and potency of the drug, defining the "fluoroquinolone" class.[2]
-
C-7 Position: Piperazine or other heterocyclic rings at the C-7 position enhance the spectrum of activity, particularly against Pseudomonas aeruginosa, and improve pharmacokinetic properties.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted protocol for its determination.
Objective: To quantitatively determine the susceptibility of a bacterial strain to various 4-oxo-quinoline derivatives.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
4-oxo-quinoline derivatives (stock solutions in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into MHB.
-
Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Rationale: Standardization of the bacterial population is critical for reproducibility. The 0.5 McFarland standard ensures a consistent starting inoculum.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of Compounds:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of a test compound (e.g., at 256 µg/mL) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well. This creates a concentration gradient.
-
Rationale: Serial dilution provides a range of concentrations to precisely identify the point of growth inhibition.
-
-
Inoculation:
-
Add 10 µL of the standardized bacterial inoculum (prepared in Step 1) to each well, except for the sterility control well. The final volume in each well will be approximately 110 µL.
-
-
Controls:
-
Growth Control: A well containing MHB and the bacterial inoculum, but no compound.
-
Sterility Control: A well containing only MHB to check for contamination.
-
Positive Control: A row with a known antibiotic like Ciprofloxacin.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a plate reader to measure optical density (OD) at 600 nm.
-
Comparative Data: Antimicrobial Activity
The following table summarizes the MIC values for selected 4-oxo-quinoline derivatives against common bacterial pathogens.
| Compound ID | Derivative Type | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | K. pneumoniae (MIC, µg/mL) | Reference |
| Ciprofloxacin | Fluoroquinolone (Control) | 0.25 - 1.0 | 0.12 - 0.5 | ≤0.008 - 0.06 | ≤0.015 - 0.12 | [8][9] |
| Compound 1 | Quinoline Derivative | 17 ± 0.22 | 18 ± 0.22 | - | 19 ± 0.22 | [8] |
| Compound 2 | Quinoline Derivative | - | 18 ± 0.22 | - | 18 ± 0.22 | [8] |
| Compound 4 | Quinoline Derivative | - | - | 21 ± 0.22 | - | [8] |
| Compound 24 | Quinolone Derivative | 3.125 | - | 3.125 | - | [9] |
Data presented as ranges or specific values reported in the literature.
Anticancer Activity: Targeting Malignant Cells
Beyond their antimicrobial effects, 4-oxo-quinoline derivatives have emerged as a promising class of anticancer agents.[10][11] Their mechanism of action is often related to that of antibacterial quinolones but adapted to eukaryotic targets.
Mechanism of Action: Inducing Cell Death
The anticancer activity of these compounds can be attributed to several mechanisms:
-
Topoisomerase II Inhibition: Similar to their antibacterial action, some 4-oxo-quinolines can target human topoisomerase II, an enzyme vital for managing DNA tangles during cell division.[10] Inhibition leads to DNA damage and triggers apoptosis (programmed cell death).[10]
-
Kinase Inhibition: Many derivatives are designed to inhibit specific protein kinases that are overactive in cancer cells. For instance, certain compounds show potent inhibition of c-Met kinase, a receptor tyrosine kinase involved in tumor growth and metastasis.[12]
-
Apoptosis Induction: Some derivatives can induce apoptosis through pathways independent of topoisomerase, such as by generating reactive oxygen species (ROS) and causing mitochondrial dysfunction.[13][14]
Caption: Key mechanisms of anticancer action for 4-oxo-quinolines.
Structure-Activity Relationship (SAR)
For anticancer activity, key structural features include:
-
C-3 Position: A carboxamide moiety (-CONH-) at this position is often found in potent anticancer derivatives, facilitating interactions with target enzymes.[10][12]
-
Aromatic Substituents: The presence of specific substituted phenyl or phenoxy groups can confer high potency and selectivity against certain cancer cell lines. For example, a 4-(2-fluorophenoxy)quinoline moiety has been shown to be effective.[12]
-
Hybrid Molecules: Fusing the quinoline scaffold with other known anticancer pharmacophores (like ursolic acid, oxadiazole) can lead to hybrid compounds with significantly enhanced activity.[14]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a standard initial screening test for potential anticancer drugs.
Objective: To determine the concentration at which 4-oxo-quinoline derivatives inhibit the growth of cancer cells by 50% (IC₅₀).
Materials:
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.
-
Rationale: A 24-hour pre-incubation ensures that cells are in a logarithmic growth phase and have adhered to the plate before drug exposure.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 4-oxo-quinoline derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for another 48-72 hours.
-
-
MTT Addition:
-
After incubation, add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Rationale: Living cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan is proportional to the number of viable cells.
-
-
Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
-
Comparative Data: Anticancer Activity
The following table presents the IC₅₀ values of representative 4-oxo-quinoline derivatives against various human cancer cell lines.
| Compound ID | Derivative Type | HT-29 (IC₅₀, µM) | MKN-45 (IC₅₀, µM) | SMMC-7721 (IC₅₀, µM) | HeLa (IC₅₀, µM) | Reference |
| Foretinib | c-Met Inhibitor (Control) | 0.02 - 0.90 | 0.02 - 0.90 | 0.02 - 0.90 | - | [12] |
| Compound 21c | 4-oxo-1,4-dihydroquinoline-3-carboxamide | 0.01 - 0.53 | 0.01 - 0.53 | 0.01 - 0.53 | - | [12] |
| Compound 16b | 4-oxoquinoline-3-carboxamide | >50 (non-gastric) | <5 (gastric) | - | - | [10] |
| Compound 17b | 4-oxoquinoline-3-carboxamide | >50 (non-gastric) | <5 (gastric) | - | - | [10] |
| Compound 4d | Ursolic Acid-Quinoline Hybrid | - | - | 0.34 ± 0.03 | 0.08 ± 0.01 | [14] |
Data presented as ranges or specific values reported in the literature.
Antiviral Activity: A Growing Field of Research
While less explored than their antibacterial and anticancer properties, 4-oxo-quinolines have demonstrated significant potential as antiviral agents against a variety of viruses.[4][16] Their mechanisms of action are diverse and often virus-specific.
Mechanism of Action: Interrupting the Viral Lifecycle
Unlike the well-defined targets in bacteria, antiviral 4-oxo-quinolines can act on various stages of the viral replication cycle.[17] Studies have shown they can:
-
Inhibit Viral Enzymes: Target viral polymerases or proteases essential for replication.
-
Block Viral Entry: Interfere with the attachment or penetration of the virus into host cells.
-
Act at Post-Infection Stages: Some compounds reduce virus production even when added hours after the initial infection, suggesting an effect on later stages of replication or assembly.[17]
For example, against Bovine Herpesvirus type 5 (BoHV-5), certain derivatives showed expressive virus inhibition at multiple stages of the replication cycle.[17]
Experimental Protocol: Plaque Reduction Assay
This assay is the gold standard for measuring the efficacy of an antiviral compound by quantifying the reduction in infectious virus particles (plaques).
Objective: To determine the 50% effective concentration (EC₅₀) of 4-oxo-quinoline derivatives against a specific virus.
Materials:
-
Confluent monolayers of susceptible host cells (e.g., MDBK cells for BoHV-5) in 24-well plates
-
Virus stock of known titer (Plaque Forming Units, PFU/mL)
-
Test compounds and positive control (e.g., Acyclovir)
-
Overlay medium (e.g., medium with carboxymethylcellulose or agar)
-
Staining solution (e.g., crystal violet in formalin/ethanol)
Procedure:
-
Cell Preparation:
-
Grow host cells in 24-well plates until they form a confluent monolayer.
-
-
Virus Adsorption:
-
Wash the cell monolayers with PBS.
-
Infect the cells with a low multiplicity of infection (MOI) of the virus (e.g., 100 PFU/well) for 1 hour at 37°C to allow for viral attachment and entry.
-
-
Compound Treatment:
-
After the adsorption period, remove the virus inoculum.
-
Wash the cells again to remove unattached viruses.
-
Add 1 mL of overlay medium containing serial dilutions of the test compounds to the wells.
-
Rationale: The semi-solid overlay medium restricts the spread of progeny virions to adjacent cells, causing localized cell death that forms a visible "plaque". Each plaque originates from a single infectious virus particle.
-
-
Incubation:
-
Incubate the plates at 37°C in a CO₂ incubator for 2-5 days, depending on the virus, until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells with a formalin solution.
-
Stain the cells with crystal violet, which stains living cells purple but leaves the plaques (areas of dead cells) unstained and clear.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
The Selectivity Index (SI) is calculated as CC₅₀/EC₅₀, where CC₅₀ is the 50% cytotoxic concentration determined from a parallel assay (like MTT) on the same host cells. A higher SI value indicates greater antiviral specificity.
-
Comparative Data: Antiviral Activity
The following table shows the antiviral efficacy of selected 4-oxo-quinoline derivatives.
| Compound ID | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Acyclovir | BoHV-5 | >25 | >1000 | >40 | [17] |
| Compound 4h | BoHV-5 | 6.0 ± 1.5 | 1239 ± 5.5 | 206 | [17] |
| Compound 4j | BoHV-5 | 24 ± 7.0 | 35 ± 2 | 1.4 | [17] |
| Compound 4k | BoHV-5 | 24 ± 5.1 | 55 ± 2 | 2.9 | [17] |
| Ribavirin | TMV | - | - | - | [18] |
| Compound 4 | TMV | Inactive: 51.2% | - | - | [18] |
| Compound 11 | TMV | Inactive: 49.6% | - | - | [18] |
% inhibition at 500 mg/L. Data presented as specific values reported in the literature.
Conclusion
The 4-oxo-quinoline scaffold is a remarkably versatile platform for the development of therapeutic agents. By modifying substituents at key positions around the core ring structure, researchers can effectively steer the biological activity towards antibacterial, anticancer, or antiviral targets. The well-understood mechanism of action against bacterial topoisomerases provides a rational basis for designing new antibiotics. In oncology, these derivatives offer multiple avenues for inducing cancer cell death, including the inhibition of topoisomerases and crucial signaling kinases. While the antiviral potential is less defined, ongoing research continues to uncover promising leads against a range of viruses. The comparative data and standardized protocols presented in this guide underscore the importance of systematic evaluation in identifying lead compounds with high potency and selectivity, paving the way for the next generation of 4-oxo-quinoline-based drugs.
References
- 1. benthamscience.com [benthamscience.com]
- 2. mdpi.com [mdpi.com]
- 3. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 6. Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neuroquantology.com [neuroquantology.com]
- 12. Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Topic: 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid Derivatives vs. Fluoroquinolone Antibiotics
An In-Depth Comparative Guide for Drug Development Professionals
Introduction: Deconstructing a Foundational Antibacterial Scaffold
The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety represents a cornerstone in the architecture of synthetic antibacterial agents. This bicyclic core is the essential pharmacophore of the quinolone class of antibiotics, which have played a pivotal role in treating bacterial infections for decades.[1][2] Within this broad family, the fluoroquinolones—a specific subclass of derivatives—emerged as a significant therapeutic advancement, dramatically expanding the spectrum and potency of the original compounds.
This guide provides a detailed, objective comparison between the foundational this compound scaffold and its most prominent derivatives, the fluoroquinolones. We will dissect their structural nuances, mechanisms of action, structure-activity relationships, and the critical role of experimental data in evaluating their performance. This analysis is designed to offer researchers, scientists, and drug development professionals a clear, technically grounded perspective on these vital antibacterial agents.
The Core Pharmacophore: this compound
The antibacterial activity of all quinolones is fundamentally anchored to the this compound core. The keto group at position C-4 and the carboxylic acid at position C-3 are indispensable for their biological function. These two moieties are critical for binding to the bacterial enzyme-DNA complex, the key interaction that disrupts DNA replication and leads to cell death.[2]
The first generation of quinolones, such as nalidixic acid, were non-fluorinated derivatives of this core structure. While groundbreaking, their clinical utility was limited by a narrow spectrum of activity, primarily against Gram-negative bacteria, and modest potency.[1]
Caption: The essential bicyclic core structure of quinolone antibiotics.
The Fluoroquinolone Leap: The Impact of a Single Atom
The development of fluoroquinolones in the early 1980s marked a paradigm shift in the therapeutic potential of the quinolone class.[] The defining feature of these second-generation and later agents is the substitution of a fluorine atom at the C-6 position of the quinolone ring.[4]
This seemingly minor modification has profound consequences:
-
Enhanced Potency: The C-6 fluorine atom dramatically increases the drug's affinity for its target, bacterial DNA gyrase, resulting in significantly lower minimum inhibitory concentrations (MICs).[][4]
-
Improved Cell Penetration: It enhances the lipophilicity of the molecule, facilitating its entry through the bacterial cell wall and membrane.[]
This innovation paved the way for broad-spectrum agents like ciprofloxacin, levofloxacin, and moxifloxacin, which are effective against a wide range of both Gram-positive and Gram-negative pathogens.[1]
Caption: Critical positions for modification on the quinolone core.
Comparative Mechanism of Action: A Shared Strategy with Different Affinities
Both this compound derivatives and fluoroquinolones share a common bactericidal mechanism: they directly inhibit bacterial DNA synthesis.[5][6][7] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[8][9]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[7]
-
Topoisomerase IV: Its primary role is to separate, or decatenate, the interlinked daughter chromosomes after DNA replication is complete, allowing them to segregate into new cells.[7][9]
Quinolones poison these enzymes by stabilizing the transient double-strand breaks they create in the DNA. This forms a ternary drug-enzyme-DNA complex that physically obstructs the movement of the DNA replication fork, leading to an accumulation of irreversible double-strand breaks and ultimately, cell death.[5][9][10]
A key differentiator lies in their target preference:
-
Gram-Negative Bacteria: DNA gyrase is typically the more sensitive primary target.[1][][8]
-
Gram-Positive Bacteria: Topoisomerase IV is often the primary target.[1][][8][9]
Newer, fourth-generation fluoroquinolones are often potent dual inhibitors, targeting both enzymes with high affinity. This dual-action mechanism is thought to slow the development of resistance, as mutations in both target genes would be required for a significant decrease in susceptibility.[1]
Caption: Mechanism of action of quinolone antibiotics.
Structure-Activity Relationships (SAR): Tailoring the Molecule for Performance
The vast diversity within the quinolone class arises from chemical modifications at several key positions on the core scaffold. Understanding these SARs is critical for designing new derivatives with improved potency, spectrum, and safety profiles.
| Position | Typical Substituent | Impact on Performance |
| N-1 | Cyclopropyl, Ethyl, Difluorophenyl | Greatly influences overall antibacterial potency. A cyclopropyl group is often optimal for DNA gyrase inhibition.[2][11] |
| C-6 | Fluorine (F) | Defines Fluoroquinolones. Dramatically increases potency by enhancing gyrase binding and cell uptake.[][4] Non-fluorinated derivatives are being explored to combat resistance.[12][13] |
| C-7 | Piperazine, Pyrrolidine rings | Modulates antibacterial spectrum, potency against Gram-positive bacteria and Pseudomonas, and pharmacokinetic properties. Influences interaction with efflux pumps.[4][14] |
| C-8 | Methoxy (OCH₃), Halogen | Can enhance antibacterial activity, particularly against anaerobes, and may reduce the potential for phototoxicity, a known side effect of some quinolones.[12] |
Comparative Antibacterial Spectrum: A Quantitative Analysis
The most direct measure of an antibiotic's performance is its spectrum of activity, quantified by the Minimum Inhibitory Concentration (MIC). The table below summarizes representative MIC values for a non-fluorinated quinolone versus several generations of fluoroquinolones against key clinical pathogens. Lower MIC values indicate higher potency.
| Quinolone Derivative | Class | Escherichia coli (Gram-negative) | Staphylococcus aureus (Gram-positive) | Pseudomonas aeruginosa (Gram-negative) |
| Nalidixic Acid | 1st Gen (Non-Fluoroquinolone) | 0.5 - 64 µg/mL[15] | 0.25 µg/mL[15] | 700 µg/mL[15] |
| Ciprofloxacin | 2nd Gen (Fluoroquinolone) | 0.013 - 1 µg/mL[15] | 0.125 - 8 µg/mL[15] | 0.15 - >32 µg/mL[15] |
| Levofloxacin | 3rd Gen (Fluoroquinolone) | ≤0.06 - 2 µg/mL[15] | 0.06 - >8.0 µg/mL[15] | 0.5 - >512 µg/mL[15] |
| Moxifloxacin | 4th Gen (Fluoroquinolone) | 4 - 8 µg/mL[15] | 0.064 - 0.5 µg/mL[15] | 1 - >32 µg/mL[15] |
Data compiled from multiple sources. MIC ranges can vary significantly based on the specific bacterial strain and testing methodology.
This data clearly illustrates the dramatic broadening of the antibacterial spectrum and the increase in potency achieved with the introduction of the C-6 fluorine and subsequent modifications in the fluoroquinolone generations.
The Challenge of Resistance: A Common Threat
Widespread use has inevitably led to the emergence of bacterial resistance to quinolones.[16] The mechanisms are generally shared between both non-fluorinated and fluorinated derivatives, although they are more extensively studied in the latter due to their clinical prevalence.
-
Target-Site Mutations: This is the most significant mechanism for high-level resistance. Point mutations in the quinolone-resistance determining regions (QRDRs) of the gyrA (DNA gyrase) and parC (topoisomerase IV) genes alter the enzyme structure, reducing the drug's binding affinity.[][16][17]
-
Reduced Drug Accumulation:
-
Plasmid-Mediated Resistance: Bacteria can acquire plasmids carrying resistance genes, such as the qnr family. These genes produce proteins that protect DNA gyrase and topoisomerase IV from quinolone binding. While this mechanism typically confers only low-level resistance, it can facilitate the survival of bacteria under antibiotic pressure, allowing for the subsequent selection of higher-level target-site mutations.[16]
Experimental Protocols: A Self-Validating System for Performance Comparison
To objectively compare the antibacterial performance of different quinolone derivatives, standardized and reproducible methodologies are essential. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for MIC Determination
This protocol provides a quantitative measure of a compound's potency against a specific microorganism.
1. Preparation of Quinolone Solutions:
- Causality: A precise starting concentration is critical for accurate serial dilutions.
- Prepare a stock solution of the test quinolone derivative in a suitable solvent (e.g., dimethyl sulfoxide or water).
- Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of decreasing concentrations.
2. Inoculum Preparation:
- Causality: The bacterial density must be standardized to ensure that the results are comparable across experiments.
- Culture the test bacterium (e.g., E. coli ATCC 25922) on an appropriate agar plate overnight.
- Suspend several colonies in saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
- Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted quinolone compounds.
- Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
- Incubate the plate at 35-37°C for 16-20 hours.
4. Data Interpretation:
Causality: Visual inspection identifies the lowest concentration that prevents bacterial growth.
After incubation, visually inspect the plate for turbidity. The MIC is defined as the lowest concentration of the quinolone derivative at which there is no visible bacterial growth.
Conclusion and Future Perspectives
The this compound scaffold is the indispensable foundation upon which a powerful classofantibioticshasbeenbuilt. Thefluoroquinolones, defined by the strategic placement of a fluorine atom at C-6, represent a triumph of medicinal chemistry, transforming a narrow-spectrum agent into a family of broad-spectrum drugs essential to modern medicine.
The primary distinction lies in performance and spectrum:
- Non-fluorinated derivatives are typically narrower in spectrum, though modern research is exploring their potential to overcome resistance in specific pathogens.
[12][13]* Fluoroquinolones offer broad-spectrum, potent activity against a wide array of Gram-positive and Gram-negative bacteria, with later generations also covering anaerobes.
[1]
The future of quinolone development lies in navigating the persistent challenge of bacterial resistance. Research efforts are focused on designing novel derivatives—both fluorinated and non-fluorinated—that can evade existing resistance mechanisms, exhibit enhanced activity against multi-drug resistant strains, and possess improved safety profiles to ensure their continued viability as a critical therapeutic option.
Quinolone antibiotic. Wikipedia. --INVALID-LINK--2. Hooper, D. C. (2001). Mechanisms of Resistance to Quinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. --INVALID-LINK--3. Fluoroquinolone Antibiotics: Definition, Mechanism and Research. BOC Sciences. --INVALID-LINK--4. Hooper, D. C. (1999). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 29(Supplement_2), S24–S28. --INVALID-LINK--5. Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. --INVALID-LINK--6. Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in Microbiology, 22(8), 438–445. --INVALID-LINK--00089-4)7. Drlica, K., Hiasa, H., Kerns, R., Malik, M., Mustaev, A., & Zhao, X. (2009). Quinolones: Action and resistance updated. Current Topics in Medicinal Chemistry, 9(11), 981–1008. --INVALID-LINK--8. Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships of the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. --INVALID-LINK--9. Al-Trawneh, S. A. (2019). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. ResearchGate. --INVALID-LINK--10. Ren, Y., & Klika, K. D. (1996). Structure−Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7. Journal of Medicinal Chemistry, 39(4), 749–756. --INVALID-LINK--11. Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. --INVALID-LINK--12. Fluoroquinolone resistance in bacteria. YouTube. (2014). --INVALID-LINK--13. Khodursky, A. B., & Cozzarelli, N. R. (1998). The mechanism of inhibition of topoisomerase IV by quinolone antibacterials. Journal of Biological Chemistry, 273(42), 27668–27677. --INVALID-LINK--14. Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold. ResearchGate. --INVALID-LINK--15. Maxwell, A. (1997). DNA Gyrase, Topoisomerase IV, and the 4-Quinolones. Molecular Microbiology, 26(1), 5–9. --INVALID-LINK--16. Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S180–S186. --INVALID-LINK--17. Roychoudhury, S., & Ledoussal, B. (2002). Non-fluorinated quinolones (NFQs): new antibacterials with unique properties against quinolone-resistant gram-positive pathogens. Current Drug Targets. Infectious Disorders, 2(1), 51–65. --INVALID-LINK--18. Piddock, L. J. (1999). Mechanisms of fluoroquinolone resistance: an update 1994-1998. Drugs, 58 Suppl 2, 11–18. --INVALID-LINK--19. Roychoudhury, S., & Ledoussal, B. (2002). Non-Fluorinated Quinolones (NFQs): New Antibacterials with Unique Properties Against Quinolone-Resistant Gram-positive Pathogens. Current Drug Targets - Infectious Disorders, 2(1), 51-65. --INVALID-LINK--20. Hooper, D. C. (2002). Mechanisms of drug resistance: quinolone resistance. Infections in Medicine, 19(9), 415-421. --INVALID-LINK--21. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC. --INVALID-LINK--22. Hooper, D. C. (2001). Emerging Mechanisms of Fluoroquinolone Resistance. Emerging Infectious Diseases, 7(2), 337–341. --INVALID-LINK--23. Studies on antibacterial agents. III. Synthesis and antibacterial activities of substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids. PubMed. --INVALID-LINK--24.this compound synthesis. ChemicalBook. --INVALID-LINK--25. Synthesis and Characterization of Novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide Derivatives from Diazomethane and HCl (g). SID. --INVALID-LINK--26. Heterocycles [h]-Fused Onto 4-Oxoquinoline-3-Carboxylic Acid, Part VIII. Convenient Synthesis and Antimicrobial Properties of Substituted Hexahydrod[1][8]iazepino[2,3-h]quinoline-9-carboxylic acid and Its Tetrahydroquino[7,8-b]benzodiazepine Analog. PMC. --INVALID-LINK--27. Comparative study of the antibacterial spectrum of different quinoline derivatives. BenchChem. --INVALID-LINK--28. Synthesis of this compound. PrepChem. --INVALID-LINK--29.this compound derivative as antibacterial agents. Google Patents. --INVALID-LINK--30. Heterocycles [h]-fused onto 4-oxoquinoline-3-carboxylic acid, V.[1] Synthesis and antibacterial activity of some new 2, 3-disubstituted 7-oxo-7, 10-dihydropyrido [2, 3-f] quinoxaline-8-carboxylic acids and esters. ResearchGate. --INVALID-LINK--31. Antibacterial Drugs. Medical Pharmacology. --INVALID-LINK--32. Heterocycles [h]-fused to 4-oxoquinoline-3-carboxylic acid. Part XI: Synthesis and antibacterial activity of 4-fluoro-6-Oxoimidazo[4,5-h]quinoline-7-carboxylic acids. ResearchGate. --INVALID-LINK--33. Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold. ResearchGate. --INVALID-LINK--34. Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate. --INVALID-LINK--35.7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. ResearchGate. --INVALID-LINK--
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medical Pharmacology: Antibacterial Drugs [pharmacology2000.com]
- 8. academic.oup.com [academic.oup.com]
- 9. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Non-fluorinated quinolones (NFQs): new antibacterials with unique properties against quinolone-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Non-Fluorinated Quinolones (NFQs): New Antibacterials with Unique...: Ingenta Connect [ingentaconnect.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Fluoroquinolone resistance: Overuse of fluoroquinolones in human and veterinary medicine can breed resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action: 4-Oxo-Quinolones as the Foundational Core of Quinolone Antibiotics
This guide provides an in-depth, objective comparison of the mechanism of action of quinolone antibiotics, focusing on the essential role of the 4-oxo-quinolone scaffold. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how these critical antibacterial agents function at a molecular level, supported by the experimental data that validates these models.
Introduction: Deconstructing the "Versus"
In the landscape of antibacterial chemotherapy, the quinolones represent a cornerstone class of synthetic, broad-spectrum agents.[1][2] A common point of inquiry is the distinction between "4-oxo-quinolones" and "quinolone antibiotics." This guide clarifies that this is not a comparison of two different classes. Instead, the 4-oxo-quinolone is the fundamental chemical scaffold—the pharmacophore—that defines all quinolone antibiotics.[3][4] The diverse range of "quinolone antibiotics" arises from substitutions at various positions on this core structure, which modulate target affinity, spectrum of activity, and pharmacokinetic properties.[2][5]
The biological activity of all quinolones is critically dependent on the ketone group at position 4 (the "4-oxo" group) and the carboxylic acid at position 3.[3] These features are essential for the drug's interaction with its bacterial targets. This guide will therefore explore the unified mechanism of action conferred by this core structure and then compare how different generations of quinolones leverage this mechanism with varying efficacy.
The Core Mechanism: Poisoning Bacterial Type II Topoisomerases
Quinolone antibiotics are bactericidal agents that interfere with DNA replication by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[1][6][7] These enzymes, known as type II topoisomerases, are vital for managing the complex topology of bacterial DNA during replication, transcription, and repair. They function by creating transient double-stranded breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the break.[1][8]
Quinolones do not merely inhibit these enzymes; they act as "topoisomerase poisons."[9] Their mechanism involves the formation of a stable ternary complex consisting of the quinolone, the topoisomerase, and the cleaved DNA.[7][10] By binding to this complex, the quinolone physically blocks the re-ligation step, effectively trapping the enzyme on the DNA in a state where the DNA is permanently broken.[9][10] The accumulation of these stalled cleavage complexes triggers a cascade of events, including the arrest of DNA replication forks, the induction of the SOS response, and ultimately, the fragmentation of the chromosome, leading to cell death.[1][9]
The 4-oxo group is central to this poisoning activity. It participates in coordinating a magnesium ion (Mg²⁺), which acts as a bridge between the drug and specific amino acid residues (e.g., Serine-83 and Aspartate-87 in E. coli GyrA) within the enzyme's quinolone resistance-determining region (QRDR).[10][11] This interaction stabilizes the drug within the DNA cleavage site, ensuring the lethal complex is maintained.[10]
Caption: Mechanism of quinolone action via stabilization of the topoisomerase-DNA cleavage complex.
Differential Targeting: A Comparison Across Quinolone Generations
While the core mechanism is conserved, the evolution of quinolones has produced generations with distinct properties based on substitutions to the 4-oxo-quinolone scaffold. The primary difference lies in their preferential target and resulting spectrum of activity.
-
Gram-Negative Bacteria: In most Gram-negative bacteria, DNA gyrase is the primary and more sensitive target for quinolones.[12][13]
-
Gram-Positive Bacteria: Conversely, in most Gram-positive bacteria, topoisomerase IV is the primary target.[12][13]
Newer generations of fluoroquinolones have been engineered to have dual-targeting capabilities, inhibiting both enzymes with high affinity, which can slow the development of resistance.[10]
| Generation | Example Agent | Key Structural Features | Primary Target Preference | General Spectrum of Activity |
| 1st Generation | Nalidixic Acid | Basic 4-quinolone ring; no fluorine at C-6. | Gram-Negative: DNA Gyrase | Narrow; primarily enteric Gram-negative bacteria (UTIs).[2][6] |
| 2nd Generation | Ciprofloxacin, Norfloxacin | Fluorine at C-6 (Fluoroquinolone); Piperazine ring at C-7. | Gram-Negative: DNA GyraseGram-Positive: Topoisomerase IV | Broad-spectrum; enhanced activity against Gram-negatives, including P. aeruginosa, and moderate activity against Gram-positives.[2][6] |
| 3rd Generation | Levofloxacin | Fluorine at C-6; modifications at C-7 and N-1. | More balanced inhibition of DNA Gyrase and Topoisomerase IV. | Enhanced activity against Gram-positive bacteria (especially S. pneumoniae) and atypical pathogens.[6] |
| 4th Generation | Moxifloxacin | Fluorine at C-6; bulky C-7 substituent. | Potent dual-targeting of both DNA Gyrase and Topoisomerase IV. | Broad-spectrum with significant activity against anaerobic bacteria.[6] |
Experimental Validation of the Mechanism of Action
The model of quinolone action is supported by a robust set of biochemical and cell-based assays. Understanding these protocols is crucial for drug development professionals aiming to characterize novel antimicrobial agents.
Enzyme Inhibition Assays: Direct Target Engagement
The most direct way to assess a compound's mechanism is to measure its effect on the purified target enzymes. The choice of assay—supercoiling or decatenation—depends on the primary activity of the target enzyme.
A. DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA plasmid, an ATP-dependent process. Quinolone inhibitors prevent this activity.
Experimental Protocol:
-
Reaction Setup: On ice, prepare a master mix containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 1 mM ATP), relaxed plasmid DNA (e.g., pBR322, 0.5 µg), and the test compound at various concentrations.[14]
-
Enzyme Addition: Initiate the reaction by adding a pre-determined optimal concentration of purified DNA gyrase enzyme.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow for the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and EDTA.[14]
-
Analysis: Resolve the DNA topoisomers (supercoiled vs. relaxed) via agarose gel electrophoresis. The supercoiled form migrates faster than the relaxed form.[15]
-
Visualization & Quantification: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light. Quantify the band intensities to determine the concentration of inhibitor required to inhibit 50% of the enzyme's supercoiling activity (IC₅₀).[14]
Caption: Workflow and expected results for a DNA gyrase supercoiling inhibition assay.
B. Topoisomerase IV Decatenation Assay
This assay measures the ability of Topoisomerase IV to resolve a network of interlinked circular DNA molecules (catenated kinetoplast DNA, or kDNA) into individual mini-circles.[16][17]
Experimental Protocol:
-
Reaction Setup: Prepare a reaction mix containing assay buffer, kDNA substrate (e.g., 200 ng), ATP, and the test inhibitor at various concentrations.[16]
-
Enzyme Addition: Start the reaction by adding purified Topoisomerase IV.
-
Incubation: Incubate at 37°C for 30 minutes.[18]
-
Reaction Termination: Stop the reaction with a stop solution/loading dye.
-
Analysis: Separate the reaction products by agarose gel electrophoresis. The large, catenated kDNA network remains in the well, while the decatenated mini-circles migrate into the gel.[16]
-
Visualization & Quantification: Stain and visualize the gel. The IC₅₀ is the inhibitor concentration that prevents 50% of the kDNA from being resolved into mini-circles.[16]
Cell-Based Assays: Measuring Whole-Organism Effects
While enzyme assays confirm target engagement, cell-based assays are essential to verify that a compound can penetrate the bacterial cell wall and exert its effect in a physiological context.
A. Minimum Inhibitory Concentration (MIC) Assay
This is the gold standard for measuring the antimicrobial potency of a compound.
Experimental Protocol:
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).[18]
-
Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).[18]
-
Controls: Include positive (bacteria, no drug) and negative (medium, no bacteria) growth controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[18]
B. Time-Kill Kinetic Assay
This assay provides a dynamic view of antibacterial activity, distinguishing between bacteriostatic (inhibiting growth) and bactericidal (killing) effects.
Experimental Protocol:
-
Culture Setup: Add the test compound (typically at a multiple of its MIC) to a logarithmic-phase bacterial culture.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from the culture.
-
Viable Cell Count: Perform serial dilutions of the aliquot and plate on agar. After incubation, count the number of colony-forming units (CFU/mL).
-
Analysis: Plot the log(CFU/mL) versus time. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal activity.[19]
Conclusion and Future Perspectives
The mechanism of action of quinolone antibiotics is a well-defined process centered on the 4-oxo-quinolone scaffold, which enables the poisoning of bacterial type II topoisomerases. The diversity within the quinolone class stems from strategic chemical modifications to this core, which alter target preference, expand the antibacterial spectrum, and improve pharmacological properties. The distinction is not one of "4-oxo-quinolones versus quinolones," but rather an appreciation for a foundational structure and its versatile derivatives.
The rise of quinolone resistance, primarily through mutations in the target enzymes (GyrA and ParC) or through altered drug efflux, poses a significant clinical challenge.[8][9][20] A thorough understanding of the molecular interactions within the ternary drug-enzyme-DNA complex, validated by the robust experimental protocols detailed here, is paramount. This knowledge provides the logical framework for designing the next generation of quinolones capable of overcoming existing resistance mechanisms and continuing the legacy of this vital class of antibiotics.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 5. The 4-quinolone antibiotics: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. ldh.la.gov [ldh.la.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. inspiralis.com [inspiralis.com]
- 16. benchchem.com [benchchem.com]
- 17. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. linnaeusbio.com [linnaeusbio.com]
- 20. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to the Validation of In Vitro Assays for 4-Oxo-Quinoline Derivatives
<_Step_2>
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating in vitro assays tailored to 4-oxo-quinoline derivatives. It emphasizes scientific integrity, offers practical, field-proven insights, and compares methodologies to ensure the selection of robust and reliable assays for screening and characterization.
Introduction: The Significance of 4-Oxo-Quinolines and Robust Assay Validation
The 4-oxo-quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, from life-saving fluoroquinolone antibiotics to innovative anticancer drugs.[1] These compounds primarily exert their effects by targeting enzymes crucial for cellular processes. For instance, antibacterial quinolones inhibit bacterial type II topoisomerases like DNA gyrase and topoisomerase IV, leading to catastrophic DNA damage and cell death.[2][3] In oncology, derivatives have been developed to target mammalian topoisomerase II or various protein kinases involved in oncogenic signaling.[3][4]
Given the potency and specific mechanisms of these molecules, the reliability of in vitro data is paramount. An assay that is not properly validated can generate misleading data, leading to the costly pursuit of non-viable candidates or the premature abandonment of promising ones.[5] Therefore, a rigorous validation process is not merely a regulatory formality but a fundamental component of scientific rigor that ensures data are accurate, reproducible, and fit for their intended purpose.[6][7] This guide will dissect the critical parameters of assay validation, compare common assay formats, and provide actionable protocols to empower your research.
Part 1: Choosing the Right Tool: A Comparison of In Vitro Assay Formats
The first critical decision is selecting the appropriate assay format. The choice between a biochemical (target-based) and a cell-based (phenotypic) assay depends on the stage of drug discovery and the specific question being asked.[5][8]
-
Biochemical Assays directly measure the interaction between a compound and its purified molecular target (e.g., an enzyme or receptor) in a controlled, cell-free environment.[9] They are ideal for primary screening and determining intrinsic potency (e.g., IC50).
-
Cell-Based Assays measure the effect of a compound on a biological process within living cells.[10] These assays provide a more physiologically relevant context, accounting for factors like cell permeability, metabolism, and potential off-target effects.[11]
The following table compares these two fundamental approaches:
| Feature | Biochemical Assays | Cell-Based Assays |
| Primary Use | High-throughput screening (HTS), IC50 determination, structure-activity relationship (SAR) | Hit confirmation, mechanism of action (MOA) studies, cytotoxicity, secondary screening |
| Physiological Relevance | Low (isolated target) | High (intact cellular environment) |
| Throughput | High to very high | Moderate to high |
| Complexity & Variability | Lower, more controlled | Higher, more sources of variability (cell health, passage number)[12][13] |
| Data Interpretation | Direct measure of target engagement (e.g., enzyme inhibition) | Indirect measure of a cellular phenotype (e.g., cell death, reporter gene expression) |
| Potential for Artifacts | Compound interference with detection method (e.g., fluorescence quenching) | Compound cytotoxicity, poor cell permeability |
| Example for 4-Oxo-Quinolines | Purified DNA gyrase supercoiling assay | Minimum Inhibitory Concentration (MIC) assay against E. coli |
Part 2: The Pillars of Validation: A Workflow for Ensuring Data Integrity
Assay validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] The principles outlined in the ICH Q2(R1) guidelines for analytical procedures provide a robust framework that can be adapted for in vitro biological assays.[14][15][16]
A comprehensive validation workflow assesses several key performance characteristics.
Caption: Workflow for In Vitro Assay Validation.
Key Validation Parameters & Acceptance Criteria
The following table details the essential parameters for validating a quantitative in vitro assay, such as one designed to determine the IC50 of a 4-oxo-quinoline kinase inhibitor.
| Parameter | Question Answered | Typical Experiment | Acceptance Criteria |
| Specificity | Does the assay measure the intended analyte/process without interference? | Test structurally related but inactive molecules. For cell-based assays, use knockout/knockdown cell lines. | Inactive compounds should not produce a signal. Signal should be significantly reduced in knockout cell lines. |
| Precision | How close are repeated measurements under the same (Repeatability) or different (Intermediate) conditions? | Repeatability: Multiple replicates on the same plate. Intermediate: Same experiment on different days, by different analysts, or with different equipment. | Repeatability: Coefficient of Variation (%CV) ≤ 15-20%. Intermediate Precision: %CV ≤ 20-25%. |
| Accuracy | How close is the measured value to the true or accepted reference value? | Spike a known quantity of a reference standard into the assay matrix. Compare the measured value to the known value. | Recovery of 80-120% of the true value. |
| Linearity & Range | Is there a proportional relationship between signal and analyte concentration over a specific range? | Analyze a dilution series of a reference compound to generate a dose-response curve. | R-squared (R²) value of the linear portion of the curve > 0.98. |
| Robustness | Is the assay performance affected by small, deliberate changes in method parameters? | Slightly vary parameters like incubation time (±10%), temperature (±2°C), or reagent concentration (±5%). | Assay performance (e.g., Z'-factor, IC50) should remain within pre-defined limits.[17] |
| Z'-Factor | Is the assay window between positive and negative controls large enough for screening? | Run multiple replicates of high (no inhibition) and low (max inhibition) controls. | Z' > 0.5 for an excellent assay suitable for HTS.[18][19][20] |
Part 3: In-Depth Experimental Protocols
Here, we provide a detailed protocol for a crucial pre-validation step: determining the Z'-Factor for a luminescence-based kinase inhibition assay, a common method for evaluating 4-oxo-quinoline derivatives targeting protein kinases.[4]
Protocol: Z'-Factor Determination for a Kinase Inhibition Assay
Objective: To assess the quality and suitability of a kinase assay for high-throughput screening by quantifying the statistical separation between positive and negative controls.[21]
Materials:
-
Recombinant Kinase (e.g., EGFR)
-
Kinase Substrate (e.g., a specific peptide)
-
ATP
-
Assay Buffer
-
Staurosporine (a potent, non-specific kinase inhibitor for use as a positive control)
-
DMSO (vehicle control)
-
Luminescence-based Kinase Assay Kit (e.g., ADP-Glo™)
-
White, opaque 384-well microplates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection
Methodology:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Equilibrate all reagents to room temperature before use.[22][23]
-
Control Definition:
-
Negative Control (Max Signal): Represents 0% inhibition. Contains kinase, substrate, ATP, and DMSO vehicle.
-
Positive Control (Min Signal): Represents 100% inhibition. Contains kinase, substrate, ATP, and a high concentration of Staurosporine (e.g., 10 µM).
-
-
Plate Layout:
-
Designate half of a 384-well plate for Negative Controls (n=192 wells) and the other half for Positive Controls (n=192 wells). This large number of replicates provides a robust statistical assessment.
-
-
Assay Procedure:
-
Add 5 µL of assay buffer containing the kinase to all wells.
-
Add 2.5 µL of DMSO to the Negative Control wells.
-
Add 2.5 µL of 10 µM Staurosporine to the Positive Control wells.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing both the substrate and ATP.
-
Incubate the reaction for the optimized time (e.g., 60 minutes) at the optimized temperature (e.g., 30°C).
-
Stop the reaction and generate the luminescent signal by adding the detection reagents as per the kit protocol (e.g., add 10 µL of ADP-Glo™ Reagent, incubate, then add 20 µL of Kinase Detection Reagent).
-
Incubate for the required time to stabilize the luminescent signal (e.g., 30 minutes).
-
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
-
Calculation and Interpretation:
-
Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) control signals.
-
Calculate the Z'-Factor using the following formula: Z' = 1 - ( (3σp + 3σn) / |μn - μp| )
-
Interpretation of the Z'-Factor Value: [20][24]
-
Z' = 1: An ideal assay.
-
1 > Z' ≥ 0.5: An excellent assay, acceptable for HTS.
-
0.5 > Z' > 0: A marginal assay; may require optimization.
-
Z' < 0: The assay is not suitable for screening.
-
-
Causality Behind Choices:
-
Why Staurosporine? It's a potent, broad-spectrum inhibitor, ensuring a maximal inhibitory signal (a reliable "floor" for the assay).[4]
-
Why a 384-well plate? It reflects the density of a typical HTS campaign and allows for a high number of replicates to achieve statistical power.
-
Why the Z'-Factor Formula? This equation is the industry standard.[18] It incorporates both the dynamic range of the assay (the difference between the means) and the data variability (the standard deviations), providing a single, robust metric of assay quality.[21]
Part 4: Troubleshooting Common Issues in Assay Validation
Even with well-designed protocols, challenges can arise. Below are common problems and expert-backed solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Z'-Factor (<0.5) | 1. Low Signal-to-Background: The dynamic range of the assay is too small. 2. High Data Variability: Inconsistent pipetting, reagent instability, or cell health issues.[12][22] | 1. Optimize enzyme/substrate concentrations to maximize the signal window. 2. Use calibrated pipettes, ensure homogenous cell suspensions, and check reagent stability. Automate liquid handling where possible.[13] |
| Poor Precision (%CV > 20%) | 1. Edge Effects: Evaporation from wells on the plate perimeter. 2. Inconsistent Cell Seeding: Uneven cell density across the plate. 3. Temperature Gradients: Uneven heating during incubation.[23] | 1. Avoid using the outer wells or fill them with sterile buffer/media to create a humidity barrier.[12] 2. Ensure the cell suspension is thoroughly mixed before and during plating. 3. Avoid stacking plates in the incubator; ensure proper air circulation. |
| Compound Interference | 1. Autofluorescence: The test compound fluoresces at the same wavelength as the assay readout. 2. Light Scattering/Quenching: The compound interferes with the light path in absorbance or fluorescence assays. | 1. Run a parallel assay plate containing the compound but omitting the enzyme/cells to measure background interference. 2. Consider switching to an orthogonal assay format with a different detection method (e.g., from fluorescence to luminescence).[25][26] |
Conclusion
The validation of in vitro assays for 4-oxo-quinoline derivatives is a critical, multi-faceted process that underpins the integrity of drug discovery programs. By carefully selecting between biochemical and cell-based formats, systematically evaluating key performance parameters based on ICH principles, and employing robust statistical tools like the Z'-Factor, researchers can build a foundation of trustworthy data. This guide provides the necessary framework, comparative insights, and detailed protocols to design, execute, and troubleshoot a validation plan that is not only compliant with regulatory expectations but is, most importantly, scientifically sound.
References
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 10. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 11. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 16. starodub.nl [starodub.nl]
- 17. bioprocessintl.com [bioprocessintl.com]
- 18. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 20. assay.dev [assay.dev]
- 21. Z-factor - Wikipedia [en.wikipedia.org]
- 22. bioassaysys.com [bioassaysys.com]
- 23. thermofisher.com [thermofisher.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid
Introduction: The Enduring Importance of the 4-Quinolone Scaffold
The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the foundational structure for the highly successful quinolone and fluoroquinolone classes of antibacterial agents.[1][2] Drugs such as nalidixic acid and norfloxacin are built upon this essential framework.[3] The efficacy and broad applicability of these compounds have driven extensive research into efficient and scalable synthetic methodologies. This guide provides a comparative analysis of the most prominent synthetic routes to this key intermediate, offering insights into their mechanisms, practical execution, and relative merits for researchers in drug discovery and process development. We will delve into classical thermal cyclization methods, modern improvements, and the critical experimental parameters that govern their success.
The Gould-Jacobs Reaction: The Classical Workhorse
First reported in 1939, the Gould-Jacobs reaction remains a cornerstone for the synthesis of 4-hydroxyquinoline derivatives, which exist predominantly in their 4-oxo tautomeric form.[4][5] The reaction is a robust, multi-step sequence that begins with readily available starting materials.
Reaction Mechanism and Rationale
The synthesis proceeds through three key stages:
-
Condensation: An aniline derivative undergoes a nucleophilic substitution reaction with diethyl ethoxymethylenemalonate (DEEM).[6][7] The amino group of the aniline attacks the electron-deficient carbon of the enol ether in DEEM, followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[8]
-
Thermal Cyclization: This is the critical, energy-intensive step. The intermediate undergoes a high-temperature intramolecular 6-electron electrocyclization.[4] This concerted pericyclic reaction forms the quinoline ring system. The high activation energy for this step necessitates temperatures typically exceeding 250 °C, which is why high-boiling solvents like diphenyl ether are traditionally used.[4]
-
Saponification: The resulting ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to cleave the ester and form the sodium carboxylate salt.[9] Subsequent acidification protonates the salt, precipitating the final this compound product.[9]
References
- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. wikiwand.com [wikiwand.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Comparative Docking Studies of 4-Oxo-Quinoline Derivatives: A Guide for Drug Discovery Professionals
Introduction
The 4-oxo-quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities. These derivatives have garnered significant attention from researchers due to their therapeutic potential, which spans antibacterial, anticancer, antiviral, and anti-inflammatory applications. The planar nature of the quinoline ring system allows for effective intercalation with DNA and interaction with various enzymatic targets, making it a versatile platform for drug design.
Molecular docking has emerged as a powerful computational tool in the rational design and discovery of novel 4-oxo-quinoline derivatives. By simulating the interaction between a ligand (the 4-oxo-quinoline derivative) and a biological target (typically a protein or nucleic acid), docking studies can predict binding affinities and modes of interaction. This in-silico approach allows for the high-throughput screening of virtual libraries of compounds, prioritizing those with the highest potential for biological activity and guiding further synthetic efforts. This guide provides a comparative overview of docking studies involving various 4-oxo-quinoline derivatives, details a standard experimental workflow, and discusses the key structural features influencing their biological activity.
Biological Targets of 4-Oxo-Quinoline Derivatives
The therapeutic versatility of 4-oxo-quinoline derivatives stems from their ability to interact with a range of biological macromolecules. Some of the most extensively studied targets include:
-
DNA Gyrase and Topoisomerase IV: These bacterial enzymes are crucial for DNA replication, transcription, and repair. Quinolone antibiotics, a prominent class of 4-oxo-quinoline derivatives, inhibit these enzymes, leading to bacterial cell death. The interaction typically involves the formation of a ternary complex with the enzyme and DNA.
-
Tyrosine Kinases: These enzymes play a critical role in cellular signaling pathways, and their dysregulation is often implicated in cancer. Several 4-oxo-quinoline derivatives have been designed as potent inhibitors of various tyrosine kinases, such as EGFR, VEGFR, and Src kinase, by competing with ATP for binding to the enzyme's active site.
-
Proto-oncogene c-Met Kinase: The c-Met kinase is a receptor tyrosine kinase that, when dysregulated, is associated with cancer cell proliferation, survival, and metastasis. Novel 4-oxo-quinoline derivatives have been investigated as potential inhibitors of this key oncogenic driver.
-
Other Enzymes: The 4-oxo-quinoline scaffold has also been explored for its potential to inhibit other enzymes, including HIV-1 integrase, histone deacetylases (HDACs), and various phosphatases.
Comparative Docking Analysis of 4-Oxo-Quinoline Derivatives
The binding affinity and selectivity of 4-oxo-quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline ring. Docking studies have been instrumental in elucidating these structure-activity relationships (SAR).
| Derivative Class | Target | Key Substituents & Interactions | Predicted Binding Affinity (Docking Score) | Reference |
| Fluoroquinolones | DNA Gyrase (E. coli) | C7-piperazinyl group enhances binding; C6-fluoro group improves cell penetration. Interactions with Ser83 and Asp87 are critical. | -8.5 to -10.5 kcal/mol | |
| 3-Carboxy-4-quinolones | Topoisomerase IV (S. aureus) | The 3-carboxy group is essential for chelating with Mg2+ in the active site. Interactions with Ser79 and Glu83 are important. | -7.9 to -9.8 kcal/mol | |
| 2-Aryl-4-oxo-quinolines | c-Met Kinase | The 2-aryl group occupies a hydrophobic pocket. Hydrogen bonding with the hinge region (Met1160) is crucial for inhibition. | -9.0 to -11.2 kcal/mol | |
| 7-alkoxy-4-oxoquinoline-3-carbonitriles | Tyrosine Kinases (EGFR) | The alkoxy group at C7 can be modified to enhance selectivity. The nitrile group at C3 can form key hydrogen bonds. | -8.2 to -10.1 kcal/mol |
Note: Docking scores are dependent on the specific software and scoring function used and should be interpreted as a relative measure of binding affinity.
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
The following protocol outlines a typical workflow for performing a comparative docking study of 4-oxo-quinoline derivatives.
1. Preparation of the Protein Target:
-
Obtain the 3D structure: Download the crystal structure of the target protein from a public database like the Protein Data Bank (PDB).
-
Pre-processing: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site.
-
Protonation: Add hydrogen atoms to the protein structure, which is crucial for accurate modeling of hydrogen bonds. This is typically done at a physiological pH of 7.4.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.
2. Preparation of the 4-Oxo-Quinoline Ligands:
-
2D to 3D Conversion: Sketch the 2D structures of the 4-oxo-quinoline derivatives and convert them to 3D structures using a molecular modeling software.
-
Ligand Optimization: Perform a geometry optimization of the ligand structures using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method.
-
Protonation State and Tautomers: Determine the most likely protonation state and tautomeric form of the ligands at physiological pH.
3. Grid Generation:
-
Define the Binding Site: Identify the active site or binding pocket of the target protein. This can be done based on the location of the co-crystallized ligand in the experimental structure or by using a binding site prediction tool.
-
Generate the Grid Box: Define a grid box that encompasses the entire binding site. The grid parameters will be used by the docking algorithm to calculate the interaction energies.
4. Molecular Docking:
-
Select a Docking Program: Choose a suitable docking program, such as AutoDock, Glide, or GOLD.
-
Set Docking Parameters: Configure the docking parameters, including the search algorithm (e.g., Lamarckian Genetic Algorithm), the number of docking runs, and the scoring function.
-
Run the Docking Simulation: Execute the docking calculations for each 4-oxo-quinoline derivative.
5. Post-Docking Analysis:
-
Analyze Docking Poses: Visualize and analyze the predicted binding poses of the ligands within the protein's active site.
-
Evaluate Binding Interactions: Identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein.
-
Rank the Ligands: Rank the ligands based on their predicted binding affinities (docking scores or binding energies).
-
Correlate with Experimental Data: If available, correlate the docking results with experimental biological activity data to validate the docking protocol.
Visualization of Key Concepts
Experimental Workflow for Comparative Docking Studies
Caption: A typical workflow for in-silico comparative docking studies of 4-oxo-quinoline derivatives.
Signaling Pathway Inhibition by a 4-Oxo-Quinoline Derivative
Caption: Inhibition of the c-Met signaling pathway by a 4-oxo-quinoline derivative.
Conclusion
Comparative docking studies are an indispensable tool in the modern drug discovery pipeline for 4-oxo-quinoline derivatives. They provide valuable insights into the molecular basis of ligand-receptor interactions, guide the rational design of more potent and selective inhibitors, and help to prioritize compounds for further experimental evaluation. By combining computational approaches with empirical testing, researchers can accelerate the discovery and development of novel 4-oxo-quinoline-based therapeutics to address a wide range of diseases. The continued development of more accurate scoring functions and advanced simulation techniques will further enhance the predictive power of molecular docking in the years to come.
A Comparative Guide to the Cytotoxicity of 4-Oxo-Quinoline Derivatives on Cancer Cell Lines
Introduction: The Therapeutic Promise of the 4-Oxo-Quinoline Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[1] Among these, 4-oxo-quinoline derivatives have emerged as a particularly promising class of compounds, demonstrating significant cytotoxic effects against a variety of cancer cell lines.[2] Their mechanism of action is often multifaceted, involving the induction of programmed cell death (apoptosis), inhibition of key enzymes essential for DNA replication and repair, and interference with crucial cellular signaling pathways.[1][3]
This guide provides a comparative analysis of the cytotoxic profiles of several 4-oxo-quinoline derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential as anticancer agents. We will delve into their structure-activity relationships, explore their mechanisms of action, and provide detailed experimental protocols for their evaluation.
Comparative Cytotoxicity: A Data-Driven Overview
The in vitro cytotoxicity of 4-oxo-quinoline derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for a selection of 4-oxo-quinoline derivatives against various human cancer cell lines, compiled from multiple studies. This data provides a valuable benchmark for comparing the potency and selectivity of these compounds.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one | MCF-7 (Breast) | Not explicitly stated as IC50, but showed maximum inhibitory activity | [4] |
| 6-Nitro-2-p-tolylquinolin-4(1H)-one | HeLa (Cervical) | Not explicitly stated as IC50, but most active in its series | [4] |
| 2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid | K-562 (Leukemia) | Not explicitly stated as IC50, but showed inhibitory activity | [4] |
| Compound 4c (a pyridin-2-one quinoline derivative) | HOP-92 (Non-Small Cell Lung) | 2.37 | [5] |
| Compound 4c | SNB-75 (CNS) | 2.38 | [5] |
| Compound 4c | HS 578T (Breast) | 2.38 | [5] |
| Compound 4c | RXF 393 (Renal) | 2.21 | [5] |
| Compound 4c | BT-549 (Breast) | 4.11 | [5] |
| Compound 4c | RPMI-8226 (Leukemia) | 5.16 | [5] |
| Compound 4c | SR (Leukemia) | 5.70 | [5] |
| Compound 4c | K-562 (Leukemia) | 7.72 | [5] |
| Compound 4c | MOLT-4 (Leukemia) | 8.17 | [5] |
| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | MCF-7 (Breast) | 3.1 µg/mL | [6] |
| BAPPN | HepG2 (Liver) | 3.3 µg/mL | [6] |
| BAPPN | A549 (Lung) | 9.96 µg/mL | [6] |
| BAPPN | HCT-116 (Colon) | 23 µg/mL | [6] |
| Novel 2-oxo-quinoline derivative 5b | HepG2 (Liver) | Moderate to high inhibition | [7] |
| Novel 2-oxo-quinoline derivative 4d7 | SK-OV-3 (Ovarian) | 22.36 | [7] |
Note: Direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions, such as cell seeding density, treatment duration, and the specific assay used.
Mechanisms of Action: Unraveling the Pathways to Cell Death
The cytotoxic effects of 4-oxo-quinoline derivatives are often mediated by their ability to induce apoptosis, a highly regulated process of programmed cell death.[3] Several key signaling pathways have been implicated in this process.
Induction of Apoptosis
Many 4-oxo-quinoline derivatives trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] The intrinsic pathway is initiated by cellular stress and involves the release of cytochrome c from the mitochondria, which in turn activates caspase-9, a key initiator caspase.[8] The extrinsic pathway is activated by the binding of extracellular death ligands to their corresponding cell surface receptors, leading to the activation of caspase-8.[3] Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the dismantling of the cell.[8]
The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of cell fate.[3] Some 4-oxo-quinoline derivatives have been shown to upregulate the expression of Bax, promoting the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.[8]
Caption: Apoptotic pathways induced by 4-oxo-quinoline derivatives.
Inhibition of Topoisomerase II
Another well-documented mechanism of action for some 4-oxo-quinoline derivatives is the inhibition of topoisomerase II.[9] This enzyme plays a crucial role in DNA replication, transcription, and chromosome segregation by catalyzing the transient cleavage and re-ligation of double-stranded DNA.[9] By stabilizing the covalent complex between topoisomerase II and DNA, these compounds lead to the accumulation of DNA double-strand breaks, which ultimately triggers cell cycle arrest and apoptosis.
Caption: Mechanism of Topoisomerase II inhibition.
Experimental Protocols: A Guide to In Vitro Evaluation
The following protocols provide a framework for assessing the cytotoxicity of novel 4-oxo-quinoline derivatives in a laboratory setting.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Principle: In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 4-oxo-quinoline derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of Sorenson's glycine buffer and SDS) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 5-15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
DNA Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II, which can decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Principle: In the presence of topoisomerase II, catenated kDNA is resolved into individual minicircles. An inhibitor of topoisomerase II will prevent this decatenation, leaving the kDNA in its catenated form. The different forms of DNA can be separated by agarose gel electrophoresis.
Step-by-Step Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing kDNA, topoisomerase II assay buffer, and human topoisomerase II enzyme.
-
Add the 4-oxo-quinoline derivative at various concentrations to the reaction mixtures. Include a positive control (e.g., etoposide) and a negative control (no compound).
-
Incubate the reactions at 37°C for the recommended time (e.g., 30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Incubate at a higher temperature (e.g., 50-65°C) for a short period to digest the protein.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto an agarose gel (e.g., 1%).
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization and Analysis:
-
Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Green).
-
Visualize the DNA bands under UV light.
-
Catenated kDNA will remain in the well or migrate as a high molecular weight band, while decatenated minicircles will migrate further into the gel as distinct bands.
-
The inhibition of topoisomerase II activity is indicated by the persistence of the high molecular weight catenated kDNA band.
-
Conclusion and Future Directions
The 4-oxo-quinoline scaffold represents a fertile ground for the discovery of novel anticancer agents. The derivatives discussed in this guide exhibit potent cytotoxic activity against a range of cancer cell lines, operating through well-defined mechanisms such as the induction of apoptosis and the inhibition of topoisomerase II. The provided experimental protocols offer a robust framework for the continued evaluation and optimization of these promising compounds.
Future research in this area should focus on several key aspects. A systematic screening of a diverse library of 4-oxo-quinoline derivatives against a standardized panel of cancer cell lines, such as the NCI-60, would provide a more comprehensive and directly comparable dataset. Further elucidation of the specific molecular targets and signaling pathways affected by these compounds will be crucial for understanding their precise mechanisms of action and for identifying potential biomarkers for patient stratification. Moreover, in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising candidates, paving the way for their potential clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. neuroquantology.com [neuroquantology.com]
- 3. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 6. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, cytotoxic activity, DNA topoisomerase-II inhibition, molecular modeling and structure-activity relationship of 9-anilinothiazolo[5,4-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel 4-Oxo-Quinoline Compounds
Introduction: The Enduring Potential of the 4-Oxo-Quinoline Scaffold
The 4-oxo-quinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of potent therapeutic agents for decades.[1][2] Its derivatives are famously known as quinolone antibiotics, which function by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[1][3][4][5][6] More recently, the versatility of this scaffold has been exploited to develop potent anticancer agents.[7][8][9] These compounds often exert their effects by targeting the homologous human type II topoisomerases or by inhibiting various protein kinases involved in oncogenic signaling pathways.[7][9][10]
For drug development professionals, a novel 4-oxo-quinoline derivative presents a compelling but challenging proposition. Its ultimate therapeutic value is inextricably linked to a precise understanding of its mechanism of action (MoA). Validating this MoA is not merely an academic exercise; it is a critical step that informs efficacy, predicts potential toxicities, and guides clinical strategy.
This guide provides a comprehensive, field-proven framework for elucidating and validating the MoA of novel 4-oxo-quinoline compounds. We will move logically from broad phenotypic effects to specific molecular target engagement, providing not just protocols, but the scientific rationale behind each experimental choice. This self-validating workflow is designed to build a robust, data-driven case for your compound's primary mechanism.
Chapter 1: The Initial Interrogation: Phenotypic Screening
The first step in MoA validation is to define the compound's biological footprint. Does it kill bacteria, cancer cells, or both? And how selective is it? These initial phenotypic assays are the foundation upon which all subsequent mechanistic hypotheses are built.
Assessing Antibacterial Activity
The classic antibacterial potential of the quinolone scaffold must be the first hypothesis to test. The goal is to determine the compound's potency and spectrum of activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
-
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for quantitative susceptibility testing.[11]
-
Methodology:
-
Preparation: Prepare a 2-fold serial dilution of the novel 4-oxo-quinoline compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth). Final concentrations might range from 128 µg/mL down to 0.06 µg/mL.
-
Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a reference antibiotic control (e.g., Ciprofloxacin).
-
Inoculation: Add a standardized bacterial inoculum (e.g., E. coli for Gram-negative, S. aureus for Gram-positive) to each well to achieve a final concentration of ~5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed. For quantitative analysis, a resazurin-based viability assay can be used to measure metabolic activity.[11]
-
Evaluating Anticancer Activity and Selectivity
If the compound is intended for oncology applications, or if you are exploring its full mechanistic profile, assessing its cytotoxicity against cancer cells is paramount. Critically, this must be compared against a non-cancerous cell line to establish a therapeutic window.
Experimental Protocol: MTT Cell Viability Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[8]
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) and a normal cell line (e.g., MCF-10A non-tumorigenic breast epithelial) into 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the novel compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control chemotherapeutic (e.g., Doxorubicin or Etoposide).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell growth).
-
Interpreting Initial Data
The results from these initial screens will guide your next steps.
| Scenario | Observation | Next Logical Step |
| A | Potent antibacterial activity (low MIC), weak or no anticancer activity. | Proceed to Chapter 2.1: Validating Bacterial Topoisomerase Inhibition . |
| B | Potent anticancer activity (low IC50), high selectivity vs. normal cells. | Proceed to Chapter 2.2: Differentiating Anticancer Mechanisms . |
| C | Dual antibacterial and anticancer activity. | Pursue both validation pathways in parallel. This is common for quinolones. |
Chapter 2: Pinpointing the Molecular Target Class
With a clear phenotypic effect established, the investigation now narrows to identify the specific molecular machinery the compound disrupts. The experimental workflow below provides a logical path to distinguish between the primary known mechanisms of 4-oxo-quinolones.
Validating Bacterial Topoisomerase Inhibition
The hallmark of classic quinolones is the inhibition of bacterial type II topoisomerases.[3][12] These enzymes manage DNA topology; their inhibition leads to the accumulation of double-strand DNA breaks and rapid cell death.[5][12]
Experimental Protocol: DNA Gyrase Supercoiling Assay
-
Principle: DNA gyrase (a type II topoisomerase) introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. An inhibitor will prevent this process. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.
-
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine assay buffer, relaxed plasmid DNA (e.g., pBR322), ATP, and purified E. coli DNA gyrase enzyme.
-
Compound Addition: Add the novel compound at various concentrations. Include a positive control inhibitor (Ciprofloxacin) and a no-enzyme control.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Termination: Stop the reaction by adding a solution containing SDS (to denature the enzyme) and proteinase K (to digest it).
-
Electrophoresis: Load the samples onto a 1% agarose gel and run electrophoresis to separate the relaxed and supercoiled plasmid forms. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization: Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light.
-
Analysis: Inhibition is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band compared to the no-compound control.
-
A similar assay can be performed using Topoisomerase IV, which primarily relaxes supercoiled DNA and decatenates interlinked DNA circles.[4]
Differentiating Anticancer Mechanisms
For a compound with potent anticancer activity, the two most probable MoAs are inhibition of human topoisomerase II or inhibition of a protein kinase.
A. Human Topoisomerase II Inhibition
Human topoisomerase II is homologous to bacterial gyrase and is a common target for chemotherapeutics.[7]
Experimental Protocol: kDNA Decatenation Assay
-
Principle: Kinetoplast DNA (kDNA) is a network of thousands of interlocked circular DNA molecules. Human topoisomerase II can decatenate this network into individual minicircles. An inhibitor will trap the enzyme-DNA complex, preventing the release of these minicircles.
-
Methodology:
-
Reaction Setup: Combine assay buffer, kDNA substrate, ATP, and purified human topoisomerase II alpha.
-
Compound Addition: Add the novel compound and a positive control inhibitor (Etoposide).
-
Incubation & Termination: Follow the same incubation and termination steps as the gyrase assay.
-
Electrophoresis: Run samples on a 1% agarose gel. The catenated kDNA network is too large to enter the gel, while the decatenated minicircles will run as distinct bands.
-
Analysis: Inhibition is observed when the kDNA remains in the loading well, indicating a failure to decatenate.
-
B. Protein Kinase Inhibition
Many quinoline derivatives have been developed as potent inhibitors of protein kinases, such as EGFR, VEGFR, or Src, which are often dysregulated in cancer.[9][10][13]
Experimental Protocol: Kinase Profiling Screen
-
Principle: To broadly assess if your compound is a kinase inhibitor, it is most efficient to use a commercial fee-for-service kinase panel screen (e.g., from companies like Reaction Biology or Eurofins). These services test your compound at a fixed concentration (e.g., 1 µM) against a large panel of hundreds of purified kinases.
-
Methodology:
-
Submission: Provide the service company with your novel compound.
-
Assay: The company will perform in vitro kinase activity assays (often using radiolabeled ATP or fluorescence-based methods) in the presence of your compound.
-
Data Analysis: You will receive a report showing the percent inhibition for each kinase in the panel. Significant inhibition (>50-70%) of one or more kinases strongly suggests a kinase-mediated MoA. Follow-up with specific IC50 determination assays for the most promising hits.
-
Chapter 3: Confirming Target Engagement in a Cellular Context
A positive result in a biochemical assay is crucial, but it doesn't prove the compound interacts with the target inside a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm this target engagement.[14]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: The binding of a drug to its target protein typically stabilizes the protein's structure, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified.
-
Methodology:
-
Cell Treatment: Treat intact cancer cells (e.g., A549) with the novel compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein (e.g., Topoisomerase II or EGFR) in the soluble fraction using Western blotting or ELISA.
-
Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the compound-treated samples compared to the vehicle control confirms direct target engagement in the cellular environment.
-
Chapter 4: Visualizing and Quantifying Downstream Effects
Confirming target engagement should be followed by verifying the expected downstream biological consequences. This step provides the final, crucial link between the molecular interaction and the phenotypic outcome.
Visualizing the Mechanisms
Quantifying Downstream Markers
-
For Topoisomerase Inhibitors: The accumulation of DNA double-strand breaks (DSBs) is a direct consequence. This can be quantified by measuring the phosphorylation of histone H2AX (γ-H2AX), a sensitive marker for DSBs, via Western blot or immunofluorescence. An increase in the γ-H2AX signal following treatment provides strong evidence for a DNA damage-based MoA.
-
For Kinase Inhibitors: The most direct downstream validation is to measure the phosphorylation status of the kinase's substrate. For an EGFR inhibitor, for example, a Western blot showing a dose-dependent decrease in phosphorylated EGFR (p-EGFR) and downstream effectors like phosphorylated AKT (p-AKT) would confirm the inhibition of that signaling pathway.
-
Cell Cycle Analysis: Both DNA damage and kinase inhibition often lead to cell cycle arrest. Flow cytometry analysis of propidium iodide-stained cells can reveal the specific phase of the cell cycle (G1, S, or G2/M) where cells accumulate after treatment, providing further mechanistic insight.[15]
Chapter 5: Comparative Analysis and Data Synthesis
The final step is to synthesize all the data and compare the performance of your novel compound against established alternatives. Clear, tabular data presentation is essential for objective evaluation.
Table 1: Comparative Antibacterial Profile
| Compound | MIC vs. E. coli (µg/mL) | MIC vs. S. aureus (µg/mL) | DNA Gyrase IC50 (µM) |
| Novel Compound X | 0.25 | 1 | 0.1 |
| Ciprofloxacin | 0.125 | 0.5 | 0.05 |
Data are hypothetical and for illustrative purposes.
Table 2: Comparative Anticancer Profile
| Compound | IC50 vs. A549 Cells (µM) | IC50 vs. MCF-10A Cells (µM) | Human Topo II IC50 (µM) | EGFR Kinase IC50 (µM) |
| Novel Compound Y | 0.5 | > 50 | 0.8 | > 100 |
| Etoposide | 1.2 | 25 | 1.5 | > 100 |
| Gefitinib | 8.0 | > 100 | > 100 | 0.02 |
Data are hypothetical and for illustrative purposes.
Interpreting the Synthesis:
-
In the antibacterial example (Table 1), Novel Compound X shows potent activity that correlates well with its biochemical inhibition of DNA gyrase, strongly supporting this as its MoA.
-
In the anticancer example (Table 2), Novel Compound Y shows potent and selective cytotoxicity. Its cellular IC50 is in the same range as its biochemical IC50 for Topoisomerase II, while it has no effect on EGFR. This builds a compelling case that Compound Y is a Topoisomerase II poison, similar to Etoposide.
Conclusion
Validating the mechanism of action for a novel 4-oxo-quinoline compound is a systematic process of hypothesis testing and data integration. By progressing from broad phenotypic screening to specific biochemical and cellular assays, researchers can build a robust and defensible model of their compound's MoA. This structured approach, which compares the novel agent against well-characterized alternatives and confirms target engagement and downstream effects in a cellular context, is fundamental to translating a promising molecule into a potential therapeutic. The experimental choices and workflows detailed in this guide provide a clear and scientifically rigorous path to achieving that goal.
References
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA gyrase, topoisomerase IV, and the 4-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 14. benchchem.com [benchchem.com]
- 15. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid
This document provides comprehensive, step-by-step guidance for the proper disposal of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 13721-01-2), a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is designed for researchers, scientists, and laboratory managers who handle this chemical.
Understanding the Compound: Hazard Profile and Safety Imperatives
This compound is a heterocyclic organic compound. While specific toxicity data is limited, its structural analogues and available Safety Data Sheets (SDS) indicate several potential hazards that dictate its handling and disposal protocols.
Key Hazards:
-
Skin and Eye Irritation: The compound is classified as a skin and eye irritant.[1][2] Direct contact can cause redness, pain, and serious eye damage.
-
Acute Oral Toxicity: It is considered harmful if swallowed.[2][3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2]
-
Environmental Hazard: Discharge into the environment must be strictly avoided as it can be hazardous to aquatic life.[4] It has a Water Hazard Class (WGK) of 3, signifying a high hazard to water.[3]
These hazards underscore the necessity of a carefully planned disposal strategy. Improper disposal, such as drain disposal, is prohibited and can lead to environmental contamination and non-compliance with regulations.[4][5]
Personal Protective Equipment (PPE) Requirements
Before handling or preparing for disposal, ensure the following PPE is worn to prevent exposure.
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[5] | To prevent eye contact with dust or splashes, which can cause serious irritation.[1] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use.[4] | To prevent skin contact and irritation.[1] |
| Body Protection | A lab coat or chemical-resistant apron. For larger quantities, impervious clothing may be necessary.[4] | To protect skin from accidental spills. |
| Respiratory | A NIOSH/MSHA-approved respirator may be required for large-scale operations or if dust is generated.[5] | To prevent inhalation of dust particles that can irritate the respiratory system. |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be managed as a hazardous chemical waste stream. The following protocol outlines the necessary steps from waste generation to final disposal.
Step 1: Waste Identification and Segregation
The cornerstone of proper chemical disposal is accurate identification and segregation at the point of generation.
-
Identify the Waste: This includes pure, unused this compound, reaction mixtures containing the compound, and contaminated materials.
-
Segregate Contaminated Materials: All items that have come into direct contact with the compound must be treated as hazardous waste. This includes:
-
Glassware (pipettes, flasks)
-
Consumables (gloves, weigh boats, filter paper)
-
Spill cleanup materials
-
-
Avoid Mixing Waste Streams: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health & Safety (EHS) department. Incompatible mixtures can create unforeseen hazards.
Step 2: Waste Collection and Containment
Proper containment is essential to prevent spills and exposure during storage and transport.
-
Select an Appropriate Container: Use a dedicated, sealable, and chemically compatible waste container. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.
-
Label the Container Clearly: The waste container must be labeled immediately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: "13721-01-2"
-
Associated hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date accumulation started.
-
-
Keep the Container Closed: The container must be kept tightly sealed at all times, except when adding waste.[5] This prevents the release of dust or vapors.
-
Store in a Designated Area: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials.[5] This should be a designated satellite accumulation area within the laboratory.
Step 3: Final Disposal Procedure
The recommended and most compliant method for the final disposal of this compound is through a licensed chemical waste disposal company.
-
Contact Your EHS Office: Your institution's Environmental Health & Safety (EHS) or equivalent department is your primary resource. They will coordinate with a licensed waste disposal contractor.
-
Prohibited Disposal Methods:
-
Recommended Disposal Technology: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Incineration at high temperatures ensures the complete destruction of the organic molecule, preventing its release into the environment.
Decision-Making for Disposal
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound waste.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. 4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid | C14H9NO3 | CID 308815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-oxo-1,4-dihydro-3-quinolinecarboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
Personal protective equipment for handling 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Comprehensive Safety Protocol: Handling 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid
As your Senior Application Scientist, this guide provides a detailed operational framework for the safe handling of this compound (CAS No. 13721-01-2). This protocol is designed to empower you, the researcher, with the knowledge to create a self-validating system of safety, moving beyond mere compliance to a culture of proactive risk management. Our objective is to ensure your work proceeds not only with scientific rigor but with the highest level of personal and environmental safety.
Foundational Hazard Analysis: Understanding the Compound
This compound is a solid, often a fine powder, utilized as a building block in the synthesis of bioactive molecules, including potential anti-inflammatory and antimicrobial agents. While invaluable in research, its physical and toxicological properties necessitate a robust safety strategy. The primary risks during handling, such as weighing and transfer, stem from the generation of airborne dust and direct contact.
The Globally Harmonized System (GHS) provides a clear classification of its hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
This hazard profile dictates that our personal protective equipment (PPE) strategy must focus on preventing inhalation, ingestion, and dermal/ocular contact.
The Core Directive: Engineering Controls as the First Line of Defense
Before any PPE is selected, the primary method for exposure control must be the implementation of engineering controls. PPE is the final barrier between you and the hazard, not the first.
-
Chemical Fume Hood: All handling of this compound powder, especially weighing and transfers, must be conducted inside a certified chemical fume hood. This is non-negotiable. The hood's airflow contains airborne particles, preventing them from entering the laboratory environment and your breathing zone.
-
Ventilation: The laboratory should maintain adequate general ventilation to support the fume hood's function and ensure the rapid dilution of any fugitive emissions.
Personal Protective Equipment (PPE): Your Essential Barrier
The following PPE is mandatory for all procedures involving this compound. The selection is based on a risk assessment of its documented hazards.
Because the compound is a known skin irritant, chemically resistant gloves are essential.
-
Primary Choice: Disposable nitrile gloves are the standard for providing an effective barrier against incidental contact with this solid chemical.
-
Protocol:
-
Always inspect gloves for tears or punctures before use.
-
Don gloves before entering the designated handling area.
-
If a glove becomes contaminated, remove it immediately using the proper technique (peeling it off from the cuff without touching the outer surface with your bare hand), dispose of it, and wash your hands before donning a new pair.
-
Never reuse disposable gloves. Remove and discard them before leaving the laboratory or touching common surfaces like doorknobs, keyboards, or phones.
-
Given the severe eye irritation hazard, robust eye protection is critical.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all procedures.
-
Best Practice: When weighing the powder or performing any transfer that could generate dust, safety goggles that form a seal around the eyes are strongly recommended. They offer superior protection from airborne particulates compared to safety glasses.
-
High-Risk Scenarios: If there is a significant splash risk (e.g., when working with solutions of the compound), a face shield should be worn in addition to safety goggles to protect the entire face.
Suitable protective clothing prevents the chemical from contaminating your personal clothes and skin.
-
Standard: A long-sleeved laboratory coat is required. It should be kept fully buttoned to provide maximum coverage.
-
Material: Ensure the lab coat is made of a suitable material like cotton or a flame-resistant blend if flammable solvents are also in use.
-
Footwear: Closed-toe and closed-heel shoes are mandatory in the laboratory at all times. This protects the feet from spills.
While engineering controls are primary, respiratory protection may be required as a secondary measure.
-
Standard Operations: When working exclusively within a certified fume hood, additional respiratory protection is typically not required. The hood is designed to contain the hazard.
-
Contingency Operations: If engineering controls are not available or are malfunctioning, or if you are cleaning a significant spill that has generated dust outside of a hood, respiratory protection is necessary. In such cases, a NIOSH-approved N95 respirator is the minimum requirement for protection against airborne particulates.
-
Important: Use of a respirator requires proper fit-testing and training as per your institution's environmental health and safety guidelines.
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within the fume hood for the procedure. Cover the work surface with disposable bench paper to simplify cleanup.
-
PPE Donning: Before handling the chemical, don your lab coat, safety goggles, and nitrile gloves.
-
Weighing/Transfer:
-
Perform all transfers of the solid compound within the fume hood.
-
Use a spatula or scoop to transfer the powder; avoid pouring directly from the bottle to minimize dust generation.
-
Keep the container closed whenever you are not actively dispensing from it.
-
-
Post-Handling: After the procedure is complete, decontaminate the spatula and any other equipment. Wipe down the work surface in the fume hood using a wet cleaning method to capture any residual dust.
-
PPE Doffing: Remove PPE in the correct order: gloves first, followed by the lab coat and then eye protection. Dispose of gloves immediately. Wash hands thoroughly with soap and water.
Emergency Response
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.
Disposal Plan
-
Chemical Waste: All waste this compound and materials grossly contaminated with it must be disposed of as hazardous chemical waste. Place it in a clearly labeled, sealed container.
-
Contaminated PPE: Used gloves, disposable bench paper, and other contaminated consumables should be collected in a designated hazardous waste bag and disposed of according to institutional guidelines.
-
Environmental Protection: Do not discharge the chemical or contaminated materials into sewer systems or the environment.
Summary of PPE Requirements
| Task / Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Powder in Fume Hood | Nitrile Gloves | Safety Goggles | Lab Coat (buttoned) | Not required |
| Handling Dilute Solutions | Nitrile Gloves | Safety Glasses (with side shields) | Lab Coat (buttoned) | Not required |
| Large Spill Cleanup (outside hood) | Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat (buttoned) | N95 Respirator (minimum) |
PPE Selection and Handling Workflow
The following diagram illustrates the decision-making process for ensuring safety when working with this compound.
Caption: Decision workflow for PPE selection when handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
